Product packaging for Furaneol(Cat. No.:CAS No. 192466-95-8)

Furaneol

Cat. No.: B068789
CAS No.: 192466-95-8
M. Wt: 128.13 g/mol
InChI Key: INAXVXBDKKUCGI-UHFFFAOYSA-N
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Description

Furaneol, also known as HDMF or pineapple ketone, belongs to the class of organic compounds known as furanones. Furanones are compounds containing a furan ring bearing a ketone group. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a sweet, almond, and candy tasting compound that can be found in a number of food items such as pineapple, fruits, cereals and cereal products, and pulses. This makes this compound a potential biomarker for the consumption of these food products.
4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B068789 Furaneol CAS No. 192466-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
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InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
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InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name (±)-Furaneol
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

216 °C
Record name Dimethylhydroxy furanone
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Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
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Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
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Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
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Color/Form

Beige powder, Colorless crystals

CAS No.

3658-77-3
Record name Furaneol
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Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
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Record name DIMETHYLHYDROXY FURANONE
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Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
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Record name (±)-Furaneol
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Foundational & Exploratory

The Discovery and Natural Occurrence of Furaneol in Strawberries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and natural occurrence of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key flavor compound in strawberries (Fragaria × ananassa). It details the historical context of its identification, the intricate biosynthetic pathway from its carbohydrate precursors, and the key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of this compound, alongside a summary of its varying concentrations in different strawberry cultivars and ripening stages. The signaling pathways regulating its production are also discussed, offering a comprehensive resource for researchers in the fields of plant biochemistry, flavor science, and natural product chemistry.

Discovery and Identification

This compound, also known as strawberry furanone, was first identified as a natural aroma constituent in pineapples in 1965 by Rodin et al.[1][2] This compound is characterized by a sweet, caramel-like aroma at high concentrations and a distinct strawberry-like scent when diluted[3]. Its chemical formula is C6H8O3, and its IUPAC name is 4-hydroxy-2,5-dimethyl-3(2H)-furanone[3]. While initially discovered in pineapples, its profound impact on the characteristic flavor of strawberries has made it a subject of extensive research.

Natural Occurrence and Biosynthesis in Strawberries

This compound is a critical component of the complex aroma profile of ripe strawberries, with its concentration increasing significantly during the ripening process[4]. The biosynthesis of this compound in strawberries is a complex process that originates from carbohydrate metabolism.

Biosynthetic Pathway

The primary precursor for this compound biosynthesis in strawberries is D-fructose-1,6-diphosphate [5][6]. Through a series of enzymatic reactions that are not yet fully elucidated, this precursor is converted into the immediate precursor of this compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) [5][7].

The final and crucial step in the biosynthesis of this compound is the reduction of HMMF. This reaction is catalyzed by the enzyme Fragaria × ananassa quinone oxidoreductase (FaQR) , which functions as an enone oxidoreductase[5][8]. The expression of the FaQR gene is strongly induced during fruit ripening and is dependent on the plant hormone auxin, indicating a tight hormonal regulation of this compound production[5][9].

Furaneol_Biosynthesis Fructose_1_6_BP D-Fructose-1,6-diphosphate Intermediate_Steps Multiple Enzymatic Steps Fructose_1_6_BP->Intermediate_Steps HMMF 4-hydroxy-5-methyl-2-methylene- 3(2H)-furanone (HMMF) Intermediate_Steps->HMMF This compound This compound HMMF->this compound FaQR (Enone Oxidoreductase) NADH-dependent Mesifurane Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) This compound->Mesifurane FaOMT (O-methyltransferase) Furaneol_Glucoside This compound Glucoside This compound->Furaneol_Glucoside UGTs (UDP-glucosyltransferases)

Further Metabolism

Once synthesized, this compound can be further metabolized in strawberry fruit. It can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) , a reaction catalyzed by the enzyme O-methyltransferase (FaOMT) [10][11]. This compound can also be glycosylated to form This compound glucoside , a non-volatile precursor, through the action of UDP-glucosyltransferases (UGTs)[12].

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the strawberry cultivar, ripening stage, and postharvest storage conditions.

CompoundCultivarRipening StageConcentration (µg/g fresh weight)Reference
This compoundOso GrandeOverripe37.05[4]
This compoundChandlerRipe1.663 - 4.852[13][14]
MesifuraneI-101Overripe23.5[4]
This compound GlucosideI-101Overripe13.2[4]

Experimental Protocols

Extraction of this compound from Strawberries

This protocol outlines a general method for the extraction of this compound and its derivatives from strawberry fruit for subsequent analysis.

Extraction_Workflow Start Homogenize Strawberry Sample (e.g., 10g fruit with 10% water) Equilibration Equilibrate at 50°C for 15 min Start->Equilibration SPME Headspace Solid-Phase Microextraction (HS-SPME) Fiber: DVB/Carboxen/PDMS Extraction Time: 60 min at 50°C Equilibration->SPME Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 3 min) SPME->Desorption Analysis GC-MS or HPLC Analysis Desorption->Analysis

Methodology:

  • Sample Preparation: Homogenize a known weight of fresh or frozen strawberry tissue (e.g., 10 g) with a 10% (v/w) addition of distilled water to create a slurry[15].

  • Equilibration: Place the homogenate in a sealed headspace vial and equilibrate at 50°C for 15 minutes with agitation[15].

  • Headspace Solid-Phase Microextraction (HS-SPME): Expose a conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) SPME fiber to the headspace of the sample for 60 minutes at 50°C[15].

  • Desorption: Thermally desorb the extracted volatiles from the SPME fiber in the injection port of the gas chromatograph at 250°C for 3 minutes in splitless mode[15].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to this compound's polarity and thermal instability, derivatization is often employed for accurate GC-MS quantification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or similar[16].

  • Column: DB-5ms capillary column (60 m × 250 µm × 1.00 µm)[16].

  • Carrier Gas: Helium at a constant flow of 1.5 ml/min[16].

  • Injector Temperature: 250°C[16].

  • Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramp to 230°C at 10°C/min and hold for 5 min, then ramp to 250°C at 10°C/min and hold for 5 min[17].

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV[17].

  • MS Source Temperature: 230°C[16].

  • MS Quadrupole Temperature: 150°C[17].

  • Mass Range: 20-450 m/z[17].

Derivatization Protocol (using Pentafluorobenzyl Bromide - PFBBr):

  • React the aqueous sample containing this compound with pentafluorobenzyl bromide in a basic solution at an elevated temperature[13][14]. This creates a more stable and less polar derivative suitable for GC analysis.

  • Extract the derivative using SPME as described in section 4.1.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the quantification of this compound and its non-volatile derivatives without the need for derivatization.

Instrumentation and Conditions:

  • Liquid Chromatograph: Beckman Golden System or similar[18].

  • Column: RP C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[18].

  • Mobile Phase: A binary gradient of acetate buffer and methanol[18].

  • Detection: UV detector at 280 nm[18].

  • Confirmation: Coupled with a mass spectrometer (LC-MS) for positive identification.

Sample Preparation for HPLC:

  • Centrifuge the strawberry homogenate.

  • Subject the supernatant to solid-phase extraction (SPE) using RP18 cartridges[5].

  • Wash the cartridge with water and elute the analytes with diethyl ether[5].

  • Concentrate the eluate and reconstitute in a suitable solvent for injection.

Signaling and Regulatory Pathways

The biosynthesis of this compound is intricately linked to the ripening process of the strawberry fruit. The expression of the key enzyme, FaQR , is upregulated during ripening and is under the control of the plant hormone auxin [5][9]. This hormonal regulation ensures that the production of this key flavor compound coincides with the maturation of the fruit, contributing to its characteristic aroma profile. Further research is needed to fully elucidate the transcription factors and signaling cascades that govern the expression of FaQR and other genes involved in the this compound biosynthetic pathway.

Regulatory_Signaling Ripening_Signal Fruit Ripening Signals Auxin Auxin Ripening_Signal->Auxin Transcription_Factors Transcription Factors (Putative) Auxin->Transcription_Factors Induces FaQR_Gene FaQR Gene Expression Transcription_Factors->FaQR_Gene Activates FaQR_Protein FaQR Protein Synthesis FaQR_Gene->FaQR_Protein Furaneol_Production This compound Production FaQR_Protein->Furaneol_Production Catalyzes

Conclusion

This compound is a pivotal contributor to the desirable flavor of strawberries. Its discovery and the elucidation of its biosynthetic pathway have provided valuable insights into the biochemistry of fruit ripening and flavor development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the genetic and environmental factors influencing this compound production, with potential applications in crop improvement and the development of natural flavor compounds.

References

The Biosynthesis of Furaneol in Plants and Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound contributing the characteristic sweet, caramel-like, and fruity notes to a wide variety of fruits, most notably strawberries and pineapples.[1][2][3] Its biosynthesis is a complex enzymatic process that is intricately linked with primary carbohydrate metabolism and is tightly regulated during fruit ripening. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants and fruits, with a particular focus on the well-studied model of the strawberry (Fragaria × ananassa). It details the key precursors, enzymatic steps, and regulatory mechanisms. Furthermore, this guide furnishes available quantitative data in structured tables and outlines key experimental protocols for the study of this pathway, aiming to serve as a valuable resource for researchers in the fields of plant biochemistry, flavor science, and biotechnology.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in plants is a specialized branch of carbohydrate metabolism, primarily originating from fructose-derived sugar phosphates. While the complete pathway from initial precursors to the final product is not entirely elucidated, significant progress has been made in identifying the key intermediates and enzymatic conversions, particularly in strawberry.[1]

The currently accepted pathway proceeds as follows:

  • Precursor Formation: The primary precursor for this compound biosynthesis is D-fructose-1,6-diphosphate .[1][4] Radiotracer studies have shown that D-fructose-1,6-diphosphate has the highest incorporation rate into this compound compared to other sugars like D-glucose, D-fructose, and their monophosphates.[1] Some studies also suggest that D-fructose-6-phosphate is a direct precursor.[5][6] It is hypothesized that these sugar phosphates are converted through a series of yet-to-be-fully-identified enzymatic steps into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[1]

  • Reduction of HMMF by Quinone Oxidoreductase (QR)/Enone Oxidoreductase (EO): The final and critical step in this compound formation is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by a ripening-induced enzyme initially identified as a quinone oxidoreductase (FaQR) and later reclassified as an enone oxidoreductase (FaEO) in strawberry.[1][3][7][8] This enzyme utilizes NAD(P)H as a cofactor to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone (this compound).[1][3] Homologous enzymes have been identified in other fruits like tomato, suggesting a conserved pathway.[9]

  • Further Metabolism of this compound: Once synthesized, this compound can be further metabolized into other important aroma compounds. In strawberries, this compound is a substrate for O-methyltransferase (FaOMT) , which catalyzes its methylation to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane) , a compound with a sherry-like aroma.[1][10] this compound can also be glycosylated to form non-volatile glucosides, which may serve as storage forms.[1][11]

Mandatory Visualization: this compound Biosynthesis Pathway

Furaneol_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core Pathway cluster_downstream Downstream Metabolism D-Fructose-1,6-diphosphate D-Fructose-1,6-diphosphate Unknown_Intermediates Multiple Enzymatic Steps (uncharacterized) D-Fructose-1,6-diphosphate->Unknown_Intermediates Unknown Enzymes HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone Unknown_Intermediates->HMMF This compound This compound (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) HMMF->this compound FaQR / FaEO (Enone Oxidoreductase) DMMF Mesifurane (2,5-dimethyl-4-methoxy- 3(2H)-furanone) This compound->DMMF FaOMT (O-methyltransferase) Furaneol_Glucoside This compound-Glucoside This compound->Furaneol_Glucoside Glucosyltransferase

Caption: The biosynthesis pathway of this compound and its derivatives in plants.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, primarily at the transcriptional level, and is closely associated with fruit ripening.

  • Transcriptional Regulation of FaQR: The expression of the FaQR gene is significantly upregulated during the later stages of strawberry fruit ripening, coinciding with the accumulation of this compound.[3][7] This expression is negatively regulated by auxin.[7] Recent studies have identified a transcription factor complex that directly activates the FaQR promoter. This complex consists of an ETHYLENE RESPONSE FACTOR (FaERF#9) and an MYB transcription factor (FaMYB98) , which act synergistically to enhance FaQR expression.[1]

  • Transcriptional Regulation of FaOMT: The expression of FaOMT is also induced during fruit ripening.[1] Genetic polymorphisms in the promoter region of an FaOMT homoeolog, containing putative binding sites for bHLH, MYB, and BZIP transcription factors, have been shown to correlate with mesifurane content in different strawberry cultivars.[5]

Mandatory Visualization: Regulatory Network of FaQR Expression

FaQR_Regulation cluster_Gene Target Gene cluster_Output Output FaERF9 FaERF#9 FaQR_promoter FaQR Promoter FaERF9->FaQR_promoter Binds to promoter FaMYB98 FaMYB98 FaMYB98->FaQR_promoter Binds to promoter FaQR_gene FaQR Gene FaQR_protein FaQR Protein FaQR_gene->FaQR_protein Transcription & Translation This compound This compound Biosynthesis FaQR_protein->this compound Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_molecular Molecular Biology Fruit_Tissue Fruit Tissue Homogenization Homogenization Fruit_Tissue->Homogenization Extraction Extraction (Aqueous/Solvent) Homogenization->Extraction RNA_Extraction RNA Extraction Homogenization->RNA_Extraction HPLC HPLC-UV Extraction->HPLC GCMS GC-MS (with derivatization) Extraction->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression

References

Sensory Properties and Odor Profile of Furaneol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, with the chemical name 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound found in a wide variety of fruits, most notably strawberries and pineapples, and is also formed during the Maillard reaction in processed foods.[1][2][3][4] Its characteristic sweet, caramel-like, and fruity aroma makes it a valuable ingredient in the flavor and fragrance industry.[2][5] this compound possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol. It is well-established that these enantiomers exhibit distinct sensory properties, a phenomenon of significant interest in the fields of sensory science, food chemistry, and drug development, where understanding stereochemistry-activity relationships is crucial. This technical guide provides an in-depth overview of the sensory properties and odor profiles of this compound enantiomers, details the experimental protocols used for their evaluation, and describes the known olfactory signaling pathway.

Sensory Properties and Odor Profile

The two enantiomers of this compound possess remarkably different odor profiles, highlighting the stereospecificity of olfactory perception. The (R)-enantiomer is predominantly responsible for the characteristic and potent aroma associated with this compound, while the (S)-enantiomer is perceived as significantly weaker.[4][5][6]

Quantitative Sensory Data

A comprehensive quantitative comparison of the sensory profiles of (R)- and (S)-Furaneol is summarized in the table below. The data underscores the dominance of the (R)-enantiomer in contributing to the overall aroma perception of racemic this compound.

Sensory Attribute(R)-(+)-Furaneol(S)-(-)-FuraneolRacemic this compound
Odor Profile Strong, sugary, jammy, sweet, caramel-like[6]Extremely weak[6]Sweet, strawberry-like, caramel[2][4]
Odor Threshold (in air) Not explicitly found for the single enantiomerNot explicitly found for the single enantiomer1 - 4 ppb[6]
Flavor Threshold (racemate) --60 ppb[6]

Note: While the odor threshold for the individual enantiomers in air is not explicitly documented in the reviewed literature, the profound difference in perceived intensity strongly suggests a significantly lower odor threshold for the (R)-enantiomer compared to the (S)-enantiomer. The provided threshold for the racemate is likely dominated by the contribution of the (R)-enantiomer.

Experimental Protocols

The evaluation of the sensory properties of chiral compounds like this compound requires precise and well-controlled experimental methodologies to ensure the enantiomeric purity of the samples and the reliability of the sensory data.

Enantiomer Synthesis and Separation

The preparation of enantiomerically pure samples is a prerequisite for accurate sensory analysis. While a detailed synthesis protocol is beyond the scope of this guide, the enantiomers of this compound can be obtained through asymmetric synthesis or by resolution of the racemic mixture. One reported method for the synthesis of racemic this compound involves the ethylation of acetaldehyde to produce 2,5-hexynediol, followed by ozonolysis to yield hexane-2,5-diol-3,4-dione, which is then cyclized in an acidic medium.[7] The separation of the resulting enantiomers is typically achieved using chiral chromatography techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its aroma. In this method, the effluent from a gas chromatography column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

A general GC-O protocol for the analysis of chiral aroma compounds is as follows:

  • Sample Preparation: A dilute solution of the this compound enantiomer in an appropriate solvent (e.g., ethanol or water) is prepared.

  • Gas Chromatography:

    • Column: A chiral capillary column (e.g., Rt-βDEXse) is essential for the separation of the enantiomers.[8]

    • Injector: The sample is injected in split or splitless mode at a controlled temperature (e.g., 230°C).

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might be: start at 40°C (hold for 1 min), ramp at 3°C/min to 200°C, then ramp at 10°C/min to 250°C (hold for 5 min).[9]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[10]

  • Olfactometry:

    • Sniffing Port: The effluent is transferred to a heated sniffing port to prevent condensation. Humidified air is often added to prevent nasal dehydration of the panelist.[10]

    • Sensory Evaluation: Trained panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each detected aroma.

Below is a DOT script for a diagram illustrating a typical GC-O workflow.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors Injector Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven MS Mass Spectrometer Splitter->MS 50% SniffingPort Sniffing Port Splitter->SniffingPort 50% Human Sensory Panelist SniffingPort->Human

Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.

Sensory Panel Evaluation

Sensory panels are crucial for obtaining quantitative and qualitative data on odor profiles.

A typical protocol for sensory panel evaluation of flavor compounds includes:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and scale the intensity of various odor attributes. A panel of 8-12 trained assessors is often used for descriptive analysis.

  • Sample Preparation and Presentation: Enantiomerically pure samples are diluted in a neutral medium (e.g., water or oil) to concentrations above their detection threshold. Samples are presented in coded, identical containers to blind the panelists. The order of presentation is randomized to avoid bias.[11]

  • Evaluation Procedure:

    • Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the aromas they perceive.

    • Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the enantiomers.

Below is a DOT script for a diagram illustrating the workflow of a sensory panel evaluation.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Data Analysis Selection Panelist Selection & Training Presentation Randomized Sample Presentation Selection->Presentation SamplePrep Sample Preparation & Coding SamplePrep->Presentation Evaluation Individual Sensory Evaluation (Attribute Intensity Rating) Presentation->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Report Report Stats->Report Generate Report Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound (R)-Furaneol OR5M3 OR5M3 (Olfactory Receptor) This compound->OR5M3 Binds G_protein Gαolf (inactive) OR5M3->G_protein Activates ACIII Adenylyl Cyclase III CNG CNG Channel Depolarization Depolarization (Ca²⁺, Na⁺ influx) CNG->Depolarization G_protein_active Gαolf-GTP (active) G_protein->G_protein_active GTP for GDP G_protein_active->ACIII Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by ACIII cAMP->CNG Opens Signal Signal to Olfactory Bulb Depolarization->Signal

References

The Genesis of a Flavor Icon: A Technical Guide to Furaneol Formation via the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) formation through the Maillard reaction, a cornerstone of flavor chemistry. This document provides a comprehensive overview of the reaction pathways, quantitative data on this compound yield under various conditions, and detailed experimental protocols for its study and quantification.

Introduction: The Maillard Reaction and the Birth of this compound

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is responsible for the desirable color and flavor of a vast array of cooked foods. One of the most significant flavor compounds generated through this complex cascade of reactions is this compound, a potent aroma compound prized for its sweet, caramel-like, and fruity notes. Understanding and controlling the formation of this compound is of paramount importance in the food and flavor industries, as well as in pharmaceutical applications where flavor masking or characterization is crucial.

This guide will explore the primary pathways of this compound formation, the influence of various precursors and reaction parameters on its yield, and provide practical methodologies for its analysis.

Chemical Pathways of this compound Formation

The formation of this compound through the Maillard reaction is a multi-step process involving several key intermediates and competing pathways. The primary routes originate from the degradation of sugars, particularly hexoses and pentoses, in the presence of amino acids.

The Classical Pathway: From Hexoses via 1-Deoxyosones

The most well-established pathway for this compound formation begins with the reaction of a hexose sugar (e.g., glucose, fructose) with an amino acid. This initial condensation forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose, commonly known as an Amadori product.

Subsequent degradation of the Amadori product proceeds via 2,3-enolization to form a crucial intermediate: the 1-deoxyosone (1-deoxy-D-erythro-2,3-hexodiulose). This α-dicarbonyl compound is a central hub in the Maillard reaction, leading to a variety of flavor compounds. The cyclization of the 1-deoxyosone, followed by dehydration, ultimately yields this compound.

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Furaneol_Formation_Hexose ReducingSugar Reducing Sugar (e.g., Glucose) SchiffBase Schiff Base ReducingSugar->SchiffBase + Amino Acid AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori Product (1-Amino-1-deoxy-2-ketose) SchiffBase->AmadoriProduct Amadori Rearrangement Enolization 2,3-Enolization AmadoriProduct->Enolization Deoxyosone 1-Deoxyosone Enolization->Deoxyosone Cyclization Cyclization & Dehydration Deoxyosone->Cyclization This compound This compound Cyclization->this compound

Caption: this compound formation from hexoses via the Amadori product and 1-deoxyosone intermediate.

Alternative Pathways: Pentose Sugars and Strecker Degradation

This compound can also be formed from pentose sugars, such as D-xylose, in the presence of amino acids. In this pathway, the pentose reacts to form a 1-deoxypentosone. The key step is a chain elongation of this C5 intermediate by a C1 or C2 fragment. These fragments are typically generated from the Strecker degradation of amino acids.

The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound, which results in the formation of a Strecker aldehyde (containing one less carbon than the original amino acid), an α-aminoketone, and carbon dioxide. For instance, glycine can yield formaldehyde (a C1 fragment), and alanine can produce acetaldehyde (a C2 fragment). The aldol addition of these Strecker aldehydes to the 1-deoxypentosone, followed by cyclization and dehydration, leads to the formation of this compound and its homologues.

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Furaneol_Formation_Pentose cluster_pentose Pentose Pathway cluster_strecker Strecker Degradation Pentose Pentose (e.g., D-Xylose) Deoxypentosone 1-Deoxypentosone Pentose->Deoxypentosone Maillard Reaction (with Amino Acid) ChainElongation Chain Elongation (Aldol Addition) Deoxypentosone->ChainElongation AminoAcid Amino Acid (e.g., Glycine) StreckerAldehyde Strecker Aldehyde (e.g., Formaldehyde) AminoAcid->StreckerAldehyde Dicarbonyl Dicarbonyl Compound Dicarbonyl->StreckerAldehyde StreckerAldehyde->ChainElongation Cyclization Cyclization & Dehydration ChainElongation->Cyclization This compound This compound Cyclization->this compound

Caption: this compound formation from pentoses involving Strecker degradation products.

Sugar Fragmentation and Recombination

Another significant pathway, particularly in aqueous systems, involves the fragmentation of the sugar backbone. Both hexoses and pentoses can break down into smaller, highly reactive carbonyl and dicarbonyl compounds. These fragments can then recombine to form the C6 backbone of this compound. Research using isotopically labeled sugars has demonstrated that a substantial portion of this compound can be generated through the recombination of C3 sugar fragments.

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on several factors, including the type of precursors, pH, temperature, and the presence of catalysts or inhibitors.

Influence of Precursors
Precursor SugarAmino AcidRelative Yield of this compoundReference
D-XyloseGlycine0.2% (of total 3(2H)-furanones)
D-XyloseL-Alanine0.2% (of total 3(2H)-furanones)
L-RhamnoseL-Lysine>40 mol% (under optimized conditions)
GlucoseL-ProlineUp to 0.25 mg/mmol

Note: The yields are highly dependent on specific reaction conditions.

L-rhamnose, a 6-deoxyhexose, is a particularly efficient precursor for this compound, with yields exceeding 40 mol% under optimized conditions. The presence of a methyl group at the C6 position of rhamnose facilitates the formation of the 2,5-dimethyl substitution pattern of this compound.

Effect of pH

The pH of the reaction medium significantly influences the rate of the Maillard reaction and the distribution of its products.

SugarAmino AcidpHThis compound YieldReference
GlucoseL-Proline6Lower
GlucoseL-Proline7Higher
GlucoseL-Proline8Higher
L-RhamnoseL-LysineVaried (part of optimization)pH is a critical parameter

Generally, neutral to slightly alkaline conditions (pH 7-8) favor the formation of this compound from glucose and proline. This is attributed to the increased rate of both the formation and decomposition of the Amadori product at these pH values.

Experimental Protocols

Preparation of a Maillard Reaction Model System

This protocol describes the preparation of a model system to study the formation of flavor compounds, including this compound.

Materials:

  • Reducing sugar (e.g., D-glucose, D-xylose, L-rhamnose)

  • Amino acid (e.g., L-proline, L-glycine, L-lysine)

  • Phosphate buffer (0.2 M, pH adjusted to desired level)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Ice bath

Procedure:

  • Prepare a stock solution of the desired phosphate buffer (e.g., 0.2 M) and adjust the pH to the target value (e.g., 7.0) using NaOH or HCl.

  • Dissolve equimolar amounts of the reducing sugar and amino acid in the phosphate buffer in a reaction vial. For example, dissolve 2 mmol of glucose and 2 mmol of proline in 20 mL of the buffer.

  • Seal the reaction vials tightly.

  • Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 90°C, 120°C).

  • Heat for the desired reaction time (e.g., 1-4 hours).

  • After the specified time, immediately quench the reaction by placing the vials in an ice bath.

  • The resulting solution can then be prepared for analysis.

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Experimental_Workflow Start Start PrepareReagents Prepare Reagents (Sugar, Amino Acid, Buffer) Start->PrepareReagents MixReagents Mix Reagents in Vial PrepareReagents->MixReagents HeatReaction Heat at Controlled Temperature and Time MixReagents->HeatReaction QuenchReaction Quench Reaction (Ice Bath) HeatReaction->QuenchReaction SamplePrep Sample Preparation for Analysis (e.g., SPE) QuenchReaction->SamplePrep Analysis Analysis (e.g., GC-MS) SamplePrep->Analysis End End Analysis->End

Caption: A generalized experimental workflow for studying the Maillard reaction.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the quantification of this compound in a Maillard reaction model system or food sample. Due to this compound's polarity, a derivatization step or specialized extraction technique is often employed.

Materials:

  • Maillard reaction sample or food homogenate

  • Solid Phase Extraction (SPE) cartridges (e.g., Lichrolut-EN)

  • Methanol

  • Internal standard (e.g., isotopically labeled this compound)

  • GC-MS system with a suitable capillary column (e.g., CP-WAX 52 CB)

Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Add a known amount of internal standard to the aqueous sample.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent, such as methanol.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the eluate into the GC-MS system. A splitless injection is often used for trace analysis.

    • Gas Chromatograph Conditions (Example):

      • Column: CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium

      • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 5 min).

    • Mass Spectrometer Conditions:

      • Operate in electron impact (EI) mode.

      • Use selected ion monitoring (SIM) for quantification, targeting the characteristic ions of this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The formation of this compound through the Maillard reaction is a complex yet fascinating process with significant implications for food science and beyond. By understanding the intricate chemical pathways and the influence of various reaction parameters, researchers and developers can better control and optimize the generation of this key flavor compound. The methodologies outlined in this guide provide a solid foundation for further investigation into the nuances of the Maillard reaction and the targeted production of desirable flavor profiles.

A Technical Guide to the Natural Occurrence of Furaneol Beyond Conventional Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, is a pivotal aroma compound prized for its sweet, caramel-like, and fruity notes. While its presence in strawberries and pineapples is widely recognized, this compound is naturally synthesized in a diverse array of other botanical and microbial sources. This technical guide provides an in-depth exploration of these alternative natural sources, presenting quantitative data, detailed experimental protocols for its analysis, and an examination of its biosynthetic pathways. The information is tailored for professionals in research and development seeking to understand and harness this potent flavor molecule.

Introduction to this compound

This compound (also referred to as HDMF) is a natural furanone derivative that significantly contributes to the sensory profile of many fruits and processed foods.[1][2] Its characteristic sweet aroma, often described as reminiscent of caramel, cotton candy, or "burnt pineapple," makes it a highly valued compound in the flavor and fragrance industry.[3][4] Beyond its well-documented occurrence in strawberries and pineapples, this compound is found in numerous other fruits, vegetables, and even products of microbial fermentation.[5][6][7] The molecule exists as two enantiomers, with the (R)-enantiomer being the form predominantly found in nature and imparting a much stronger aroma than its (S) counterpart.[1] Understanding the breadth of its natural sources is crucial for flavor chemistry, food science, and the development of natural flavoring agents.

Diverse Natural Sources of this compound

This compound's natural distribution is extensive. It has been identified as a key volatile or aroma contributor in a variety of fruits, processed foods, and fermented products.

Botanical Sources:

  • Tomato (Solanum lycopersicum): Scientists have identified this compound as one of the ten most important chemical compounds contributing to the sweet, vine-ripened taste of tomatoes.[8] Its water-soluble nature made it difficult to detect in earlier investigations.[8]

  • Mango (Mangifera indica): Particularly in the 'Alphonso' cultivar, this compound and its methyl ether, mesifuran, are critical components of the fruit's characteristic flavor.[9] It contributes to the sweet, nectar-like notes.[10][11]

  • Raspberry (Rubus idaeus): this compound is a key aroma compound in raspberries, contributing to their sweet and fruity profile.[12][13]

  • Grapes (Vitis vinifera) and Wine: this compound is naturally present in various grape species and, consequently, in wines.[14][15][16] Its concentration can vary significantly with the grape variety and winemaking process, contributing caramel-like notes.[16]

  • Other Fruits: The compound has also been isolated from kiwi, lychee, snake fruit, guava, and figs.[5][17]

  • Buckwheat (Fagopyrum esculentum): this compound is a known volatile component of buckwheat, contributing to its unique aroma profile.[1][18]

Microbial and Fermentation Sources:

  • Yeast and Bacteria: Various microorganisms are capable of synthesizing this compound. The yeast Zygosaccharomyces rouxii and bacteria such as Pichia capsulata and Lactococcus lactis have been shown to produce it during fermentation.[19][20] This is particularly relevant in fermented foods like soy sauce.[19]

  • Maillard Reaction: While not a direct biological source, the Maillard reaction—a chemical reaction between amino acids and reducing sugars during heating—is a major pathway for this compound formation in processed foods like coffee, bread crust, and cooked beef.[2][5][20]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different natural sources and is influenced by factors such as cultivar, ripeness, and processing conditions.[5][21]

Natural SourceCultivar/ConditionConcentration RangeReference(s)
Tomato Supermarket (ethylene-ripened)38 - 180 µg/kg (ppb)[21][22]
Home-grown (summer crop)660 - 1100 µg/kg (ppb)[21][22]
General Fruit Samples95 - 173 µg/kg (ppb)[23][24]
Raspberry Various Cultivars0.8 - 1.1 mg/kg (ppm)[25]
Blackberry 'Marion'Reported as 16x higher than 'Thornless Evergreen'[13][25]
Wine Red and White Italian Wines1.5 - 7 µM[16]
Msalais Wine (fermented boiled grape juice)27.6 - 117.6 mg/L (ppm)[26]

Experimental Protocols for this compound Quantification

The analysis of this compound is challenging due to its high polarity and instability.[23][24] Several specialized methods have been developed for its accurate extraction and quantification from complex food matrices.

This method is effective for isolating volatile compounds from a high-water-content matrix like tomato.[21][27]

  • Principle: Volatiles are purged from the sample by an inert gas stream and trapped on an adsorbent material. The high water content, which can interfere with analysis, is managed by adding a desiccant.

  • Methodology:

    • Sample Preparation: Homogenize fresh tomato samples.

    • Water Removal: Add excess anhydrous sodium sulfate (Glauber's salt) to the homogenate to bind the water.[8][21]

    • Headspace Sampling: Place the sample in a dynamic headspace apparatus. Purge with a high flow of an inert gas (e.g., helium or nitrogen).

    • Trapping: Pass the gas stream through a trap containing an adsorbent polymer (e.g., Tenax) to capture the volatile compounds, including this compound.

    • Analysis: Thermally desorb the trapped compounds into a Gas Chromatograph (GC) for separation.

    • Quantification: Use a mass spectrometer (MS) or flame ionization detector (FID) for detection. Quantification is performed using an internal standard, such as maltol.[21][22]

G cluster_prep Sample Preparation cluster_analysis Analysis Tomato Fresh Tomato Sample Homogenate Tomato Homogenate Tomato->Homogenate Homogenize Dried Dried Homogenate Homogenate->Dried Add Anhydrous Na₂SO₄ Headspace Dynamic Headspace Sampling Dried->Headspace Purge with Inert Gas Trap Adsorbent Trap Headspace->Trap Trap Volatiles GCMS GC-MS Analysis Trap->GCMS Thermal Desorption Data This compound Concentration GCMS->Data Quantify vs. Internal Standard

Figure 1: Workflow for Dynamic Headspace GC-MS Analysis of this compound in Tomato.

This protocol enhances the volatility and stability of this compound for easier extraction and gas chromatographic analysis.[23][24]

  • Principle: The polar hydroxyl group of this compound is chemically modified (derivatized) to make the molecule less polar and more volatile. Solid-Phase Microextraction (SPME) then provides a solvent-free method to extract the derivative.

  • Methodology:

    • Sample Preparation: Prepare an aqueous extract or juice from the fruit sample.

    • Derivatization:

      • Adjust the sample to a basic pH.

      • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).

      • Heat the mixture to facilitate the reaction, which forms a stable, less polar this compound derivative.[23][24]

    • Extraction: Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample. The derivative adsorbs onto the fiber coating.

    • Analysis: Insert the SPME fiber directly into the hot inlet of a GC-MS system. The derivative is thermally desorbed from the fiber, separated on the GC column, and detected by the mass spectrometer.

    • Quantification: Create a calibration curve using derivatized this compound standards. The method has a reported limit of detection (LOD) of 0.5 ng/mL.[23][24]

This method is suitable for cleaning up and concentrating this compound from complex liquid matrices like fruit juices.[25]

  • Principle: SPE is used to selectively isolate this compound from interfering compounds (like pigments and sugars) in the juice. The concentrated eluate is then analyzed directly.

  • Methodology:

    • Extraction: Pass the fruit juice sample through an SPE cartridge packed with a suitable sorbent (e.g., Lichrolut-EN). This retains this compound while allowing polar interferences to pass through.

    • Elution: Elute the this compound from the cartridge with a small volume of an organic solvent, such as methanol (e.g., 1 mL).[25]

    • Analysis: Transfer the eluate to a microvial. Use an autosampler with a large volume microvial insert thermal desorption technique to introduce the sample into the GC-MS system. This avoids further concentration steps.

    • Quantification: Calibrate using external or internal standards prepared in a similar matrix. The method demonstrates good recovery (98%) and reproducibility.[25]

Biosynthetic Pathways of this compound

This compound is synthesized in plants and microorganisms primarily from carbohydrate precursors. The key intermediate identified in fruits is D-fructose-1,6-diphosphate.[5][6]

Studies in strawberry, tomato, and mango have elucidated a common pathway for this compound formation.[6][9]

  • Precursor Formation: Glucose is converted via glycolysis to D-fructose-1,6-diphosphate .[6]

  • Intermediate Formation: An as-yet-unidentified enzyme converts the precursor to 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[5][20]

  • Final Reduction Step: A quinone oxidoreductase, specifically an enone oxidoreductase , catalyzes the reduction of HMMF to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (this compound) .[5][20] This final enzymatic step has been characterized in several fruits.[9]

  • Derivatization: In the plant, this compound can be further converted to its methyl ether (mesifuran) by an O-methyltransferase or stabilized by glucosylation.[5][6][20]

G cluster_pathway This compound Biosynthesis in Plants cluster_derivatives Further Metabolism Gluc D-Glucose F16BP D-Fructose-1,6-diphosphate Gluc->F16BP Glycolysis HMMF 4-hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) F16BP->HMMF Multiple Enzymatic Steps (Not fully elucidated) This compound This compound (HDMF) HMMF->this compound Enone Oxidoreductase (e.g., FaQR in strawberry) Mesifuran Mesifuran (Methyl Ether) This compound->Mesifuran O-Methyltransferase Glucoside This compound Glucoside This compound->Glucoside Glucosyltransferase

Figure 2: Postulated Biosynthetic Pathway of this compound and its Derivatives in Fruits.

In microorganisms and through thermal processing, this compound can be formed from similar precursors, but the pathways can differ.

  • Microbial Synthesis: In yeast like Zygosaccharomyces rouxii, the carbon backbone of this compound also originates exclusively from exogenously supplied D-fructose-1,6-diphosphate.[19]

  • Maillard Reaction: During heating, L-rhamnose (a deoxy sugar) is an efficient precursor for this compound.[5] The reaction involves the thermal degradation of sugars and their interaction with amino acids to produce a wide range of flavor compounds, including this compound.[5][20] This pathway is non-enzymatic and is critical for the flavor of cooked, roasted, and baked goods.

G cluster_maillard Maillard Reaction (Thermal) cluster_microbial Microbial Fermentation Sugars Reducing Sugars (e.g., L-Rhamnose) Heat Heat Sugars->Heat Amino Amino Acids Amino->Heat This compound This compound Heat->this compound Non-enzymatic reactions F16BP D-Fructose-1,6-diphosphate Yeast Yeast / Bacteria (e.g., Z. rouxii) F16BP->Yeast Yeast->this compound Enzymatic biotransformation

Figure 3: Simplified Logic of this compound Formation via Thermal and Microbial Routes.

References

Stereoisomerism and Chirality of Furaneol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a naturally occurring chiral molecule celebrated for its sweet, caramel-like, and fruity aroma, most notably associated with strawberries and pineapples.[1][2] Its potent sensory properties and presence in a wide variety of fruits and processed foods have made it a significant compound in the flavor and fragrance industry. Beyond its organoleptic characteristics, this compound and its derivatives have garnered interest for their potential biological activities, including antimicrobial and anti-infective properties. The chirality of the this compound molecule plays a pivotal role in its sensory perception and biological function, making a thorough understanding of its stereoisomerism essential for researchers in food science, sensory analysis, and drug development.

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, detailing the distinct properties of its enantiomers, methods for their analysis and synthesis, and their interactions with biological systems.

Stereoisomerism of this compound

This compound possesses a single stereocenter at the C2 position of the furanone ring, giving rise to a pair of enantiomers: (R)-(+)-furaneol and (S)-(-)-furaneol.[2] These non-superimposable mirror images exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and, more importantly, in their interaction with chiral biological systems, such as olfactory receptors.

G Figure 1: Enantiomers of this compound cluster_stereocenter Chiral Center at C2 This compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone R_this compound (R)-(+)-Furaneol (Dextrorotatory) This compound->R_this compound Enantiomer 1 S_this compound (S)-(-)-Furaneol (Levorotatory) This compound->S_this compound Enantiomer 2 Stereocenter G Figure 2: Racemization of this compound R_this compound (R)-Furaneol Enol_Intermediate Achiral Enol Intermediate R_this compound->Enol_Intermediate - H+ S_this compound (S)-Furaneol S_this compound->Enol_Intermediate - H+ Enol_Intermediate->R_this compound + H+ Enol_Intermediate->S_this compound + H+ G Figure 3: this compound-Olfactory Receptor Interaction R_this compound (R)-Furaneol OR5M3 Olfactory Receptor OR5M3 R_this compound->OR5M3 High Affinity Binding S_this compound (S)-Furaneol S_this compound->OR5M3 Low Affinity Binding Signal_R Strong Signal (Sweet Aroma) OR5M3->Signal_R Signal_S Weak/No Signal OR5M3->Signal_S G Figure 4: Chiral GC Workflow for this compound Sample Racemic this compound Sample Injection Injection Port Sample->Injection Column Chiral GC Column (e.g., Cyclodextrin-based) Injection->Column Separation Separation of Enantiomers Column->Separation Detector Detector (FID/MS) Separation->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram G Figure 5: Enantioselective Synthesis Workflow Start Achiral Starting Material Reaction1 Asymmetric Reaction (e.g., Aldol Reaction with Chiral Catalyst) Start->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Cyclization Intermediate->Reaction2 Product (R)-Furaneol Reaction2->Product

References

An In-Depth Technical Guide to the Thermal Degradation Products of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound found in a wide variety of fruits and thermally processed foods, prized for its sweet, caramel-like fragrance. Despite its desirable sensory properties, this compound is known to be heat-labile, undergoing degradation that can impact the flavor and aroma profile of products. This technical guide provides a comprehensive overview of the thermal degradation products of this compound, detailing the chemical pathways, quantitative data from key studies, and the experimental protocols used for their analysis. This information is critical for professionals in food science, flavor chemistry, and drug development who need to understand and control the stability of furanone compounds in various matrices.

Thermal Degradation Pathways of this compound

The thermal degradation of this compound is significantly influenced by factors such as temperature, pH, and the presence of other reactive compounds like amino acids or sulfur-containing molecules. The primary degradation mechanism involves the opening of the furanone ring, followed by a series of reactions including hydrolysis and retro-aldolization, leading to the formation of a variety of volatile and non-volatile products.

At elevated temperatures, this compound in an aqueous solution can undergo ring opening to form an intermediate dicarbonyl compound. This intermediate is then susceptible to further breakdown. The pH of the medium plays a crucial role in directing the degradation pathways. Acidic conditions tend to favor the degradation of this compound, leading to a higher yield of volatile products.[1][2] In contrast, at higher pH values, the formation of furanone derivatives is more favored.[1]

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Caption: Proposed general pathway for the thermal degradation of this compound.

In the presence of sulfur-containing compounds, such as cysteine or hydrogen sulfide, the degradation of this compound can lead to the formation of sulfur-containing heterocyclic compounds, including thiophene derivatives.[2] This occurs through the exchange of the ring oxygen with a sulfur atom.

Quantitative Analysis of Thermal Degradation Products

A seminal study by Shu and Ho (1988) investigated the volatile products formed from the thermal degradation of this compound in a closed system at 160°C for 30 minutes at varying pH levels. The results highlight the significant impact of pH on the product profile.

pHTotal Yield of Volatiles (relative %)Major Product Classes Identified
2.2100Acyclic Carbonyls, 3(2H)-Furanone Derivatives
5.150Acyclic Carbonyls, 3(2H)-Furanone Derivatives
7.125Acyclic Carbonyls, 3(2H)-Furanone Derivatives
Data adapted from Shu, C.-K., & Ho, C.-T. (1988). Volatile components of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 36(4), 801-803.

Other studies have identified compounds such as 2-hydroxy-3-butanone and 2-hydroxy-3-pentanone, as well as various aliphatic aldehydes and alcohols, as thermal degradation products of this compound.[2]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the study of this compound's thermal degradation.

Thermal Degradation in a Closed System (Based on Shu & Ho, 1988)

This protocol describes the general procedure for inducing and analyzing the thermal degradation of this compound in a controlled laboratory setting.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_heating Thermal Treatment cluster_extraction Volatile Extraction cluster_analysis Analysis prep1 Dissolve this compound in Phosphate Buffer prep2 Adjust pH to desired level (e.g., 2.2, 5.1, 7.1) prep1->prep2 prep3 Seal in a glass tube under vacuum prep2->prep3 heating Heat at a specific temperature and duration (e.g., 160°C for 30 min) prep3->heating extraction Solvent Extraction (e.g., with dichloromethane) heating->extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) extraction->gcms identification Compound Identification (Mass Spectra Library Comparison) gcms->identification quantification Quantification (Internal Standard Method) gcms->quantification

Caption: General experimental workflow for studying this compound thermal degradation.

1. Sample Preparation:

  • A solution of this compound (e.g., 1% w/v) is prepared in a phosphate buffer solution.

  • The pH of the solution is adjusted to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acids or bases.

  • Aliquots of the solution are sealed in thick-walled glass tubes, typically under vacuum to prevent oxidation.

2. Thermal Treatment:

  • The sealed tubes are placed in a temperature-controlled oven or heating block.

  • The samples are heated at a specific temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

3. Extraction of Volatile Compounds:

  • After cooling, the tubes are opened, and an internal standard is added for quantification purposes.

  • The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane, to isolate the volatile degradation products.

  • The organic extract is then dried over anhydrous sodium sulfate and concentrated.

4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • The concentrated extract is analyzed using a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A programmed temperature ramp, for example, from 40°C to 220°C at a rate of 2°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 200°C.

5. Compound Identification and Quantification:

  • The identification of the degradation products is achieved by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley).

  • Quantification is performed by comparing the peak area of each identified compound to the peak area of the internal standard.

Conclusion

The thermal degradation of this compound is a complex process that yields a variety of acyclic carbonyls and furanone derivatives, with the extent of degradation being highly dependent on pH and temperature. Understanding these degradation pathways and the resulting products is essential for maintaining the desired flavor and aroma profiles in food products and for ensuring the stability of furanone-containing compounds in pharmaceutical applications. The methodologies outlined in this guide provide a framework for researchers to investigate the thermal stability of this compound and other related compounds in their specific applications. Further research to fully quantify the individual degradation products under a wider range of conditions will continue to be of high value to the scientific community.

References

Furaneol: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound with growing interest in various scientific fields. This guide provides a comprehensive overview of its solubility in different solvents and its stability under various conditions, supported by experimental methodologies and visual representations of key processes.

Introduction

This compound, also known as strawberry furanone, is a naturally occurring organic compound widely recognized for its sweet, caramel-like aroma. Beyond its traditional use in the food and fragrance industries, this compound and its derivatives are gaining attention from researchers for their potential biological activities, including antimicrobial effects. A thorough understanding of its solubility and stability is paramount for its application in research and development, particularly in fields like drug delivery and formulation science. This technical guide consolidates available data on the solubility and stability of this compound, providing a critical resource for scientists and professionals.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and potential applications. This compound's structure, containing both a hydroxyl group and a furanone ring, imparts a moderate polarity, allowing it to dissolve in a range of solvents.

Aqueous Solubility

This compound is soluble in water. Quantitative studies have reported its solubility to be approximately 0.315 g/mL at 25°C and 176 g/L at 20°C [1]. This high water solubility is attributed to the ability of the hydroxyl group to form hydrogen bonds with water molecules.

Solubility in Organic Solvents

This compound exhibits good solubility in many common organic solvents, a property essential for various experimental and industrial processes. While extensive quantitative data is limited, available information indicates its solubility in several key solvents.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityReference
Water250.315 g/mL[1]
Water20176 g/L
Propylene Glycol20Soluble[2]
Ethanol-Soluble[3]
Most Organic Solvents-Soluble[4]
Chloroform-Slightly Soluble
Methanol-Slightly Soluble

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value.

Stability of this compound

The stability of this compound is a crucial consideration for its storage, handling, and application, as degradation can lead to a loss of its characteristic properties and the formation of undesirable byproducts.

pH-Dependent Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is significantly influenced by pH. Studies have shown that this compound is most stable in acidic conditions, with an optimal pH range of 3.5 to 4. Its degradation follows first-order kinetics and is accelerated in neutral and alkaline conditions.

Thermal Stability

This compound is susceptible to degradation at elevated temperatures. Thermal degradation can lead to the opening of the furanone ring and the formation of various smaller, often volatile, compounds. However, some studies suggest that this compound is thermally stable under the conditions of gas chromatography (GC) analysis, which is an important consideration for analytical method development[5].

Oxidative Stability

In the presence of air, this compound is prone to oxidation. This degradation can result in the loss of its characteristic aroma and the development of off-flavors. Therefore, it is recommended to store this compound under an inert atmosphere, such as nitrogen, to minimize oxidative degradation.

Light Sensitivity

Exposure to light can also promote the degradation of this compound. It is advisable to store the compound in light-protected containers to maintain its integrity over time.

Table 2: Summary of this compound Stability

ConditionEffect on StabilityRecommendations
pH Most stable at pH 3.5-4; degradation increases at neutral and alkaline pH.Maintain acidic conditions for aqueous solutions.
Temperature Susceptible to thermal degradation at high temperatures.Store at recommended low temperatures (e.g., 2-8°C).
Oxygen/Air Prone to oxidation.Store under an inert atmosphere (e.g., nitrogen).
Light Sensitive to light.Store in light-protected containers.

Experimental Protocols

Accurate determination of solubility and stability is essential for reliable research and development. The following sections outline general experimental protocols for assessing these properties for compounds like this compound.

Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_workflow Solubility Determination Workflow A Add excess solid this compound to the solvent in a sealed flask. B Agitate the flask at a constant temperature for a set period (e.g., 24-72 hours) to reach equilibrium. A->B C Separate the undissolved solid from the saturated solution by centrifugation or filtration. B->C D Carefully withdraw a known volume of the supernatant. C->D E Dilute the supernatant with a suitable solvent. D->E F Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC-MS). E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing Protocol

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

G cluster_workflow Stability Testing Workflow A Prepare solutions of this compound in the desired solvents. B Store the solutions under controlled conditions (e.g., specific temperature, light exposure, pH). A->B C At predetermined time intervals, withdraw aliquots of the solutions. B->C D Analyze the aliquots to determine the remaining concentration of this compound using a stability-indicating analytical method (e.g., HPLC). C->D E Identify and quantify any degradation products. D->E F Plot the concentration of this compound versus time to determine the degradation kinetics. D->F

Caption: General workflow for conducting a stability study of this compound.

Biological Interactions and Signaling Pathways

Recent research has begun to uncover the biological activities of this compound, moving beyond its role as a flavor compound.

Olfactory Signaling

A significant finding in the study of this compound's biological interactions is the identification of a specific olfactory receptor that it activates.

G This compound This compound OR5M3 Odorant Receptor OR5M3 This compound->OR5M3 Binds to G_protein G-protein (Golf) OR5M3->G_protein Activates Adenylate_cyclase Adenylate Cyclase G_protein->Adenylate_cyclase Activates cAMP cAMP Adenylate_cyclase->cAMP Converts ATP ATP ATP->Adenylate_cyclase PKA Protein Kinase A cAMP->PKA Activates Ion_channel Ion Channel PKA->Ion_channel Phosphorylates Depolarization Neuronal Depolarization (Signal Transduction) Ion_channel->Depolarization Opens

References

The Dawn of a Flavor Principle: Early Studies on the Identification of Furaneol in Fruits

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, widely known by its trivial name Furaneol, is a pivotal aroma compound responsible for the characteristic sweet, caramel-like, and fruity notes in a plethora of fruits. Its discovery and subsequent identification in the mid-20th century marked a significant advancement in flavor chemistry, unraveling the molecular basis of fruit aroma. This technical guide delves into the seminal early studies that first identified this compound in fruits, detailing the experimental methodologies employed and presenting the quantitative data that laid the foundation for our current understanding of this key flavor compound.

The First Encounter: Pineapple and Strawberry

The journey of this compound's discovery as a natural fruit constituent began in 1965 when Rodin and his colleagues first isolated and identified it from pineapple.[1][2] Described as having a "burnt pineapple" aroma, this compound was recognized as a major contributor to the fruit's flavor concentrate.[3] Concurrently, research on the complex aroma of strawberries also led to the identification of this compound, establishing its importance in more than one fruit.[2][4] These initial findings spurred further investigations into the occurrence of this compound across the plant kingdom.

Early Experimental Protocols for Identification

The pioneering researchers in the field of flavor chemistry utilized a combination of meticulous extraction, separation, and spectroscopic techniques to isolate and identify this compound from complex fruit matrices. These early methodologies, while less sophisticated than modern analytical workflows, were instrumental in elucidating the structure of this novel compound.

Isolation and Extraction of Volatile Compounds

The initial step in identifying this compound was the isolation of the volatile fraction from the fruit. A common early approach was vacuum steam distillation of the fruit juice or puree. This technique allowed for the separation of volatile compounds from the non-volatile matrix at reduced temperatures, minimizing thermal degradation of sensitive aroma molecules. The resulting distillate, containing a concentrated mixture of aroma compounds, was then subjected to further extraction.

Experimental Workflow: Isolation and Extraction

G Fruit_Sample Fruit Sample (e.g., Pineapple, Strawberry) Homogenization Homogenization/Juicing Fruit_Sample->Homogenization Distillation Vacuum Steam Distillation Homogenization->Distillation Distillate Aqueous Distillate Distillation->Distillate Solvent_Extraction Solvent Extraction (e.g., with diethyl ether or dichloromethane) Distillate->Solvent_Extraction Organic_Extract Organic Extract containing Volatiles Solvent_Extraction->Organic_Extract Concentration Concentration Organic_Extract->Concentration Volatile_Concentrate Volatile Concentrate for Analysis Concentration->Volatile_Concentrate

Caption: Early workflow for the isolation of volatile compounds from fruits.

Solvent extraction was a critical subsequent step. The aqueous distillate was typically extracted with an organic solvent of low polarity, such as diethyl ether or dichloromethane, to transfer the volatile organic compounds into the organic phase. This extract was then carefully concentrated to a small volume before analysis.

Chromatographic Separation

Gas chromatography (GC) was the cornerstone for separating the individual components of the complex volatile mixture. In early studies, packed GC columns were often used. The separated compounds would then be detected, often by a flame ionization detector (FID).

For further characterization, a technique involving derivatization was sometimes employed. For instance, carbonyl compounds, including furanones, could be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form colored derivatives. These derivatives were then separated using thin-layer chromatography (TLC) .[5]

Spectroscopic Identification

The definitive identification of this compound was achieved through mass spectrometry (MS) , often coupled with GC (GC-MS). The mass spectrum of the unknown compound was compared with that of a synthesized authentic reference standard. This comparison of fragmentation patterns provided conclusive evidence of the compound's identity. In addition to MS, other spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the structure of the isolated compound.[5][6]

Quantitative Data from Early Studies

While early studies were primarily focused on identification, some did provide semi-quantitative or quantitative data on the concentration of this compound in various fruits. These initial estimations highlighted the significant contribution of this compound to the overall aroma profile.

FruitCultivar/VarietyConcentration RangeReference Study
Strawberry'Senga Sengana'High concentration notedPickenhagen et al., 1981[3]
StrawberryGeneralUp to 50 mg/kg in ripe fruitSchwab, 2013[7]
Strawberry'Totem', 'Pinnacle'> 13 mg/kgDu & Qian, 2008[8][9]
RaspberryGeneral0.8 to 1.1 mg/kgDu & Qian, 2008[8][9]
PineappleGeneralMajor character impact compoundRodin et al., 1965[3]
MangoAlphonsoPresence identifiedHunter et al., 1974[6]
TomatoGeneral95 to 173 µg/kgChen & Sidisky, 2011[10][11]

Early Insights into this compound Biosynthesis and Precursors

Even in the early stages of research, scientists began to investigate the origin of this compound in fruits. It was hypothesized that carbohydrates were the likely precursors. Later radiotracer studies in strawberries confirmed this, demonstrating the incorporation of labeled D-glucose and D-fructose into the this compound molecule.[1]

Furthermore, the concept of non-volatile precursors was introduced with the discovery of glycosidically bound this compound .[3] For instance, this compound glucopyranoside was identified in pineapple and certain grape varieties.[3][12] This finding was significant as it suggested that the release of the volatile this compound could be a dynamic process occurring during fruit ripening or processing through enzymatic or acidic hydrolysis.

Logical Relationship: this compound Release from Precursors

G Precursor This compound Glucopyranoside (Non-volatile) Enzyme Enzymatic Hydrolysis (e.g., β-glucosidase) Precursor->Enzyme Acid Acid Hydrolysis Precursor->Acid This compound This compound (Volatile Aroma Compound) Enzyme->this compound Glucose Glucose Enzyme->Glucose Acid->this compound Acid->Glucose

Caption: Release of volatile this compound from its non-volatile glycosidic precursor.

Conclusion

The early studies on the identification of this compound in fruits were a landmark in flavor science. The meticulous application of extraction, chromatography, and spectroscopy not only led to the discovery of a key aroma compound but also paved the way for a deeper understanding of the chemical basis of fruit flavor. The foundational knowledge of this compound's occurrence, concentration, and biosynthetic origins continues to inform research in food science, agriculture, and the development of natural flavorings. These pioneering efforts underscore the importance of fundamental analytical chemistry in unraveling the complexities of the natural world.

References

The Synthesis of Furaneol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Synthesis Routes for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

This compound, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a naturally occurring organic compound prized for its sweet, caramel-like aroma, which becomes fruity and reminiscent of strawberries at lower concentrations.[1][2] This highly sought-after flavor and fragrance compound is found in a variety of fruits, including strawberries and pineapples, and is also formed during the thermal processing of food through the Maillard reaction.[1][2][3] Its significant commercial demand in the food, beverage, and pharmaceutical industries has spurred extensive research into efficient and scalable synthesis routes. This technical guide provides a detailed review of the primary chemical, enzymatic, and biotechnological methods for the production of this compound, offering a comparative analysis of their respective advantages and limitations.

Chemical Synthesis Routes

The chemical synthesis of this compound can be broadly categorized into pathways starting from various precursors, including L-rhamnose, fructose and its derivatives, and other small molecules through condensation reactions.

Synthesis from L-Rhamnose

L-rhamnose, a naturally occurring deoxy sugar, is a well-established and efficient precursor for this compound synthesis, often proceeding through a Maillard-type reaction.[2][4] The reaction typically involves heating L-rhamnose in the presence of an amino acid or an amine catalyst in a suitable solvent.

Key Reaction Parameters and Yields:

Studies have shown that the reaction conditions, such as pH, temperature, and the type of catalyst, significantly influence the yield of this compound. For instance, reacting L-rhamnose with an organic secondary amine like dibutylamine or piperidine in acetic acid or ethanol can yield 70-80% this compound upon heating.[5] More recent methods have explored the use of peptides as catalysts in a biphasic system, achieving yields of up to 35% under optimized conditions.[5] The concentration of phosphate in the reaction medium has also been identified as a critical parameter, with higher concentrations generally leading to increased yields, which can exceed 40 mol% under well-controlled conditions.[2][4]

Experimental Protocol: Peptide-Catalyzed Synthesis from L-Rhamnose [5]

  • Reaction Setup: In a reaction vessel, combine 100 g of rhamnose monohydrate, 600 g of a phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7), 500 g of butyl acetate, and 95.8 g of the dipeptide alanyl-glutamine.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with stirring.

  • Monitoring: Monitor the progress of the reaction by analyzing the organic phase for this compound content until it remains constant. The typical reaction time is 3-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature, leading to the separation of the organic and aqueous phases.

  • Isolation: Separate the organic phase. The solvent (butyl acetate) can be recycled. The crude this compound is then purified by distillation under reduced pressure. The aqueous phase can also be recycled for subsequent batches.

Logical Diagram of this compound Synthesis from L-Rhamnose

G Synthesis of this compound from L-Rhamnose Rhamnose L-Rhamnose Intermediate Amadori Rearrangement Product Rhamnose->Intermediate  Heat,  Amine/Amino Acid Diketone 1-Deoxy-2,3-hexodiulose Intermediate->Diketone  Dehydration This compound This compound (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) Diketone->this compound  Cyclization &  Dehydration

Caption: A simplified pathway for the synthesis of this compound from L-rhamnose via the Maillard reaction.

Synthesis from Fructose and its Derivatives

D-fructose and its phosphorylated derivatives, particularly D-fructose-1,6-diphosphate, are key precursors in both the chemical and biological synthesis of this compound.[6][7] The reaction pathway involves a series of enolization, dehydration, and reduction steps.

Key Intermediates and Reaction Conditions:

A crucial intermediate in the formation of this compound from D-fructose-1,6-diphosphate is 1-deoxy-2,3-hexodiulose-6-phosphate.[6][8] The formation of this intermediate can occur chemically under mild conditions (30°C, pH 4-5).[8] The subsequent conversion to this compound often requires a reduction step, which can be achieved chemically using reducing agents like NAD(P)H, even in the absence of enzymes.[6][9] The optimal temperature for this chemical formation has been reported to be around 30°C, with the reaction being largely independent of pH in the range of 3-10.[9][10]

Experimental Protocol: Chemical Synthesis from D-fructose-1,6-diphosphate [10]

  • Reaction Mixture: Prepare a 20 mM Tris-HCl buffer solution (pH 7.5). To 2 mL of this buffer, add 20 mg of D-fructose-1,6-diphosphate and 1 mg each of NAD, NADH, NADP, and NADPH.

  • Incubation: Incubate the reaction mixture at 30°C for 30 hours.

  • Solid-Phase Extraction (SPE): Purify the reaction mixture using a solid-phase extraction cartridge to isolate the this compound.

  • Analysis: Quantify the yield of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Logical Diagram of this compound Synthesis from Fructose-1,6-diphosphate

G Synthesis of this compound from Fructose-1,6-diphosphate F16BP D-Fructose-1,6-diphosphate Intermediate1 1-Deoxy-2,3-hexodiulose-6-phosphate F16BP->Intermediate1  β-elimination Intermediate2 Unidentified Intermediate Intermediate1->Intermediate2  Dehydration This compound This compound Intermediate2->this compound  Reduction  (e.g., NAD(P)H)

Caption: The chemical pathway for the formation of this compound from D-fructose-1,6-diphosphate.

Industrial Synthesis via Aldol Condensation and Ozonolysis

An established industrial route to this compound involves a multi-step chemical synthesis starting from 2,5-dimethyl-dihydro-3(2H)-furanone.[1] This process utilizes an aldol condensation followed by ozonolysis and subsequent cyclization.

Experimental Protocol: Multi-step Industrial Synthesis [1]

  • Aldol Condensation: React 2,5-dimethyl-dihydro-3(2H)-furanone with an aldehyde (e.g., acetaldehyde) under basic conditions (e.g., potassium hydroxide) to form an exocyclic alkene intermediate.

  • Ozonolysis: Dissolve the alkene intermediate in a mixture of acetone and water and react it with ozone at low temperatures (e.g., -10°C).

  • Reduction: Reduce the resulting ozonide with a reducing agent such as sodium bisulfite.

  • Cyclization and Dehydration: Heat the reduced product under acidic conditions (e.g., hydrochloric acid) in an inert atmosphere (e.g., nitrogen) to induce cyclization and dehydration, yielding this compound.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain a white crystalline solid.

Enzymatic and Biotechnological Synthesis

The demand for natural flavor compounds has driven the development of enzymatic and biotechnological routes for this compound production. These methods offer the advantage of producing "natural" this compound, which is highly valued in the food industry.

Enzymatic Synthesis using Enone Oxidoreductase

In strawberries, the final step in this compound biosynthesis is catalyzed by an enone oxidoreductase.[3][11] This enzyme, also referred to as FaQR (Fragaria x ananassa quinone oxidoreductase), catalyzes the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to this compound in an NAD(P)H-dependent manner.[3][11] Similar enzymes have been identified in other fruits like mango.[12]

Experimental Workflow: Enzymatic Synthesis

G Enzymatic Synthesis of this compound Workflow Start Start: Expression and Purification of Enone Oxidoreductase Reaction Enzymatic Reaction: Substrate (HMMF) + Enzyme + NAD(P)H Start->Reaction Incubation Incubation at Optimal Temperature and pH Reaction->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis Analysis (GC-MS, HPLC) Extraction->Analysis End End: Purified this compound Analysis->End

Caption: A general workflow for the enzymatic synthesis of this compound using enone oxidoreductase.

Biotechnological Production using Microorganisms

Several microorganisms, particularly yeasts such as Zygosaccharomyces rouxii, have been shown to produce this compound.[8][13][14] This yeast can convert D-fructose-1,6-diphosphate into this compound during fermentation.[8][14] The production is influenced by various factors including the carbon source, pH, and salt concentration in the culture medium.[6]

Fermentation Protocol: this compound Production by Zygosaccharomyces rouxii [14]

  • Culture Medium: Prepare a YPD (Yeast Extract-Peptone-Dextrose) medium supplemented with D-fructose-1,6-diphosphate (e.g., 50 g/L) and a high salt concentration (e.g., 170 g/L NaCl). The pH of the medium is typically around 4.6.

  • Inoculation: Inoculate the sterile medium with a culture of Zygosaccharomyces rouxii.

  • Fermentation: Incubate the culture at 30°C with shaking (e.g., 150 rpm) for several days (e.g., up to 11 days).

  • Extraction: After fermentation, harvest the culture and extract the this compound from the medium using a suitable solvent or solid-phase extraction.

  • Analysis and Purification: Analyze the extract to determine the concentration of this compound and purify it using chromatographic techniques.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis routes of this compound, allowing for a comparative analysis of their efficiencies.

Table 1: Chemical Synthesis of this compound

Starting MaterialCatalyst/ReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
L-RhamnoseDibutylamine/Acetic AcidRefluxNot specified70-80[5]
L-RhamnoseAlanyl-glutamine/Phosphate buffer1003-635[5]
L-RhamnoseL-lysine/PhosphateNot specifiedNot specified>40 (mol%)[2][4]
D-Fructose-1,6-diphosphateNAD(P)H3030Not specified[9][10]
2,5-Dimethyl-dihydro-3(2H)-furanoneKOH, O₃, NaHSO₃, HCl-10 to RefluxMulti-stepNot specified[1]
D-XyloseGlycine/Phosphate buffer901<1[15][16]

Table 2: Biotechnological Production of this compound

MicroorganismPrecursorCulture ConditionsProduction LevelReference
Zygosaccharomyces rouxiiD-Fructose-1,6-diphosphate30°C, pH 4.6, high salt~80 ppm (after 11 days)[14]
Pichia capsulataL-RhamnoseCasein peptone mediumup to 2 mg/L (after 4 days)[17][18]

Conclusion

The synthesis of this compound can be achieved through a variety of chemical, enzymatic, and biotechnological routes. Chemical synthesis, particularly from L-rhamnose, offers high yields and is well-established for industrial production. However, these methods often require harsh reaction conditions and may not be suitable for the production of "natural" this compound. Enzymatic and biotechnological approaches provide a promising alternative for the synthesis of natural this compound, with ongoing research focused on improving yields and optimizing fermentation conditions. The choice of the most appropriate synthesis route will depend on the desired final product specifications, cost considerations, and the required scale of production. Further research into novel catalysts, engineered microbial strains, and optimized bioprocesses will continue to advance the efficient and sustainable production of this important flavor and fragrance compound.

References

Methodological & Application

Application Notes & Protocols for Furaneol Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in various fruits and food products. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective detection.

Introduction

This compound, also known as strawberry furanone, is a critical contributor to the characteristic sweet, caramel-like, and fruity aroma of numerous foods, most notably strawberries.[1] Its accurate quantification is essential for quality control in the food and beverage industry, flavor and fragrance development, and in studying the biochemical pathways of fruit ripening.[1][2] However, the high polarity and relative instability of this compound can present analytical challenges.[3][4][5]

This document details two primary sample preparation techniques coupled with GC-MS for the analysis of this compound:

  • Solid Phase Microextraction (SPME) with Derivatization: An automated and sensitive method ideal for aqueous samples, where derivatization enhances the volatility and stability of this compound.[3][4][5]

  • Solid-Phase Extraction (SPE): A robust method for cleaning up complex matrices like fruit juices and wines, allowing for the effective extraction and concentration of this compound.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound analysis using GC-MS.

Table 1: Method Performance Characteristics

ParameterSPME with DerivatizationSolid-Phase Extraction (SPE)Reference(s)
Limit of Detection (LOD)0.5 ng/mLNot explicitly stated, but method is described as sensitive[3][4][5]
Limit of Quantification (LOQ)2 ng/mL96 µg/L to 277 µg/L (in a general method for aromatic compounds)[3][4][5][9]
Linear Range2 - 500 ng/mLR² > 0.9952 (in a general method for aromatic compounds)[3][4][5][9]
Repeatability (RSD)9.5%CV < 12.9% (in a general method for aromatic compounds)[3][4][5][9]
RecoveryNot explicitly stated98%[6][9]

Table 2: this compound Concentration in Various Fruit Samples

FruitConcentration RangeSample Preparation MethodReference(s)
Strawberry1663 - 4852 µg/kgSPME with Derivatization[3][4]
Tomato95 - 173 µg/kgSPME with Derivatization[3][4][5]
Strawberry ('Totem' and 'Pinnacle' cultivars)> 13 mg/kgSolid-Phase Extraction (SPE)[6]
Raspberry0.8 - 1.1 mg/kgSolid-Phase Extraction (SPE)[6]
Blackberry ('Marion')~5 times more than 'Black Diamond'Solid-Phase Extraction (SPE)[6]

Experimental Protocols

Method 1: SPME with Derivatization followed by GC-MS

This protocol is adapted from a method developed for quantifying this compound in aqueous samples and has been successfully applied to fruit matrices.[3][4][5] Derivatization with pentafluorobenzyl bromide (PFBBr) is employed to decrease the polarity and increase the thermal stability of this compound.[3][4][5]

3.1.1. Materials and Reagents

  • This compound standard (analytical grade)[10]

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Methanol (HPLC grade)

  • Deionized water

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[11]

  • GC vials (20 mL) with magnetic crimp caps and PTFE septa[12]

3.1.2. Sample Preparation and Derivatization

  • Sample Homogenization: For solid samples like fruits, homogenize a known weight of the sample with deionized water. Centrifuge to separate the solid matter and collect the aqueous supernatant.

  • Aqueous Sample Preparation: Place a defined volume (e.g., 5 mL) of the aqueous sample or supernatant into a 20 mL headspace vial.

  • pH Adjustment: Adjust the pH of the sample to basic conditions using a NaOH solution.

  • Derivatization: Add a solution of PFBBr in a suitable solvent to the vial. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with agitation.[11]

  • Ionic Strength Adjustment: After derivatization, add NaCl to the sample to increase the ionic strength, which aids in the extraction of the analyte into the headspace.[13]

3.1.3. SPME Procedure

  • Place the vial in a heated autosampler tray (e.g., 60°C).[11]

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of the derivatized this compound.[11]

  • Retract the fiber into the needle.

3.1.4. GC-MS Analysis

  • Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analyte onto the column. The desorption is typically performed in splitless mode at a high temperature (e.g., 250°C) for a short duration (e.g., 10 minutes).[11]

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-Wax, FFAP) is often used.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

    • Oven Temperature Program: An example program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 230-250°C).[11]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Acquisition Mode: Can be either full scan to identify compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions are m/z 43, 57, and 128.[15]

    • Temperatures: Ion source at ~230°C and transfer line at ~280°C.[11]

3.1.5. Workflow Diagram

G cluster_sample_prep Sample Preparation & Derivatization cluster_spme SPME cluster_gcms GC-MS Analysis sample Aqueous Sample ph_adjust Adjust pH (Basic) sample->ph_adjust derivatize Add PFBBr & Heat ph_adjust->derivatize ionic_strength Add NaCl derivatize->ionic_strength incubate Incubate & Expose Fiber ionic_strength->incubate desorb Thermal Desorption in GC Inlet incubate->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect

Caption: Workflow for this compound analysis by SPME-GC-MS with derivatization.

Method 2: Solid-Phase Extraction (SPE) followed by GC-MS

This protocol is suitable for complex matrices like fruit juices and wines, where significant cleanup is required.[6][7][8]

3.2.1. Materials and Reagents

  • This compound standard (analytical grade)[10]

  • SPE Cartridges (e.g., Lichrolut-EN, C18, or HLB)[6][8]

  • Methanol (HPLC grade)

  • Deionized water

  • Organic solvent for elution (e.g., ethyl acetate)[16]

  • Nitrogen gas for evaporation

3.2.2. Sample Preparation

  • Juice/Wine Samples: Centrifuge the sample to remove any particulate matter.

  • Dilution: Dilute the sample with deionized water if necessary to reduce matrix effects.

3.2.3. SPE Procedure

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars, acids, and other polar interferences.

  • Drying: Dry the cartridge thoroughly, for example, by passing nitrogen gas through it.

  • Elution: Elute the retained this compound and other less polar compounds using a suitable organic solvent (e.g., 1 mL of methanol or ethyl acetate).[6][16]

3.2.4. Eluate Concentration

  • Collect the eluate in a vial.

  • If necessary, concentrate the eluate to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.

  • Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.[16]

3.2.5. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.[17]

  • GC-MS Parameters: The GC-MS parameters will be similar to those described in section 3.1.4, with adjustments to the temperature program as needed based on the solvent and other co-eluting compounds.

3.2.6. Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Liquid Sample (Juice/Wine) centrifuge Centrifuge/Filter sample->centrifuge condition Condition Cartridge centrifuge->condition load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute this compound wash->elute concentrate Concentrate Eluate elute->concentrate gcms Inject into GC-MS concentrate->gcms

Caption: Workflow for this compound analysis by SPE-GC-MS.

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard.[15] The mass spectrum of this compound is characterized by its molecular ion at m/z 128 and major fragment ions at m/z 43 and 57.[15][18]

  • Quantification: Create a calibration curve by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the samples is then determined by interpolating the peak area from the calibration curve. An internal standard can be used to improve accuracy and precision.

Conclusion

The GC-MS methods detailed in these application notes provide reliable and sensitive means for the quantification of this compound in various matrices. The choice between SPME with derivatization and SPE will depend on the specific sample type, the required sensitivity, and the available instrumentation. Proper validation of the chosen method in the specific laboratory environment is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Furaneol Quantification by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol®, scientifically known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), is a pivotal aroma compound found in a wide variety of fruits, most notably strawberries and pineapples, contributing to their characteristic sweet, caramel-like fragrance. It is also formed during the Maillard reaction in heat-processed foods.[1] The accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. High-performance liquid chromatography (HPLC) offers a robust and reliable analytical technique for this purpose, capable of separating this compound from complex sample matrices.[2][3][4] This document provides detailed application notes and experimental protocols for the quantification of this compound using various HPLC methods.

General Experimental Workflow

The quantification of this compound by HPLC generally follows a standardized workflow, from initial sample acquisition to final data analysis. This process is designed to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Juice) Homogenization Homogenization/ Extraction Sample->Homogenization SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Homogenization->SPE Filtration Filtration SPE->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for this compound quantification by HPLC.

HPLC System Components

A typical HPLC system for this compound analysis consists of several key components working in concert to achieve separation and detection.

HPLC_System Solvent Mobile Phase Reservoir(s) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of an HPLC system for this compound analysis.

Sample Preparation Protocols

Effective sample preparation is critical for removing interfering matrix components and ensuring the longevity of the HPLC column.[5][6]

Protocol 1: Aqueous Extraction for Fruit Samples (e.g., Strawberries)

This protocol is suitable for the extraction of this compound from solid fruit matrices.

Materials:

  • Fruit sample

  • Deionized water

  • Homogenizer (e.g., blender)

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh a known amount of the fruit sample (e.g., 10 g).

  • Add a defined volume of deionized water (e.g., 20 mL).

  • Homogenize the sample until a uniform slurry is obtained.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC injection. An aqueous extraction procedure can yield an average recovery of over 90% for this compound.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Juice Samples (e.g., Pineapple, Orange)

This protocol is recommended for cleaning up complex liquid matrices like fruit juices to reduce interference.[7][8]

Materials:

  • Juice sample

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Pass a known volume of the juice sample (e.g., 10 mL) through the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 2 mL) into a collection vial.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection. This unified solid-phase procedure can quantitatively isolate this compound with mean recoveries around 99.9%.[7]

HPLC Methodologies and Protocols

Several reversed-phase HPLC methods have been successfully employed for this compound quantification. Below are detailed protocols for three distinct methods.

Method 1: Isocratic Separation with Acetate Buffer/Methanol

This method is well-suited for the analysis of this compound and its derivatives in strawberries.[2]

Protocol:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 (ODS), 5 µm particle size, 4.6 mm x 250 mm.[2]

  • Mobile Phase: A binary mixture of acetate buffer and methanol. For example, a mobile phase of 0.05M sodium acetate (pH 4.0) and methanol in a 70:30 (v/v) ratio can be used.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detection at 280 nm or 290 nm.[2][8]

  • Run Time: Typically less than 90 minutes.[2]

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.5-60 µg/mL).[2]

Method 2: Gradient Separation with Water/Methanol/Acetonitrile

This gradient method is effective for resolving this compound and other off-flavor compounds in orange juice.[7]

Protocol:

  • HPLC System: HPLC with a UV detector, preferably a Diode Array Detector (DAD).

  • Column: Reversed-phase C18.

  • Mobile Phase: A ternary solvent system consisting of water, methanol, and acetonitrile.[7] A gradient elution program should be developed to optimize separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV detection. A differential wavelength approach can be used by monitoring absorbance at 292 nm and 335 nm. The difference in absorbance (A_335 - A_292) is used for quantification to suppress interfering peaks that may develop during storage.[7]

  • Run Time: Approximately 30 minutes.[7]

  • Quantification: Create a calibration curve by injecting standards of varying concentrations and plotting the differential absorbance against concentration.

Quantitative Data Summary

The performance of HPLC methods for this compound quantification can be compared using several key parameters. The table below summarizes data from various published methods.

ParameterMethod 1 (Strawberries)[2]Method 2 (Orange Juice)[7]Method 3 (General Fruit)[4][9]
Column RP-C18 (ODS), 5 µm, 4.6x250mmRP-C18Not Specified (LC Procedure)
Mobile Phase Acetate Buffer / MethanolWater / Methanol / AcetonitrileNot Specified
Detection UV at 280 nmDifferential UV (335-292 nm)Not Specified
Detection Limit (LOD) 0.14 µg/mLNot Reported0.5 ng/mL (by a verified LC-MS/MS method)
Quantification Limit (LOQ) Not ReportedNot Reported2 ng/mL (by a verified LC-MS/MS method)
Linearity Range 0.5 - 60 µg/mL (r > 0.999)Not Reported2 - 500 ng/mL (for a related GC-MS method)
Recovery > 90%99.9% ± 2.3%Not Reported for HPLC

Note: Some quantitative data in the table, particularly for Method 3, is derived from a GC-MS method that was verified with a liquid chromatography (LC) procedure.[4][9] This highlights the comparable sensitivity that can be achieved.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable means for the quantification of this compound in various matrices. The choice of method will depend on the specific sample type, the required sensitivity, and the available equipment. Proper sample preparation, particularly the use of solid-phase extraction for complex samples, is paramount for achieving accurate and reproducible results. By following these protocols, researchers, scientists, and drug development professionals can confidently implement HPLC for this compound analysis in their respective fields.

References

Solid-Phase Microextraction (SPME) for Furaneol Extraction from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a critical aroma compound found in a wide variety of fruits, foods, and beverages, imparting a characteristic sweet, caramel-like, or fruity scent. Its analysis is of significant interest in the food and beverage industry for quality control, in flavor and fragrance development, and potentially in pharmaceutical applications where off-flavors or excipient interactions are a concern. However, the high polarity and thermal instability of this compound present considerable challenges for its efficient extraction and accurate quantification from complex matrices.[1][2][3]

Solid-Phase Microextraction (SPME) offers a solvent-free, sensitive, and versatile sample preparation technique for the analysis of volatile and semi-volatile compounds.[4] This document provides detailed application notes and protocols for the extraction of this compound from complex matrices using SPME, with a focus on a robust derivatization-based method to overcome its inherent analytical difficulties.

Challenges in this compound Analysis

Direct extraction of this compound from food and other complex matrices is often hindered by:

  • High Polarity: this compound's hydroxyl group makes it highly soluble in aqueous environments, leading to poor partitioning onto common non-polar SPME fiber coatings.[1][2]

  • Thermal Instability: During gas chromatography (GC) analysis, the native form of this compound can be prone to degradation in the hot injector port, leading to inaccurate quantification.[1][2][3]

  • Matrix Effects: Complex sample matrices can contain interfering compounds that compete for adsorption sites on the SPME fiber or co-elute with this compound during chromatographic analysis.[5]

To address these challenges, a derivatization step is often employed to convert this compound into a more stable and less polar derivative prior to SPME, significantly improving its extraction efficiency and chromatographic behavior.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance of a derivatization-based SPME-GC-MS method for this compound analysis in different matrices.

Table 1: Method Performance for this compound Analysis using Derivatization-SPME-GC-MS [1][2][3]

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Repeatability (RSD%)9.5%
Linear Range2 - 500 ng/mL

Table 2: this compound Concentration in Fruit Samples Determined by Derivatization-SPME-GC-MS [1][2][3]

Fruit MatrixThis compound Concentration Range (µg/kg)
Tomato95 - 173
Strawberry1663 - 4852

Table 3: Method Performance for this compound Analysis in Grape Derivatives by HS-SPME-GC-MS [6]

ParameterValue
Limit of Detection (LOD)23 - 94 µg/L
Limit of Quantification (LOQ)96 - 277 µg/L
Precision (CV%)4.53 - 12.9%
Recovery76.6 - 106.3%

Experimental Protocols

Protocol 1: Derivatization-Based SPME for this compound in Aqueous and Fruit Matrices

This protocol is based on the derivatization of this compound with pentafluorobenzyl bromide (PFBBr) to form a less polar and more stable derivative, which is then extracted by SPME.[1][2][3]

1. Materials and Reagents:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Sample matrix (e.g., fruit homogenate, aqueous solution)

  • SPME fiber assembly: A fiber with a non-polar coating such as Polydimethylsiloxane (PDMS) is suitable for the derivatized this compound.

2. Sample Preparation:

  • For liquid samples (e.g., juices), clarify by centrifugation or filtration.

  • For solid samples (e.g., fruits), homogenize a known weight of the sample with a specific volume of deionized water. Centrifuge to separate the solid and liquid phases. The supernatant will be used for analysis.

3. Derivatization Procedure:

  • Place an aliquot (e.g., 5 mL) of the sample or standard solution into a 20 mL headspace vial.

  • Add a suitable internal standard if required.

  • Adjust the pH of the solution to basic conditions (e.g., using 1 M NaOH).

  • Add the derivatizing agent, PFBBr (e.g., 50 µL of a 10% solution in acetone).

  • Seal the vial tightly with a PTFE-faced silicone septum.

  • Heat the vial at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.

  • Cool the vial to room temperature.

4. SPME Procedure (Headspace SPME):

  • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).

  • Add NaCl (e.g., 1.5 g) to the vial to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace ("salting out" effect).[7]

  • Allow the sample to equilibrate at the set temperature for a few minutes.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.

  • Retract the fiber into the needle.

5. GC-MS Analysis:

  • Immediately insert the SPME fiber into the hot injection port of the GC.

  • Desorb the analyte from the fiber onto the GC column (e.g., at 250°C for 2 minutes).

  • Run the appropriate GC-MS program for the separation and detection of the derivatized this compound.

Protocol 2: Headspace SPME (HS-SPME) for Volatile Compounds in Complex Matrices (General Approach)

This protocol provides a general workflow for HS-SPME, which is often preferred for complex matrices to minimize the exposure of the fiber to non-volatile interferences.[5]

1. Materials and Reagents:

  • Sample matrix

  • Sodium chloride (optional)

  • SPME fiber assembly: The choice of fiber is critical and depends on the analyte's polarity. For the polar this compound, a polar fiber like Polyacrylate (PA) or a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) could be tested for direct analysis, although derivatization is recommended.[8][9]

2. SPME Procedure:

  • Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).

  • Add NaCl to enhance the release of volatile compounds, if necessary.

  • Seal the vial.

  • Incubate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.[7]

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 15-45 minutes) with agitation.[9]

  • Retract the fiber and proceed with GC-MS analysis as described in Protocol 1.

Visualizations

SPME_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_spme SPME cluster_analysis Analysis Sample Complex Matrix (e.g., Fruit Homogenate) Centrifuge Centrifugation/ Filtration Sample->Centrifuge Supernatant Aqueous Extract Centrifuge->Supernatant Vial Headspace Vial Supernatant->Vial Add_Reagents Add NaOH, PFBBr Vial->Add_Reagents Heat Heat (e.g., 80°C) Add_Reagents->Heat Add_Salt Add NaCl Heat->Add_Salt Equilibrate Equilibrate & Heat (e.g., 60°C) Add_Salt->Equilibrate Expose_Fiber Expose SPME Fiber (Headspace) Equilibrate->Expose_Fiber GCMS GC-MS Analysis Expose_Fiber->GCMS

Caption: Workflow for Derivatization-SPME of this compound.

SPME_Fiber_Selection_Logic cluster_polarity Polarity Consideration cluster_volatility Volatility Consideration Analyte Analyte Properties Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility Polar Polar (e.g., this compound) Polarity->Polar NonPolar Non-Polar (e.g., Derivatized this compound) Polarity->NonPolar Volatile Volatile Volatility->Volatile SemiVolatile Semi-Volatile Volatility->SemiVolatile Fiber_PA Polyacrylate (PA) Polyethylene Glycol (PEG) Polar->Fiber_PA Direct Analysis Fiber_PDMS Polydimethylsiloxane (PDMS) NonPolar->Fiber_PDMS After Derivatization Fiber_CAR_PDMS Carboxen/PDMS Volatile->Fiber_CAR_PDMS Fiber_DVB_CAR_PDMS DVB/CAR/PDMS SemiVolatile->Fiber_DVB_CAR_PDMS

Caption: Logic for SPME Fiber Selection based on Analyte Properties.

References

Quantification of Furaneol in Fruit Juices and Beverages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in a wide variety of fruits and processed beverages. It imparts a characteristic sweet, caramel-like, and fruity aroma, often described as reminiscent of strawberries or pineapple. The concentration of this compound is a critical quality parameter in the food and beverage industry, influencing the flavor profile of products such as fruit juices, wines, and other beverages. Accurate quantification of this compound is therefore essential for quality control, product development, and flavor research. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound in fruit juices and beverages can vary significantly depending on the fruit type, ripeness, processing methods, and storage conditions. The table below summarizes typical concentration ranges reported in scientific literature.

Fruit/BeverageConcentration RangeReference(s)
Strawberry1663 to 4852 µg/kg[1][2][3]
Tomato95 to 173 µg/kg[1][2][3]
Raspberry0.8 to 1.1 mg/kg[4][5]
Blackberry ('Marion')~5 times more than 'Black Diamond'[4][5]
Pineapple Juice1.6 to 27.3 ppm[6]
Orange Juice-[7]
Msalais Wines27.59 to 117.60 mg/L[8][9]
Nonalcoholic Beverages5.00 to 80.00 ppm[10]
Alcoholic Beverages0.54 to 0.75 ppm[10]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Due to its polarity and potential for thermal degradation, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed. Sample preparation is a critical step to extract and concentrate this compound from the complex matrix of fruit juices and beverages.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

This protocol is suitable for the analysis of volatile and semi-volatile compounds and is often preferred for its high sensitivity. Due to this compound's polarity, derivatization is sometimes employed to improve its volatility and chromatographic behavior.[1][2][3]

1. Sample Preparation (SPME)

  • Apparatus: SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS), vials with septa, heating and stirring module.

  • Procedure:

    • Place a known volume (e.g., 5 mL) of the fruit juice or beverage into a sample vial.

    • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

    • If derivatization is required, add the derivatizing agent (e.g., pentafluorobenzyl bromide) and adjust the pH to basic conditions.[1][2][3]

    • Seal the vial and place it in the heating and stirring module.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with constant agitation.[11]

    • Retract the fiber into the needle.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended.

    • Oven Temperature Program: Start at 60°C for 1 minute, then ramp at 10°C/min to 200°C and hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound (and its derivative if applicable).

    • Mass Range: m/z 40-200.

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound (or its derivative) in a matrix similar to the sample.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is advantageous as it avoids the high temperatures of the GC inlet, which can potentially cause degradation of thermally labile compounds.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Apparatus: SPE cartridges (e.g., C18 or Lichrolut-EN), vacuum manifold.[4][5][7][13]

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load a known volume of the filtered fruit juice or beverage onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).[4][5][13]

    • The eluate can be concentrated under a stream of nitrogen if necessary and then reconstituted in the mobile phase.

2. HPLC Analysis

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Typical HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile and water (often with a small amount of acid, e.g., formic acid, for better peak shape).[7][8] A typical gradient might be: 15% methanol for 2 min, ramp to 50% methanol over 22 min, then to 100% methanol for 3 min.[8]

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 35°C.[8]

    • Injection Volume: 10 µL.[8]

    • Detection: UV detection at a wavelength where this compound has significant absorbance, typically around 290 nm.[14] A differential measurement between 335 nm and 292 nm can also be used to suppress interfering peaks.[7]

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound in the mobile phase.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Furaneol_Quantification_Workflow Sample Fruit Juice / Beverage Sample Filtration Filtration Sample->Filtration Extraction Extraction (SPME / SPE) Filtration->Extraction Concentration Concentration / Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for the quantification of this compound in beverages.

Caption: Chemical structure and key properties of this compound.

References

Application of Furaneol as a Flavor Compound in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal flavor compound extensively utilized in the food industry. Its characteristic sweet, caramel-like, and fruity aroma makes it an indispensable component in the formulation of a wide array of products, including beverages, baked goods, candies, and sauces.[1] Naturally occurring in fruits such as strawberries and pineapples, this compound contributes significantly to their desirable flavor profiles.[2] This document provides detailed application notes, quantitative data, experimental protocols for its analysis, and insights into its formation and perception pathways to support further research and development.

Data Presentation

Quantitative Occurrence of this compound in Food Products

The concentration of this compound varies significantly across different food matrices. The following table summarizes reported concentrations in various food items.

Food ProductConcentration RangeReference
Msalais Wines27.59 ± 0.493 mg/L to 117.6 ± 0.235 mg/L[3]
Strawberries1,663 to 4,852 µg/kg[4][5][6]
Tomatoes95 to 173 µg/kg[4][5][6]
Alcoholic Beverages0.54 ppm to 0.75 ppm[1]
Nonalcoholic Beverages5.00 ppm to 80.00 ppm[1]
PineappleFound in fresh pineapple[2]
BuckwheatImportant odor component[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Samples using SPME-GC-MS

This protocol is based on the method described for the analysis of this compound in fruit matrices, which involves derivatization to enhance volatility and thermal stability.[4][5][6]

Objective: To quantify the concentration of this compound in fruit samples.

Materials:

  • Solid Phase Microextraction (SPME) device with a suitable fiber (e.g., Carboxen/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Pentafluorobenzyl bromide (PFBBr) for derivatization

  • Basic solution (e.g., sodium hydroxide)

  • Organic solvent (e.g., hexane)

  • This compound standard

  • 20 mL headspace vials with septa

Procedure:

  • Sample Preparation:

    • Homogenize the fruit sample.

    • Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

    • Add a known volume of water and an internal standard if available.

  • Derivatization:

    • Adjust the pH of the sample to basic conditions using the basic solution.

    • Add a specific volume of PFBBr solution in a suitable solvent.

    • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.

  • SPME Extraction:

    • After cooling, expose the SPME fiber to the headspace of the vial.

    • Allow for extraction for a defined period (e.g., 30 minutes) at a controlled temperature.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the GC injector port.

    • GC Conditions (Example):

      • Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm x 0.25 µm)[7]

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 5 min), then ramp at 10°C/min to 220°C.[7]

      • Carrier Gas: Helium at a constant flow rate.[7]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.[7]

  • Quantification:

    • Create a calibration curve using standard solutions of derivatized this compound.

    • Calculate the concentration of this compound in the sample based on the peak area of the derivative compared to the calibration curve. The method has a reported limit of detection (LOD) of 0.5 ng/mL and a limit of quantification (LOQ) of 2 ng/mL.[4][5][6]

Protocol 2: General Protocol for this compound Analysis in Beverages by HPLC

This protocol outlines a general approach for the determination of this compound in liquid samples like beverages, adapted from methods for furan derivatives.[8][9]

Objective: To quantify this compound in beverage samples.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[9]

  • Mobile phase: Acetonitrile or Methanol and an aqueous buffer (e.g., acetate buffer)[9][10]

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Degas the beverage sample if carbonated.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary.[10]

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: ODS (4.6 mm x 250 mm) 5 µm column[9]

      • Mobile Phase: A gradient of acetate buffer and methanol.[9]

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 280 nm[9]

      • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Quantification:

    • Prepare a series of standard solutions of this compound in a suitable solvent.

    • Inject the standards to generate a calibration curve based on peak area versus concentration.

    • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Signaling and Formation Pathways

Biosynthetic Pathway of this compound in Strawberry

This compound in strawberries is synthesized enzymatically from D-fructose-6-phosphate.[11] A key step in this pathway is the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or this compound) by the enzyme Fragaria x ananassa quinone oxidoreductase (FaQR).[12][13]

Furaneol_Biosynthesis cluster_pathway Biosynthetic Pathway of this compound in Strawberry F6P D-Fructose-6-Phosphate Intermediate Intermediate (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone) F6P->Intermediate Multiple Enzymatic Steps This compound This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Intermediate->this compound Enzyme Fragaria x ananassa quinone oxidoreductase (FaQR) Enzyme->Intermediate

Caption: Biosynthesis of this compound in strawberry.

Olfactory Signaling Pathway for this compound Perception

The perception of this compound's aroma is initiated by its binding to a specific odorant receptor, OR5M3, which is a G-protein-coupled receptor (GPCR).[14][15][16] This binding event triggers a downstream signaling cascade within the olfactory sensory neuron, leading to the perception of smell.

Olfactory_Signaling cluster_olfactory General Olfactory Signaling Pathway This compound This compound OR5M3 OR5M3 Receptor (GPCR) This compound->OR5M3 Binds G_protein G-protein (Golf) OR5M3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization (Signal to Brain) CNG->Depolarization Leads to

Caption: this compound odor perception pathway.

References

Application Note: High-Precision Quantification of Furaneol Using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a critical aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide variety of fruits and processed foods.[1][2][3][4] Its accurate quantification is essential for quality control, flavor research, and process optimization in the food and beverage industry. However, the inherent polarity and thermal instability of this compound present significant analytical challenges.[1][2] This application note describes a robust and highly accurate method for the quantification of this compound using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard minimizes variations arising from sample matrix effects and procedural losses, ensuring high precision and accuracy.

Introduction

This compound is a key contributor to the desirable aroma profiles of fruits such as strawberries and tomatoes, as well as a range of thermally processed foods where it is formed via the Maillard reaction.[1][2][3] The accurate measurement of this compound concentration is crucial for understanding flavor chemistry and for maintaining consistent product quality. Traditional quantification methods can be hampered by the compound's physical properties, leading to variability in extraction efficiency and analytical response.[1][2]

Stable isotope dilution analysis (SIDA) is the gold standard for accurate quantification of trace-level analytes in complex matrices.[5][6] This technique involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte (in this case, deuterated this compound) to the sample at the earliest stage of analysis. The isotopically labeled standard behaves chemically and physically identically to the native analyte throughout the extraction, derivatization, and chromatographic separation processes. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any losses or variations during sample preparation are nullified, leading to highly accurate and precise results.[5][6]

This application note provides a detailed protocol for the SIDA-GC-MS analysis of this compound, including sample preparation, derivatization, and instrumental parameters.

This compound Biosynthesis and Formation Pathway

This compound is naturally synthesized in fruits and is also a well-known product of the Maillard reaction during the heating of foodstuffs.[3][7] In biological systems, such as strawberries, a key precursor is D-fructose-1,6-diphosphate.[7][8] The following diagram illustrates a simplified pathway for this compound formation.

Furaneol_Formation cluster_maillard Maillard Reaction (Thermal Processing) cluster_biosynthesis Biosynthesis (e.g., in Fruits) Hexoses Hexoses Intermediate_Products Intermediate Products Hexoses->Intermediate_Products Heat Amino_Acids Amino_Acids Amino_Acids->Intermediate_Products Heat Furaneol_Maillard This compound Intermediate_Products->Furaneol_Maillard Fructose_1_6_diphosphate D-Fructose-1,6-diphosphate Enzymatic_Steps Multiple Enzymatic Steps Fructose_1_6_diphosphate->Enzymatic_Steps Furaneol_Bio This compound Enzymatic_Steps->Furaneol_Bio

Caption: Simplified pathways of this compound formation.

Experimental Protocol

This protocol is a representative method and may require optimization for specific sample matrices.

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Deuterated this compound (e.g., d3-Furaneol) as internal standard (IS)

  • Pentafluorobenzyl bromide (PFBBr) for derivatization

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Milli-Q or deionized water

  • Sample matrix (e.g., fruit homogenate, beverage)

2. Preparation of Standards

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of deuterated this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into the blank sample matrix. The concentration range should encompass the expected this compound concentration in the samples.

3. Sample Preparation and Extraction

  • Homogenization: Homogenize solid samples (e.g., fruit) with a known volume of water.

  • Spiking: Add a known amount of the deuterated this compound internal standard solution to an accurately weighed aliquot of the sample homogenate or liquid sample.

  • Extraction: Employ solid-phase microextraction (SPME) for the extraction of this compound and its deuterated analogue.

    • Place the spiked sample into a headspace vial.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

4. Derivatization (Optional but Recommended for GC-MS)

Due to this compound's polarity, derivatization can improve chromatographic peak shape and sensitivity.[1][2]

  • After extraction, perform the derivatization. One common method involves reaction with pentafluorobenzyl bromide (PFBBr).[1][2]

  • This can be carried out by exposing the SPME fiber to the headspace of a vial containing PFBBr in a basic solution.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C in splitless mode.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for native this compound and the deuterated internal standard. For example (ions will depend on derivatization and deuteration pattern):

      • This compound derivative: m/z [specific to derivative]

      • Deuterated this compound derivative: m/z [shifted by the number of deuterium atoms]

Experimental Workflow

SIDA_Workflow Sample Sample (e.g., Fruit Homogenate) Spike Spike with Deuterated This compound (Internal Standard) Sample->Spike Extraction Headspace SPME Extraction Spike->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Quantification (Ratio of Native to Labeled Analyte) GCMS->Quantification

Caption: Workflow for this compound analysis by SIDA-GC-MS.

Data Presentation

The following table presents representative performance data for a quantitative method for this compound analysis. A stable isotope dilution assay is expected to provide even greater accuracy and precision by correcting for matrix effects and sample preparation variability.

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[1][2]
Limit of Quantification (LOQ)2 ng/mL[1][2]
Linearity (r²)≥ 0.999[9]
Linear Range2 - 500 ng/mL[1][2]
Recovery89% - 101%[9]
Repeatability (RSD)< 9.5%[1][2]

Concentrations in Food Products (representative values):

Food MatrixThis compound Concentration (µg/kg)Reference
Tomato95 - 173[1][2]
Strawberry1663 - 4852[1][2]

Conclusion

The stable isotope dilution assay coupled with GC-MS provides a highly accurate, precise, and reliable method for the quantification of this compound in complex sample matrices. By incorporating a deuterated internal standard, this method effectively overcomes challenges associated with sample preparation and matrix interferences. This approach is highly recommended for researchers, scientists, and quality control professionals in the food, beverage, and flavor industries who require high-confidence quantitative data for this important aroma compound.

References

Application Note: Solid-Phase Extraction (SPE) for Furaneol Cleanup in Food and Beverage Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the cleanup and concentration of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound, from complex matrices such as fruit juices and wines. Solid-phase extraction (SPE) is a robust and efficient technique for isolating this compound from interfering substances, thereby enhancing the accuracy and sensitivity of subsequent analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines two primary protocols utilizing polymeric and reversed-phase C18 sorbents, summarizing their performance and providing a step-by-step guide for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound, also known as strawberry furanone, is a critical flavor compound found in a wide variety of fruits and processed foods.[1] Its characteristic sweet, caramel-like aroma makes it a significant contributor to the sensory profile of products like strawberries, pineapples, and tomatoes.[1][2] Accurate quantification of this compound is essential for quality control, flavor research, and understanding its biosynthesis. However, its high polarity and the complexity of food matrices present analytical challenges.[2] Solid-phase extraction (SPE) offers a reliable method for sample cleanup by selectively isolating analytes of interest from interfering matrix components.[3] This note details validated SPE protocols for this compound cleanup, focusing on Lichrolut® EN and C18 sorbents.

Data Presentation: Quantitative Performance of SPE Protocols

The selection of the SPE sorbent is critical for achieving high recovery and reproducibility. The following table summarizes the quantitative data from studies utilizing different SPE cartridges for this compound cleanup.

SPE SorbentMatrixRecovery RateReproducibility (CV%)Elution SolventKey FindingsReference
Lichrolut® EN Fruit Juice98%<4%1 mL MethanolEffectively extracts this compound with minimal retention of pigments and other non-volatile compounds.[1][4]
C18 Sep-Pak Pineapple Juice>90%Not ReportedNot SpecifiedEffective for sample cleanup prior to HPLC analysis.[2]
Oasis HLB GeneralHigh RecoveryGood RSDOrganic SolventA polymeric sorbent known for high recovery of polar compounds, though specific data for this compound was not detailed in the reviewed literature.[5]

Experimental Protocols

Protocol 1: this compound Cleanup from Fruit Juice using Lichrolut® EN SPE Cartridge

This protocol is adapted from a validated method for the determination of this compound in fruit juice.[4][6]

Materials:

  • Lichrolut® EN SPE Cartridge (e.g., 50 mg)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Ultrapure Water

  • Sample: Fruit juice, clarified by centrifugation or filtration

  • SPE Vacuum Manifold

Methodology:

  • Cartridge Conditioning:

    • Pass 30 mL of dichloromethane through the Lichrolut® EN cartridge.[6]

    • Follow with 30 mL of methanol.[6]

    • Finally, equilibrate the cartridge with 30 mL of a 10% ethanol-water mixture.[6] Do not allow the cartridge to dry out before sample loading.

  • Sample Preparation and Loading:

    • Dilute 50 mL of the fruit juice sample with ultrapure water to achieve a final ethanol concentration of 10% (v/v).[6]

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[6]

  • Washing:

    • After loading the entire sample, wash the cartridge with 30 mL of ultrapure water to remove sugars and other polar interferences.[6]

    • Dry the cartridge bed thoroughly under vacuum for at least 10 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 1 mL of methanol.[1][4] The eluate can be directly analyzed by GC-MS.[1][4]

Protocol 2: this compound Cleanup from Wine using Lichrolut® EN SPE Cartridge

This protocol is optimized for wine samples and includes a specific washing step to remove acidic interferences.[7]

Materials:

  • Lichrolut® EN SPE Cartridge (50 mg)[7]

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Ultrapure Water

  • Ammonium Sulphate ((NH₄)₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Internal Standard Solution (e.g., 3',4'-(methylenedioxy)acetophenone and ethylmaltol at 20 mg/L in ethanol)[7]

  • Sample: Wine

  • SPE Vacuum Manifold

Methodology:

  • Sample Preparation:

    • To 3 mL of wine, add 0.9 g of ammonium sulphate.[7]

    • Dilute the mixture to a final volume of 6 mL with ultrapure water.[7]

    • Add 60 µL of the internal standard solution.[7]

  • Cartridge Conditioning:

    • Condition the 50 mg Lichrolut® EN cartridge by passing 1 mL of dichloromethane, followed by 1 mL of methanol, and finally 1 mL of a 12% ethanol (v/v) aqueous solution.[7]

  • Sample Loading:

    • Load 3 mL of the prepared sample solution onto the conditioned cartridge.[7]

  • Washing:

    • Wash the cartridge with an aqueous solution of 1% NaHCO₃ at pH 8 to remove acidic interferences.[7] This step is crucial for obtaining cleaner extracts.[7]

    • Dry the cartridge bed under vacuum.

  • Elution:

    • Elute the analytes with a suitable organic solvent. The original study injects the extract directly after elution, implying a final elution with a solvent compatible with GC-MS, such as dichloromethane or methanol.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Initial Sample (e.g., Fruit Juice, Wine) Dilution Dilution & pH Adjustment (if necessary) Sample->Dilution IS_Spiking Internal Standard Spiking Dilution->IS_Spiking Conditioning 1. Conditioning (e.g., MeOH, H₂O) Loading 2. Sample Loading IS_Spiking->Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect this compound) Washing->Elution Analysis GC-MS or HPLC Analysis Elution->Analysis

Caption: General workflow for this compound cleanup using solid-phase extraction.

Conclusion

Solid-phase extraction is a highly effective technique for the cleanup and concentration of this compound from complex food and beverage matrices. The use of Lichrolut® EN cartridges, in particular, has been shown to provide excellent recovery and reproducibility. The detailed protocols provided in this application note offer a reliable starting point for researchers and scientists. Proper optimization of each step, especially the washing phase, is critical to achieving clean extracts and accurate quantification of this important aroma compound.

References

Application Notes and Protocols: Furaneol as a Marker for Fruit Ripeness and Quality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key volatile organic compound that significantly contributes to the characteristic sweet, caramel-like, and fruity aroma of many fruits.[1][2] Its concentration has been shown to correlate with the ripening stage of fruits, making it a valuable biomarker for assessing fruit ripeness and overall quality.[3][4] This document provides detailed application notes and experimental protocols for the quantification of this compound and the sensory analysis of fruit aroma, intended for use by researchers, scientists, and professionals in relevant fields.

Quantitative Data Presentation

The concentration of this compound varies significantly among different fruit types and increases as the fruit ripens.[4][5] The following tables summarize quantitative data on this compound concentrations in various fruits at different stages of ripeness, as reported in the literature.

Table 1: this compound Concentration in Strawberries at Different Ripening Stages

Ripening StageThis compound Concentration (μg/kg)Reference
UnripeLow / Not Detected[4][6]
Half-ripeIntermediate[6]
Fully Ripe1663 - 4852[7][8]
OverripeCan exceed 37,000[4]

Table 2: this compound Concentration in Various Fruits

FruitThis compound Concentration (μg/kg)Reference
Tomato95 - 173[7][8]
Raspberry800 - 1100[9]
Blackberry ('Marion')Significantly higher than other cultivars[9]
PineapplePresent as a key aroma compound[5]
MangoDetected[5]
KiwiDetected[5]
GrapeDetected[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Samples using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of this compound in fruit samples. Due to its high polarity and instability, a derivatization step is included to improve extraction and separation.[7][8]

Materials:

  • Fruit samples

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl)

  • Internal standard (e.g., deuterated this compound)

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Vials, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the fruit sample.

    • Centrifuge the homogenate and collect the supernatant.

    • Filter the supernatant to remove any solid particles.

  • Derivatization:

    • To an aliquot of the fruit extract, add a known amount of the internal standard.

    • Adjust the pH of the solution to basic conditions using NaOH solution.

    • Add PFBBr and incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the derivatization of this compound.[7][8]

  • SPME Extraction:

    • Transfer the derivatized sample to a headspace vial.

    • Add NaCl to saturate the solution and enhance the partitioning of the analyte into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to extract the derivatized this compound.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot injection port of the GC-MS.

    • Separate the compounds on the capillary column using a suitable temperature program.

    • Detect and quantify the derivatized this compound and the internal standard using mass spectrometry in selected ion monitoring (SIM) mode.

  • Quantification:

    • Create a calibration curve using standard solutions of derivatized this compound of known concentrations.

    • Calculate the concentration of this compound in the fruit sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Sensory Analysis of Fruit Aroma

This protocol outlines a procedure for the sensory evaluation of fruit aroma using a trained panel.[10][11]

Materials:

  • Fruit samples at different ripening stages

  • White plates or containers for sample presentation

  • Water for palate cleansing

  • Individual tasting booths with controlled lighting and temperature[10]

  • Sensory evaluation scoresheets

Procedure:

  • Panelist Training:

    • Select and train a panel of 8-12 individuals.[10]

    • Training should involve the recognition and rating of various aroma attributes relevant to the fruit being tested, including fruity, sweet, caramel-like, and green notes.[10][12]

    • Use reference standards and artificial aromas for training.[10]

  • Sample Preparation and Presentation:

    • Allow fruit samples to equilibrate to room temperature.[10]

    • Present whole or sliced fruits on white plates, identified with random three-digit codes to avoid bias.[10]

    • Randomize the order of sample presentation for each panelist.[10]

  • Evaluation:

    • Instruct panelists to evaluate the aroma of each sample.

    • Panelists should rate the intensity of predefined aroma descriptors (e.g., "sweet," "fruity," "caramel-like," "green") on a structured scale (e.g., a 9-point hedonic scale).[11]

    • Provide water for panelists to cleanse their palate between samples.[10]

  • Data Analysis:

    • Collect the scoresheets and analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in aroma profiles between samples at different ripening stages.

Visualizations

This compound Biosynthesis Pathway in Strawberry

The biosynthesis of this compound in strawberries starts from fructose-1,6-bisphosphate.[3] A key step involves the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or this compound), catalyzed by the enzyme Fragaria x ananassa quinone oxidoreductase (FaQR), later identified as an enone oxidoreductase.[1][13]

Furaneol_Biosynthesis Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Intermediate_Steps Multiple Enzymatic Steps Fructose-1,6-bisphosphate->Intermediate_Steps HMMF 4-hydroxy-5-methyl-2- methylene-3(2H)-furanone Intermediate_Steps->HMMF This compound This compound (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) HMMF->this compound Reduction FaQR FaQR / FaEO (Enone Oxidoreductase) FaQR->HMMF

Caption: Biosynthetic pathway of this compound in strawberry.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the experimental workflow for quantifying this compound in fruit samples.

Furaneol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization Filtration->Derivatization SPME_Extraction SPME_Extraction Derivatization->SPME_Extraction Headspace Extraction GCMS_Analysis GCMS_Analysis SPME_Extraction->GCMS_Analysis Desorption & Separation Quantification Quantification GCMS_Analysis->Quantification Calibration Curve Result Result Quantification->Result Sensory_Analysis_Logic Fruit_Samples Fruit Samples (Different Ripeness Stages) Sensory_Evaluation Sensory Evaluation (Aroma Profiling) Fruit_Samples->Sensory_Evaluation Trained_Panel Trained Sensory Panel Trained_Panel->Sensory_Evaluation Data_Collection Data Collection (Scoresheets) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Aroma Profile vs. Ripeness Statistical_Analysis->Results

References

Application Notes and Protocols for the Analytical Distinction of Furaneol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical separation of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) enantiomers. The protocols are designed to be implemented in a laboratory setting for research, quality control, and drug development purposes.

Introduction

This compound is a chiral flavor compound with significant applications in the food and fragrance industries. The enantiomers of this compound can exhibit different sensory properties and biological activities, making their individual analysis crucial. This document outlines three primary analytical techniques for the chiral separation of this compound: Chiral Capillary Electrophoresis (CE), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Gas Chromatography (GC).

A critical consideration in the analysis of this compound enantiomers is their propensity to racemize, particularly under neutral to basic conditions due to keto-enol tautomerism. Studies have shown that the racemization rate is lowest at a pH between 4 and 5.[1] Therefore, maintaining a slightly acidic environment during sample preparation and analysis is paramount to preserving the enantiomeric integrity of the sample.

I. Chiral Capillary Electrophoresis (CE)

Chiral CE with cyclodextrin modifiers is a powerful technique for the separation of this compound enantiomers. This method offers high efficiency and requires minimal sample and solvent volumes.

Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis system with UV detection capabilities.

  • Fused-silica capillary (e.g., 30/40.2 cm total/effective length, 50 µm i.d.).

Reagents:

  • Ammonium acetate

  • Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin (HDAS-β-CD)

  • Deionized water

  • Methanol (for sample dissolution)

Procedure:

  • Buffer Preparation: Prepare a running buffer consisting of 50 mM ammonium acetate in deionized water. Adjust the pH to 4.0 using an appropriate acid (e.g., acetic acid). Add 20 mM of heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin to the buffer. Sonicate the buffer to ensure complete dissolution of the cyclodextrin.

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (10 min), deionized water (10 min), and the running buffer (20 min).

  • Sample Preparation: Dissolve the this compound sample in methanol or the running buffer to a suitable concentration (e.g., 1 mg/mL).

  • Electrophoretic Separation:

    • Rinse the capillary with the running buffer for 2 minutes.

    • Inject the sample using a hydrodynamic or electrokinetic injection method.

    • Apply a voltage of 10 kV.

    • Maintain the capillary temperature at 25°C.

    • Detect the enantiomers at a wavelength of 280 nm.[2]

Quantitative Data
ParameterValueReference
Migration Time (Enantiomer 1)Not specified[2]
Migration Time (Enantiomer 2)Not specified[2]
Resolution (Rs)Baseline separation[2]

Note: While the reference indicates successful baseline separation, specific migration times and resolution values were not provided in the abstract.

Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_output Output Buffer_Prep Buffer Preparation (50mM Ammonium Acetate, pH 4.0 + 20mM HDAS-β-CD) Capillary_Cond Capillary Conditioning Buffer_Prep->Capillary_Cond Sample_Prep Sample Preparation (Dissolve in Methanol/Buffer) Injection Sample Injection Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (10 kV, 25°C) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis (Enantiomer Resolution) Detection->Data_Analysis

Caption: Workflow for Chiral Capillary Electrophoresis of this compound Enantiomers.

II. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is a widely used and robust method for enantiomeric separations.

Proposed Starting Protocol

This protocol is based on successful methods for structurally similar compounds (flavanones) and general guidelines for chiral method development. Optimization may be required for baseline separation of this compound enantiomers.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • 2-Propanol (Isopropanol, HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Acetic Acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:2-propanol.[3] For acidic compounds like this compound, the addition of a small amount of acetic acid (e.g., 0.1%) may improve peak shape. Conversely, if interacting with a basic site on the CSP, a basic modifier like diethylamine (e.g., 0.1%) might be beneficial.[3] The mobile phase should be filtered and degassed.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a suitable concentration.

  • Chromatographic Separation:

    • Set the column temperature (e.g., 25°C).

    • Inject the sample.

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).[4]

    • Detect the enantiomers at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of this compound).[4]

Expected Quantitative Data (Hypothetical)
ParameterExpected Range
Retention Time (k'1)5 - 15 min
Retention Time (k'2)6 - 20 min
Separation Factor (α)> 1.1
Resolution (Rs)> 1.5

Note: These are estimated values. Actual results will depend on the specific column and optimized conditions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_output Output Mobile_Phase_Prep Mobile Phase Preparation (e.g., Hexane/IPA/Acid) Column_Equilibration Column Equilibration Mobile_Phase_Prep->Column_Equilibration Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection Sample_Prep->Injection Column_Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Retention Times, Resolution) Detection->Data_Analysis

Caption: Workflow for Chiral HPLC of this compound Enantiomers.

III. Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for the analysis of volatile and semi-volatile chiral compounds like this compound. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.[5]

Proposed Starting Protocol

This protocol is based on a reported chirospecific analysis of this compound and general practices for chiral GC.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column: Heptakis (2,6-di-O-isopentyl-3-O-allyl)-β-cyclodextrin as the chiral stationary phase.[2]

Reagents:

  • Anhydrous solvent for sample dissolution (e.g., dichloromethane or diethyl ether).

  • (Optional) Derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr) for improved volatility and detection).[5]

Procedure:

  • (Optional) Derivatization: If derivatization is required, react the this compound sample with a suitable agent (e.g., PFBBr) under appropriate conditions to form a less polar and more volatile derivative.[5]

  • Sample Preparation: Dissolve the this compound sample (or its derivative) in an appropriate anhydrous solvent.

  • GC Separation:

    • Injector: Split/splitless injector, temperature e.g., 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: A starting point could be:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 min. (This program will likely require optimization.)

    • Detector:

      • FID temperature: e.g., 250°C.

      • MS transfer line temperature: e.g., 230°C; Ion source: e.g., 200°C.

Expected Quantitative Data (Hypothetical)
ParameterExpected Range
Retention Time (Enantiomer 1)15 - 25 min
Retention Time (Enantiomer 2)15.5 - 26 min
Resolution (Rs)> 1.2

Note: These are estimated values. The actual retention times will be highly dependent on the temperature program and column used.

Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_output Output Derivatization Optional Derivatization Sample_Prep Sample Preparation (Dissolve in Solvent) Derivatization->Sample_Prep Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Detection FID or MS Detection Separation->Detection Data_Analysis Data Analysis (Peak Identification & Integration) Detection->Data_Analysis

Caption: Workflow for Chiral GC of this compound Enantiomers.

Summary of Analytical Methods

Analytical MethodChiral SelectorKey AdvantagesKey Considerations
Chiral Capillary Electrophoresis (CE) Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrinHigh separation efficiency, low sample/solvent consumption.Requires careful pH control (pH 4-5) to prevent racemization.
Chiral High-Performance Liquid Chromatography (HPLC) Polysaccharide-based (e.g., Chiralpak® IA)Robust, widely applicable, scalable for preparative separations.Method development may be required; solvent consumption is higher than CE.
Chiral Gas Chromatography (GC) Cyclodextrin derivatives (e.g., Heptakis (2,6-di-O-isopentyl-3-O-allyl)-β-cyclodextrin)High sensitivity, especially with MS detection.This compound may require derivatization for optimal performance.

These protocols and application notes provide a comprehensive starting point for the successful analytical distinction of this compound enantiomers. Researchers are encouraged to optimize these methods for their specific instrumentation and sample matrices to achieve the best possible results.

References

Application Notes and Protocols for Furaneol Extraction from Strawberry Puree

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key volatile compound that contributes significantly to the characteristic sweet, caramel-like aroma of strawberries.[1][2] Its accurate extraction and quantification are crucial for quality control, flavor research, and the development of food and pharmaceutical products. However, the high polarity and thermal instability of this compound present analytical challenges.[3][4][5] These application notes provide detailed protocols for the efficient extraction and quantification of this compound from strawberry puree, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established techniques such as Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Challenges in this compound Analysis

The primary difficulties in analyzing this compound from complex food matrices like strawberry puree are its high polarity and instability.[3][4] These properties can lead to poor extraction efficiency with non-polar solvents and potential degradation at high temperatures used in gas chromatography. The protocols outlined below are designed to mitigate these issues.

Experimental Protocols

Two primary methods are presented for the extraction of this compound from strawberry puree: Solid-Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Solid-Phase Extraction (SPE) Coupled with GC-MS

This protocol is recommended for its high recovery and reproducibility. It involves an initial aqueous extraction followed by cleanup and concentration using an SPE cartridge.

1. Materials and Reagents

  • Strawberry Puree

  • Deionized Water

  • Methanol (HPLC grade)

  • Lichrolut-EN SPE Cartridges

  • Vortex Mixer

  • Centrifuge

  • GC-MS System

2. Sample Preparation

  • Homogenize fresh or frozen strawberries to create a uniform puree.

  • Weigh a precise amount of strawberry puree (e.g., 10 g) into a centrifuge tube.

  • Add a known volume of deionized water (e.g., 20 mL) to the puree.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to separate the solid matrix from the aqueous extract.

  • Carefully collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE)

  • Condition a Lichrolut-EN SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the trapped this compound with 1 mL of methanol into a collection vial.[6][7][8]

4. GC-MS Analysis

  • Inject an aliquot (e.g., 1 µL) of the methanol eluate into the GC-MS system.

  • Use a polar capillary column (e.g., CP-WAX 52 CB) for optimal separation.[9]

  • GC Conditions (Example):

    • Injector Temperature: 200 °C[9]

    • Oven Program: Start at 60 °C (hold for 1 min), ramp at 10 °C/min to 200 °C (hold for 5 min).[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 35 to 300.[10]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with Derivatization

This protocol is suitable for volatile analysis and can be automated. Due to this compound's polarity, a derivatization step is included to enhance its volatility and improve chromatographic performance.

1. Materials and Reagents

  • Strawberry Puree

  • Sodium Chloride (NaCl)

  • Pentafluorobenzyl bromide (PFBBr)

  • Basic solution (e.g., NaOH)

  • HS-SPME vials (20 mL) with septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS System

2. Sample Preparation and Derivatization

  • Place a known amount of strawberry puree (e.g., 5 g) into a 20 mL HS-SPME vial.

  • Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL water) to increase the ionic strength of the sample matrix.

  • To derivatize the this compound, add a basic solution to adjust the pH, followed by the derivatizing agent, pentafluorobenzyl bromide.[3][4] The reaction is typically carried out at an elevated temperature.[3][4]

3. HS-SPME Procedure

  • Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 50 °C).[10]

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 60 minutes) while maintaining the temperature and agitation.[10]

  • Retract the fiber into the needle.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the hot inlet of the GC-MS for thermal desorption of the analytes.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Tailor the program to separate the derivatized this compound from other volatile compounds.

    • Column: A non-polar or medium-polar column may be suitable for the less polar derivative.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the derivatized this compound.

    • SIM Mode: Monitor the characteristic ions of the this compound derivative for quantification.

Quantitative Data Summary

The following table summarizes quantitative data for this compound analysis from various studies.

ParameterValueMethodReference
Concentration in Strawberries 1663 to 4852 µg/kgDerivatization/SPME-GC/MS[3][4]
>13 mg/kg ('Totem' and 'Pinnacle' cultivars)SPE-GC-MS[7][8]
Limit of Detection (LOD) 0.5 ng/mLDerivatization/SPME-GC/MS[3][4]
23 to 94 µg/LGC-MS[11]
Limit of Quantification (LOQ) 2 ng/mLDerivatization/SPME-GC/MS[3][4]
96 to 277 µg/LGC-MS[11]
Recovery 98%SPE-GC-MS[7][8]
76.6% to 106.3%GC-MS[11]
>90%Aqueous Extraction/HPLC[12]
Repeatability (CV%) 9.5%Derivatization/SPME-GC/MS[3][4]
<4%SPE-GC-MS[7][8]
<12.9%GC-MS[11]

Visualization of Experimental Workflow

Diagram 1: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Puree Strawberry Puree AddWater Add Deionized Water Puree->AddWater Vortex Vortex AddWater->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Extract Final Extract Elute->Extract GCMS GC-MS Analysis Extract->GCMS HS_SPME_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_spme Headspace SPME cluster_analysis Analysis Puree Strawberry Puree in Vial AddNaCl Add NaCl Solution Puree->AddNaCl Derivatize Add Derivatization Reagent AddNaCl->Derivatize Seal Seal Vial Derivatize->Seal Equilibrate Equilibrate at 50°C Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract GCMS GC-MS Analysis (Thermal Desorption) Retract->GCMS

References

Application of Nuclear Magnetic Resonance (NMR) in the Structural Elucidation of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-NMR-001

Introduction

Furaneol®, with the systematic IUPAC name 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key volatile organic compound responsible for the characteristic sweet, caramel-like, and fruity aroma of a wide variety of fruits, most notably strawberries. Its presence and concentration are critical to the flavor profile of many food products. The precise structural determination of this compound is paramount for quality control, synthetic pathway elucidation, and understanding its biosynthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound and its derivatives. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in confirming the structure of this compound.

Principle of NMR-Based Structural Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For the structural elucidation of this compound, the following NMR experiments are particularly informative:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon-13 NMR): Determines the number of chemically non-equivalent carbon atoms and provides information about their hybridization and bonding.

  • COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton (¹H-¹H) spin-spin coupling correlations, helping to identify adjacent protons in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Table 1: ¹H NMR Data of this compound in CDCl₃

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
4.35q1H6.8H-2
2.25s3H-5-CH₃
1.45d3H6.82-CH₃
~5-6 (broad)s1H-4-OH

Table 2: ¹³C NMR Data of this compound in CDCl₃

Chemical Shift (δ) [ppm]Carbon TypeAssignment
198.5C=OC-3
170.1C-OHC-4
120.5C-CH₃C-5
75.8CHC-2
15.2CH₃5-CH₃
14.8CH₃2-CH₃

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, internal standard)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Cotton wool or glass wool

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry small vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 0.6 mL (a height of about 4-5 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: Acquisition of 1D NMR Spectra

Instrumentation: 400 MHz NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.09 s

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.36 s

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.

Protocol 3: Acquisition of 2D NMR Spectra

COSY Acquisition Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 1.5 s

  • Data Points (TD): 2048 in F2, 256 in F1

  • Spectral Width (SW): 10 ppm in both dimensions

HSQC Acquisition Parameters:

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans (NS): 4

  • Relaxation Delay (D1): 1.5 s

  • Data Points (TD): 1024 in F2, 256 in F1

  • Spectral Width (SW): 10 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • ¹JCH Coupling Constant: Optimized for 145 Hz

HMBC Acquisition Parameters:

  • Pulse Program: hmbcgpndqf

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 1.5 s

  • Data Points (TD): 2048 in F2, 256 in F1

  • Spectral Width (SW): 10 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz

Visualization of NMR Data and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the NMR experiments and the key correlations used to elucidate the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1h Assign 1H Signals nmr_2d->assign_1h correlate Correlate Signals (2D NMR) assign_1h->correlate assign_13c Assign 13C Signals assign_13c->correlate elucidate Elucidate Final Structure correlate->elucidate

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

furaneol_cosy cluster_structure This compound Structure cluster_correlations COSY Correlation furaneol_structure H2 H-2 (4.35 ppm, q) CH3_2 2-CH3 (1.45 ppm, d) H2->CH3_2 J-coupling

Caption: Key ¹H-¹H COSY correlation observed for this compound.

furaneol_hmbc cluster_structure This compound Structure cluster_correlations Key HMBC Correlations furaneol_structure CH3_5 5-CH3 (2.25 ppm) C5 C-5 (120.5 ppm) CH3_5->C5 ²J C4 C-4 (170.1 ppm) CH3_5->C4 ³J C3 C-3 (198.5 ppm) H2 H-2 (4.35 ppm) C3_h2 C-3 (198.5 ppm) H2->C3_h2 ²J C4_h2 C-4 (170.1 ppm) H2->C4_h2 ³J

Caption: Significant HMBC correlations for confirming the carbon skeleton of this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural elucidation of this compound. The data and protocols presented in this application note serve as a comprehensive guide for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development to confidently identify and characterize this important flavor compound. The use of COSY, HSQC, and HMBC experiments is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the overall molecular connectivity.

Determining the Sensory Impact of Furaneol: Application Notes and Protocols for Olfactometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the odor activity value (OAV) of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in a variety of fruits and food products. The following protocols detail the use of olfactometry techniques to quantify the sensory contribution of this compound, enabling researchers to understand its importance in flavor profiles and its potential applications in the food, beverage, and pharmaceutical industries.

Introduction to this compound and Odor Activity Value (OAV)

This compound, also known as strawberry furanone, is a naturally occurring organic compound that contributes a characteristic sweet, fruity, and caramel-like aroma to many foods, including strawberries, pineapples, and tomatoes.[1] Its potent aroma means that even at low concentrations, it can have a significant impact on the overall flavor perception of a product.

The Odor Activity Value (OAV) is a crucial metric used to quantify the contribution of a single volatile compound to the overall aroma of a sample.[2] It is calculated by dividing the concentration of the compound by its odor detection threshold.[2] An OAV greater than 1 indicates that the compound is present at a concentration high enough to be perceived by the human olfactory system and is therefore considered a key odorant.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its concentration in various food matrices and its odor detection thresholds.

Table 1: Concentration of this compound in Selected Food Products

Food ProductConcentration Range (µg/kg)Analytical Method
Strawberries1663 - 4852Derivatization/SPME-GC-MS[3]
Tomatoes95 - 173Derivatization/SPME-GC-MS[3]

Table 2: Odor Detection Threshold of this compound

MediumOdor Threshold (µg/L or ppb)Method
Water0.03 - 60Sensory Analysis[4]
AirVaries significantly with individual sensitivityNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments required to determine the OAV of this compound.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Food sample (e.g., strawberry puree)

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation: Homogenize the food sample. Weigh a specific amount (e.g., 5 g) of the homogenate into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of the internal standard to the vial.

  • Matrix Modification: Add NaCl (e.g., 1 g) to the vial to increase the volatility of the analytes.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode.

    • Separate the compounds on the GC column using a temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).

    • Detect and identify this compound and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Create a calibration curve using standard solutions of this compound. Calculate the concentration of this compound in the sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Protocol 2: Determination of Odor Detection Threshold using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the determination of this compound's odor detection threshold in a specific matrix (e.g., water) using GC-O with the Aroma Extract Dilution Analysis (AEDA) method.[2]

Materials:

  • Standard solution of this compound in the desired matrix (e.g., deodorized water)

  • GC-O system equipped with a sniffing port

  • Trained sensory panel (at least 6-8 panelists)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration.

  • Serial Dilution: Create a series of stepwise dilutions (e.g., 1:1, 1:2, 1:4, etc.) of the stock solution with the matrix.

  • GC-O Analysis of Dilutions:

    • Inject a fixed volume of the most concentrated solution into the GC-O system.

    • As compounds elute from the GC column, the effluent is split between a chemical detector (e.g., FID or MS) and a sniffing port.

    • A panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.

    • Repeat the analysis for each successive dilution until no odor is detected by any panelist.

  • Flavor Dilution (FD) Factor Determination: The last dilution at which the characteristic odor of this compound is detected is its flavor dilution (FD) factor.

  • Odor Threshold Calculation: The odor detection threshold is calculated from the concentration of this compound in the highest dilution at which it was detected.

Calculation of Odor Activity Value (OAV)

Once the concentration of this compound in the sample and its odor detection threshold in a relevant matrix are determined, the OAV can be calculated using the following formula:[2]

OAV = Concentration of this compound / Odor Detection Threshold of this compound

An OAV > 1 suggests that this compound contributes significantly to the aroma of the sample.[2]

Visualizations

The following diagrams illustrate the experimental workflows and the general signaling pathway involved in odor perception.

experimental_workflow_oav cluster_quantification Protocol 1: Quantification of this compound cluster_threshold Protocol 2: Odor Threshold Determination cluster_oav OAV Calculation quant_start Food Sample homogenization Homogenization quant_start->homogenization spme HS-SPME homogenization->spme gcms GC-MS Analysis spme->gcms concentration Concentration of this compound (C) gcms->concentration oav_calc OAV = C / T concentration->oav_calc thresh_start This compound Standard dilution Serial Dilution thresh_start->dilution gco GC-Olfactometry (AEDA) dilution->gco fd_factor Flavor Dilution (FD) Factor gco->fd_factor threshold Odor Detection Threshold (T) fd_factor->threshold threshold->oav_calc final_result final_result oav_calc->final_result Odor Activity Value (OAV)

Caption: Workflow for Determining the Odor Activity Value of this compound.

olfactory_signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytoplasm Cytoplasm This compound This compound or5m3 Odorant Receptor (OR5m3) This compound->or5m3 Binds to g_protein G-protein (Gαolf) or5m3->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens ca_na_influx Ca²⁺/Na⁺ Influx cng->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Generalized Olfactory Signaling Pathway for this compound Perception.

References

Application Note & Protocol: In-vivo Studies of Furaneol Release During Food Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a key aroma compound responsible for the characteristic sweet, caramel-like, and fruity notes in a wide variety of foods, most notably strawberries. The perception of flavor is a dynamic process involving the release of volatile compounds like this compound from the food matrix during mastication and their transport to olfactory receptors in the nasal cavity. Understanding the in-vivo release kinetics of this compound is crucial for food scientists aiming to optimize flavor profiles, for researchers studying sensory perception, and for drug development professionals exploring flavor masking and patient compliance. This application note provides detailed protocols for conducting in-vivo studies on this compound release and presents a summary of the underlying signaling pathway.

Signaling Pathway of this compound Perception

The perception of this compound begins with its interaction with a specific olfactory receptor in the nasal epithelium. Recent research has identified the Olfactory Receptor 5M3 (OR5M3) as a specific receptor for this compound. The binding of this compound to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain and perceived as a distinct aroma.

Furaneol_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron This compound This compound OR5M3 OR5M3 (G-Protein Coupled Receptor) This compound->OR5M3 Binds to G_protein G-protein (Gαolf) OR5M3->G_protein Activates AC Adenylyl Cyclase (ACIII) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow cluster_setup Pre-Experiment cluster_experiment Real-Time Measurement cluster_analysis Data Analysis P1 Participant Screening & Informed Consent E1 Baseline Breath Measurement (Air) P1->E1 P2 Instrument Calibration (PTR-MS) P2->E1 E2 Participant consumes a single strawberry E1->E2 E3 Continuous Breath Sampling via Nasal Interface E2->E3 E4 Real-time Data Acquisition (PTR-MS) E3->E4 A1 Data Pre-processing (Normalization, Background Subtraction) E4->A1 A2 Generation of Time-Intensity Release Profiles for this compound (m/z 129.055) A1->A2 A3 Extraction of Kinetic Parameters (Imax, Tmax, AUC) A2->A3 A4 Statistical Analysis A3->A4

Troubleshooting & Optimization

Technical Support Center: Overcoming Furaneol Instability in Analytical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with furaneol's instability during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in many fruits and thermally processed foods, imparting a characteristic caramel-like, sweet flavor.[1][2] Its analysis is challenging due to its inherent instability. It is susceptible to degradation in the presence of air (oxidation), in aqueous solutions, and at high temperatures.[3][4] Furthermore, its high polarity makes it difficult to extract from food matrices and separate using gas chromatography (GC) without derivatization.[5]

Q2: What are the main degradation pathways for this compound during analysis?

This compound's instability can lead to its degradation through several pathways during analytical procedures:

  • Oxidation: Exposure to air can cause oxidation, leading to the formation of off-notes.[4]

  • Thermal Degradation: High temperatures, such as those used in GC inlets or during prolonged sample heating, can cause the ring structure to open and degrade into various smaller carbonyl and hydroxyl carbonyl compounds.[3] This degradation is more pronounced at lower pH levels.[3]

  • pH-Dependent Degradation: this compound's stability is highly dependent on the pH of the solution. It is most stable at a pH of around 3.5.[3] At other pH values, it can be unstable.[6]

  • Reactions with Matrix Components: this compound can react with other compounds in the sample matrix, such as hydrogen sulfide or sulfur-containing amino acids, to form thiophene derivatives.[3]

Q3: Can this compound be formed during my sample preparation, leading to inaccurate quantification?

Yes, this is a significant challenge. This compound can be formed through the Maillard reaction between amino acids and reducing sugars, or through the thermal degradation of sugars like fructose and rhamnose.[2][7][8] If your sample preparation involves heating and these precursors are present, you may inadvertently generate this compound, leading to an overestimation of its initial concentration.

Troubleshooting Guides

Issue 1: Low or no detection of this compound in my samples.

Possible Cause Troubleshooting Step
Degradation during sample storage or preparation. Store samples at low temperatures and protect from light and air. Minimize sample preparation time and avoid excessive heating. Adjust sample pH to ~3.5 for improved stability.[3]
Inefficient extraction from the sample matrix. Optimize your extraction method. For solid-phase microextraction (SPME), experiment with different fiber coatings. For solid-phase extraction (SPE), consider different sorbents. Lichrolut-EN has been shown to be effective for extracting this compound from fruit juices.[9][10]
Poor chromatographic separation (GC). Due to its polarity, this compound may exhibit poor peak shape or not elute from a standard non-polar GC column. Use a more polar column or, preferably, derivatize the this compound to increase its volatility and reduce its polarity.[5]
Loss during solvent evaporation. If your protocol involves a concentration step, be aware that this compound can be volatile. Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at low temperature).

Issue 2: Poor reproducibility of this compound measurements.

Possible Cause Troubleshooting Step
Inconsistent sample handling and preparation. Standardize all steps of your protocol, including extraction time, temperature, and pH. Ensure all samples are treated identically.
Variable degradation rates between samples. Matrix effects can influence this compound stability. The use of an internal standard, ideally a labeled this compound isotopologue, can help to correct for variations in recovery and degradation.
Formation of this compound during analysis. If using GC-MS with a heated inlet, this compound formation can be a problem. Minimize inlet temperature and analysis time. Consider using analytical techniques that do not require high temperatures, such as HPLC.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound analysis.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Solubility in water (25°C)0.315 g/mL[5]
pKa (20°C)8.56[5]
LogD in water (20°C)-0.133[5]
LogP in 0.1 M phosphate buffer (20°C)0.95[5]

Table 2: Performance of an Analytical Method for this compound Quantification

Method: Derivatization/SPME-GC-MS

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[5]
Limit of Quantification (LOQ)2 ng/mL[5]
Repeatability9.5%[5]
Linear Range2 to 500 ng/mL[5]

Table 3: Concentration of this compound in Selected Fruits

FruitConcentration Range (µg/kg)Reference
Tomato95 to 173[5]
Strawberry1663 to 4852[5]

Experimental Protocols

Protocol 1: this compound Analysis by Derivatization followed by SPME-GC-MS

This method is adapted from a procedure for quantifying this compound in aqueous samples and is suitable for overcoming its high polarity and instability during GC analysis.[5]

1. Derivatization:

  • To an aqueous sample containing this compound, add a basic solution to adjust the pH.
  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).
  • Heat the reaction mixture at an elevated temperature to facilitate the reaction. The hydroxyl group of this compound reacts with PFBBr to form a more stable and less polar derivative.

2. Solid-Phase Microextraction (SPME):

  • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the derivatized sample.
  • Allow the fiber to be exposed for a defined period to ensure equilibrium is reached.

3. GC-MS Analysis:

  • Desorb the extracted derivative from the SPME fiber in the heated inlet of the gas chromatograph.
  • Separate the derivative on a suitable GC column (e.g., a non-polar or medium-polarity column).
  • Detect and quantify the derivative using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: this compound Analysis by HPLC

This method avoids the high temperatures associated with GC, thus minimizing the risk of thermal degradation.[11]

1. Sample Preparation:

  • Extract this compound from the sample matrix using an aqueous extraction procedure.
  • Filter the extract to remove any particulate matter.

2. HPLC Separation:

  • Inject the filtered extract onto a reverse-phase C18 column.
  • Use a mobile phase consisting of a binary mixture of an acetate buffer and methanol.
  • Employ a gradient elution program to achieve optimal separation of this compound from other matrix components.

3. Detection:

  • Detect this compound using a UV detector at a wavelength of 280 nm.
  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with this compound standards.

Visualizations

Furaneol_Formation_Pathways cluster_maillard Maillard Reaction cluster_thermal Thermal Degradation cluster_enzymatic Enzymatic Release Reducing Sugars Reducing Sugars Maillard Intermediates Maillard Intermediates Reducing Sugars->Maillard Intermediates Heat Amino Acids Amino Acids Amino Acids->Maillard Intermediates This compound This compound Maillard Intermediates->this compound Hexoses (e.g., Fructose) Hexoses (e.g., Fructose) Degradation Products Degradation Products Hexoses (e.g., Fructose)->Degradation Products Heat Pentoses Pentoses Pentoses->Degradation Products Degradation Products->this compound This compound Glucosides This compound Glucosides This compound Glucosides->this compound Enzymatic Hydrolysis

Caption: Major formation pathways of this compound.

Furaneol_Analytical_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Techniques cluster_gcms GC-MS Approach cluster_hplc HPLC Approach A Sample Homogenization B pH Adjustment (to ~3.5) A->B C Extraction (SPME / SPE) B->C D Derivatization C->D G HPLC Separation C->G E GC Separation D->E F MS Detection E->F Quantification Quantification F->Quantification H UV Detection G->H H->Quantification

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Furaneol Recovery from High-Sugar Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) recovery from challenging high-sugar food matrices. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during this compound analysis.

Q1: I am experiencing low or no recovery of this compound from my high-sugar food samples. What are the likely causes and how can I improve it?

A1: Low recovery of this compound is a common challenge due to its high polarity and instability, which is often exacerbated by complex matrices rich in sugars.[1][2]

Troubleshooting Steps:

  • Matrix Effect: High sugar content can significantly impact the volatility and extraction of this compound.[3] Sugars can form hydrogen bonds with this compound, reducing its release into the headspace or its partitioning into the extraction phase.

    • Solution: Employ matrix modification techniques. Diluting the sample with water can sometimes help, but a more robust approach is the addition of salts ("salting out") to decrease the solubility of this compound in the aqueous phase and promote its transfer to the headspace or extraction solvent. The use of excess anhydrous sodium sulfate has been shown to be an effective method for isolating this compound from fresh tomatoes.[4]

  • Analyte Instability: this compound is susceptible to oxidation and degradation, especially at elevated temperatures.[1][2][5]

    • Solution: Minimize sample heating during preparation and analysis.[6] If using headspace techniques, optimize the incubation temperature and time to balance sufficient volatilization with minimal degradation. Consider using derivatization to create a more stable, less polar compound.[1][2]

  • Inefficient Extraction Method: The chosen extraction technique may not be optimal for a polar compound like this compound in a high-sugar matrix.

    • Solution: Evaluate different extraction methods. Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) are commonly used.[1][7][8] For SPME, the choice of fiber coating is critical. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds. For SPE, Lichrolut-EN columns have been shown to effectively extract this compound from fruit juice with less retention of pigments and other non-volatiles compared to C18 columns.[7][8]

Q2: My analytical results for this compound concentration are inconsistent and show poor reproducibility. What could be the reason?

A2: Poor reproducibility can stem from several factors, including sample heterogeneity, analyte instability, and variations in the analytical procedure.

Troubleshooting Steps:

  • Sample Homogeneity: Inconsistent sample preparation can lead to variable results.

    • Solution: Ensure thorough homogenization of the food matrix before taking an aliquot for analysis.[6] This is particularly important for solid or semi-solid samples.

  • This compound Degradation: As mentioned, this compound is unstable.[5] Inconsistent handling and storage of samples can lead to varying levels of degradation.

    • Solution: Maintain a consistent and controlled workflow. Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (e.g., 2-8°C) and protected from light.[9]

  • Derivatization Inefficiency: If using derivatization, incomplete or variable reaction yields will lead to poor reproducibility.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time, to ensure a consistent and complete reaction.[1][2]

Q3: I am observing interfering peaks in my chromatogram that co-elute with this compound. How can I resolve this?

A3: Co-elution of matrix components with the target analyte is a common issue in complex food matrices.

Troubleshooting Steps:

  • Improve Chromatographic Separation: The gas chromatography (GC) conditions may not be optimal for separating this compound from interfering compounds.

    • Solution: Adjust the GC temperature program (e.g., use a slower ramp rate) or try a different GC column with a different stationary phase to improve resolution.

  • Enhance Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.

    • Solution: Incorporate a more rigorous cleanup step. Solid-Phase Extraction (SPE) can be very effective for this.[7] The choice of sorbent and elution solvents is crucial for selectively retaining this compound while washing away interferences.

  • Utilize Mass Spectrometry: A mass spectrometer (MS) detector can help to distinguish this compound from co-eluting compounds based on their mass spectra.

    • Solution: Use GC-MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify this compound, even in the presence of co-eluting interferences.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound analysis.

Table 1: Recovery and Precision of this compound Analysis Methods

Food MatrixAnalytical MethodRecovery (%)Reproducibility (CV% or RSD%)Reference
Fruit JuiceSPE-GC-MS98<4[7][8]
Aqueous SamplesDerivatization-SPME-GC/MS-9.5 (repeatability)[1][2]
Canned Oily FishSPME-GC-MS/MS75.9-114.6-[10]
FruitSPME-GC-MS/MS86.1-113.9-[10]
JuiceSPME-GC-MS/MS84.9-117.2-[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Food MatrixAnalytical MethodLODLOQReference
Aqueous SamplesDerivatization-SPME-GC/MS0.5 ng/mL2 ng/mL[1][2]
WinesSPE-GC-QqQ-MS/MSLower in real wine than model wine-[1]
Dark ChocolateHS-SPME-GC-MS0.5 µg/kg1.5 µg/kg[11]
Fruit JuicesHS-SPME-GC-FID0.056 ng/mL0.18 ng/mL[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: this compound Analysis using Derivatization followed by Solid-Phase Microextraction (SPME)-GC/MS

This method is suitable for aqueous samples and fruit juices and addresses the challenges of this compound's high polarity and instability.[1][2]

1. Sample Preparation and Derivatization: a. To a known volume of aqueous sample (e.g., 5 mL) in a vial, add a suitable internal standard. b. Adjust the sample to a basic pH using a suitable buffer. c. Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr). d. Seal the vial and heat at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to facilitate the reaction. This converts the polar this compound into a more stable and less polar derivative.[1][2]

2. SPME Procedure: a. After cooling the sample vial to room temperature, place it in a heating block or water bath set to the optimized extraction temperature. b. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) with agitation.

3. GC/MS Analysis: a. After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analyte derivative. b. The GC is coupled to a Mass Spectrometer for detection and quantification. c. GC Conditions (Example):

  • Injector Temperature: 250°C
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow. d. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound derivative.

Protocol 2: this compound Analysis using Solid-Phase Extraction (SPE)-GC-MS

This protocol is effective for cleaning up complex matrices like fruit juices and improving the recovery of this compound.[7][8]

1. SPE Cartridge Conditioning: a. Condition a Lichrolut-EN SPE cartridge by passing methanol followed by deionized water through it.

2. Sample Loading: a. Dilute the fruit juice sample with water. b. Load the diluted sample onto the conditioned SPE cartridge.

3. Washing: a. Wash the cartridge with deionized water to remove sugars and other polar interferences.

4. Elution: a. Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 1 mL).[7][8]

5. GC/MS Analysis: a. Inject an aliquot of the eluate directly into the GC-MS system. b. The GC-MS conditions can be similar to those described in Protocol 1, with adjustments to the temperature program as needed for underivatized this compound.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting this compound recovery.

experimental_workflow_spme cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample High-Sugar Food Matrix Homogenize Homogenization Sample->Homogenize Derivatize Derivatization (Optional) Homogenize->Derivatize SPME Headspace SPME Derivatize->SPME Headspace Extraction GCMS GC-MS Analysis SPME->GCMS Desorption Data Data Processing GCMS->Data troubleshooting_low_recovery Problem Low this compound Recovery Cause1 Matrix Effect (High Sugar) Problem->Cause1 Cause2 Analyte Instability Problem->Cause2 Cause3 Inefficient Extraction Problem->Cause3 Solution1a Salting Out Cause1->Solution1a Solution1b Sample Dilution Cause1->Solution1b Solution2a Derivatization Cause2->Solution2a Solution2b Optimize Temperature Cause2->Solution2b Solution3a Change SPME Fiber Cause3->Solution3a Solution3b Use SPE Cleanup Cause3->Solution3b

References

Technical Support Center: Gas Chromatography Analysis of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of Furaneol in gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing for this compound is a common issue primarily due to its high polarity and potential for secondary interactions within the GC system. This guide provides a systematic approach to identify and resolve the root cause of this problem.

Initial Assessment: Are All Peaks Tailing or Just this compound?

The first step in troubleshooting is to observe the chromatogram as a whole.

  • If all peaks are tailing: This generally points to a physical or mechanical issue in the GC system.[1][2][3][4] The flow path of the carrier gas is likely disrupted, affecting all compounds indiscriminately.[1][2][3]

  • If only the this compound peak (and other polar analyte peaks) are tailing: This suggests a chemical interaction between this compound and active sites within the system.[1][2][5]

Below is a logical workflow to diagnose the cause of peak tailing.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail physical_issues Physical/Mechanical Issues all_peaks_tail->physical_issues Yes chemical_issues Chemical Interaction Issues all_peaks_tail->chemical_issues No check_column_install Verify Column Installation (Position in Inlet & Detector) physical_issues->check_column_install check_column_cut Inspect Column Cut Quality (Should be clean and square) check_column_install->check_column_cut check_connections Check for Dead Volume and Leaks check_column_cut->check_connections check_flow_rate Verify Carrier Gas Flow Rate check_connections->check_flow_rate resolve_physical Re-install Column, Re-cut, or Adjust Flow check_flow_rate->resolve_physical check_inlet Inspect Inlet Liner (Contamination or Activity) chemical_issues->check_inlet check_column_activity Assess Column Activity (Contamination at column head) check_inlet->check_column_activity consider_derivatization Consider Derivatization (To reduce polarity) check_column_activity->consider_derivatization resolve_chemical Replace Liner, Trim Column, or Derivatize Sample consider_derivatization->resolve_chemical

Caption: A flowchart for diagnosing the cause of peak tailing.

Frequently Asked Questions (FAQs) - Troubleshooting

Q1: My this compound peak is tailing, but other non-polar compounds in the same run look fine. What is the most likely cause?

A: This scenario strongly suggests active sites in your GC system are interacting with the polar this compound molecule.[1][2][5] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the column, or metal components.[2][6] A portion of the this compound molecules are temporarily adsorbed by these sites, leading to delayed elution and a tailing peak.[1]

Recommended Actions:

  • Inlet Liner Maintenance: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.[7][8]

  • Column Maintenance: The front end of the column can become contaminated or active over time. Trim 15-20 cm from the inlet side of the column.[1][9]

  • Use an Ultra Inert Column: If you frequently analyze active compounds like this compound, consider using a column specifically designed to be highly inert.[7]

Q2: All the peaks in my chromatogram, including this compound, are suddenly showing tailing. What should I check first?

A: When all peaks tail, the issue is typically mechanical or related to the setup of the flow path.[1][3]

Recommended Actions:

  • Column Installation: The most common culprit is improper column installation.[4][7]

    • Column Cut: Ensure the column ends are cut cleanly and are perfectly square (90°). A poor cut can create turbulence.[1][4]

    • Column Position: Verify that the column is inserted to the correct depth in both the inlet and the detector. An incorrect position can create dead volumes, leading to tailing.[1]

  • Gas Flow and Connections: Check for leaks in the system and ensure the carrier gas flow rate is set correctly.

Q3: Could my injection technique be causing the peak tailing for this compound?

A: Yes, injection parameters can influence peak shape.

  • Splitless Injection: In splitless mode, if the initial oven temperature is too high relative to the solvent's boiling point, it can cause peak distortion.[4] Additionally, a slow transfer of sample from the inlet to the column can lead to tailing, which can be exacerbated by a low split ratio in split mode.[5][7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6] Try reducing the injection volume or diluting the sample.[6][10]

Q4: I've tried everything and the this compound peak still tails. Are there other options?

A: Due to its high polarity and instability, direct analysis of this compound can be challenging.[11][12] Derivatization is a highly effective strategy to improve its chromatographic behavior.[11][12][13] This process converts the polar hydroxyl group of this compound into a less polar, more stable functional group.[13][14][15]

Common Derivatization Approach:

  • Alkylation: Reacting this compound with a reagent like pentafluorobenzyl bromide (PFBBr) can create a less polar and more stable derivative, which is more amenable to GC analysis and can eliminate peak tailing.[11][12][13]

G cluster_1 The Role of Derivatization This compound This compound (High Polarity, Prone to Tailing) active_site Active Sites in GC System (e.g., Silanol Groups) This compound->active_site Interaction (Causes Tailing) derivatized_this compound Derivatized this compound (Low Polarity, Stable) This compound->derivatized_this compound Derivatization Reaction symmetrical_peak Symmetrical Peak Shape derivatized_this compound->symmetrical_peak Improved Chromatography

Caption: The effect of derivatization on this compound analysis.

Quantitative Data Summary

While specific quantitative data for this compound peak tailing is highly dependent on the individual instrument and method, the following table summarizes the expected impact of key parameter adjustments on peak shape.

ParameterCommon SettingAdjustment to Reduce TailingExpected Impact on this compound Peak ShapeReference
Inlet Temperature 250 °CLowering temperature if thermal degradation is suspected; Increasing if non-volatile residue is an issue.Can prevent on-column degradation that may appear as tailing.[2][2][5]
Initial Oven Temp. 40-60 °CLower initial temperature by 10-20 °C for splitless injection.Improves focusing of the analyte at the head of the column.[7][4][7]
Column Type Standard non-polar or mid-polarSwitch to a highly inert or "wax" type column.A more polar stationary phase can better accommodate polar analytes. Inert columns have fewer active sites.[7][16][7][16]
Injection Volume 1 µLReduce to 0.5 µL or less.Prevents column overloading, which can cause tailing.[6][6][9]
Derivatization NoneDerivatize with PFBBr or a silylating agent.Converts this compound to a less polar compound, significantly reducing interactions and improving peak symmetry.[11][13][11][12][13]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner Replacement)

This protocol is a primary step when chemical activity is suspected as the cause of peak tailing.

  • Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew the septum nut and remove the septum.

  • Remove Liner: Using clean forceps, gently remove the old liner from the inlet. Note its orientation.

  • Inspect Inlet: Visually inspect the inside of the inlet for any residue or septum particles. Clean with a solvent-moistened swab if necessary.[8]

  • Install New Liner: Wearing clean, lint-free gloves, insert a new, deactivated liner in the same orientation as the old one. Ensure any O-rings are properly seated.

  • Reassemble: Replace the septum with a new one and tighten the septum nut. Do not overtighten.

  • Restore Conditions: Turn the carrier gas back on, heat the inlet to the setpoint, and allow the system to equilibrate before running a test sample.

Protocol 2: Trimming the GC Column

This procedure is used to remove contaminated or active sections from the front of the column.

  • Cool Down and Power Off: Cool the oven and inlet, then turn off the main power to the instrument.

  • Disconnect Column: Carefully loosen the column nut from the inlet.

  • Pull Column: Gently pull a sufficient length of the column out of the oven to work with.

  • Cut the Column: Using a ceramic scoring wafer, score the column about 15-20 cm from the end. Snap the column at the score to create a clean, square cut.

  • Inspect the Cut: Use a small magnifier to inspect the cut. It should be a flat, 90-degree surface with no jagged edges or shards.[1] If the cut is poor, repeat the process.

  • Re-install Column: Thread a new nut and ferrule onto the column. Insert the column into the inlet to the manufacturer's specified depth.

  • Tighten and Leak Check: Tighten the column nut and perform a leak check once the system is heated and pressurized.

Protocol 3: Derivatization of this compound with PFBBr (General Procedure)

This protocol outlines a general method for derivatizing polar analytes like this compound to reduce polarity. Note: This is a general guide; specific reaction conditions may need optimization.

  • Sample Preparation: Prepare a solution of your sample containing this compound in a suitable solvent within a reaction vial.

  • Add Reagents: Add an excess of pentafluorobenzyl bromide (PFBBr) and a base (e.g., potassium carbonate) to the sample solution. The reaction is typically performed in a basic solution at an elevated temperature.[11][12]

  • Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 60-80 °C) for a set duration (e.g., 30-60 minutes) to allow the reaction to complete.

  • Extraction: After cooling, extract the derivatized this compound into an organic solvent suitable for GC injection (e.g., hexane or dichloromethane).

  • Analysis: Inject the organic phase containing the now less polar this compound derivative into the GC system.

References

Technical Support Center: Furaneol Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal degradation of Furaneol during Gas Chromatography (GC) injection.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, a thermally labile and polar compound.

Q1: My this compound peak is small, broad, or completely absent. What are the likely causes?

A1: This is a common issue when analyzing thermally sensitive compounds like this compound. The primary causes are thermal degradation in the hot GC inlet and/or active sites within the injection pathway causing adsorption.

  • High Injector Temperature: this compound is known to be heat-labile. High temperatures in the GC inlet can cause it to degrade before it even reaches the analytical column.[1]

  • Active Sites: The GC inlet liner, seals, and even the column itself can have active sites (e.g., silanol groups) that can adsorb or catalytically degrade polar analytes like this compound. A dirty liner with accumulated non-volatile residues is a frequent culprit.

  • Inappropriate Injection Technique: Standard injection techniques like split/splitless, which utilize a hot inlet, can be too harsh for this compound.

Troubleshooting Steps:

  • Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation. One study successfully used a split mode injection with an injector temperature of 200 °C for this compound analysis.[2]

  • Use an Inert Liner: Employ a deactivated (silanized) inlet liner to minimize active sites. Consider liners without glass wool, as the wool can introduce active sites.

  • Consider "Gentle" Injection Techniques: For thermally sensitive compounds, Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV) injectors are highly recommended.[3] These techniques introduce the sample at a low temperature, preventing thermal shock.

  • Derivatize Your Sample: Converting this compound to a more stable, less polar derivative can significantly improve its chromatographic behavior.

Q2: What are the recommended GC injection techniques for this compound?

A2: To prevent thermal degradation, techniques that avoid introducing the sample into a hot inlet are preferred.

  • Cool-on-Column (COC) Injection: This is the most direct and gentle injection technique. The sample is injected directly onto the column at a low oven temperature. This completely avoids thermal stress in a hot injector.[3]

  • Programmed Temperature Vaporization (PTV) Injection: A PTV injector introduces the sample into a cool liner. The injector temperature is then rapidly increased to vaporize the sample and transfer it to the column. This controlled heating is much gentler than a continuously hot inlet.[4]

Q3: Should I use a liner with or without glass wool for this compound analysis?

A3: For thermally labile and active compounds like this compound, it is generally recommended to use a liner without glass wool. While glass wool can aid in sample vaporization and trap non-volatile residues, it also provides a large surface area that can contain active sites, leading to analyte degradation or adsorption. If a packed liner is necessary for your application, ensure it is thoroughly deactivated.

Q4: What is derivatization and should I consider it for this compound analysis?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical technique. For GC, this usually means making the compound more volatile and thermally stable.[5]

Due to its high polarity and instability, derivatizing this compound is a highly effective strategy.[1][6][7] The hydroxyl group of this compound is the primary site for derivatization.

Common Derivatization Strategies:

  • Alkylation/Etherification: Reacting the hydroxyl group to form an ether. A documented method uses pentafluorobenzyl bromide (PFBBr) to create a stable and less polar derivative.[1][7]

  • Silylation: Replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is a very common derivatization technique in GC to increase volatility and reduce polarity.[5][8]

Data Presentation

While direct comparative studies quantifying this compound degradation with different GC injectors are limited, the following table summarizes the identified thermal degradation products of this compound when heated in a closed system at 160 °C. This provides insight into the potential breakdown products that could form in a hot GC inlet.

pH of SolutionMajor Degradation Products IdentifiedGeneral Observation
2.2Acyclic carbonylsDegradation is more pronounced at lower pH.
5.1Acyclic carbonyls and 3(2H)-furanone derivativesMixture of ring-opened and furanone products.
7.1Primarily 3(2H)-furanone derivativesFuranone production is favored at higher pH.

Data summarized from a study on the thermal degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.

Experimental Protocols

Protocol 1: GC-MS Analysis of Underivatized this compound

This protocol is adapted from a method for the rapid determination of aromatic compounds in beverages.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injector: Split/splitless inlet.

  • Injection Mode: Split (30:1 ratio).

  • Injector Temperature: 200 °C.

  • Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.

  • Carrier Gas: Helium at a flow rate of 0.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min, hold for 5 minutes.

    • Ramp to 220 °C at 10 °C/min.

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to monitor for this compound: m/z 43, 57, 128.[2]

Protocol 2: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr)

This protocol is based on a validated method for quantifying this compound in fruit samples.[1][6][7]

  • Reagents:

    • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).

    • Basic aqueous solution (e.g., sodium carbonate or sodium hydroxide solution, adjust to pH > 9).

    • Organic extraction solvent (e.g., hexane).

  • Procedure:

    • To your aqueous sample containing this compound, add the basic solution to raise the pH.

    • Add an excess of the PFBBr solution.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

    • After cooling, extract the derivatized this compound into an organic solvent like hexane.

    • The organic extract is then ready for GC-MS analysis.

Protocol 3: General Procedure for Silylation of this compound

This is a general protocol for silylation of hydroxyl-containing compounds, which can be adapted for this compound.[5][8]

  • Reagents:

    • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common and effective choice. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also widely used.[8]

    • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Procedure:

    • Ensure your sample is completely dry, as water will deactivate the silylating reagent. Lyophilization (freeze-drying) is an effective method for aqueous samples.

    • Dissolve the dried sample in the anhydrous solvent.

    • Add the silylating reagent.

    • Heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

    • The resulting solution containing the silylated this compound can be directly injected into the GC-MS.

Visualizations

GC_Troubleshooting_this compound start Problem: Poor this compound Peak Shape (Small, Broad, or Absent) cause1 High Injector Temperature? start->cause1 cause2 Active Sites in Inlet/Liner? start->cause2 cause3 Inappropriate Injection Technique? start->cause3 cause1->cause2 No solution1 Lower Injector Temperature (e.g., start at 200°C) cause1->solution1 Yes cause2->cause3 No solution2 Use Deactivated (Inert) Liner (Preferably without glass wool) cause2->solution2 Yes solution3 Switch to Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV) Injection cause3->solution3 Yes solution4 Derivatize this compound (e.g., Alkylation or Silylation) cause3->solution4 Consider as an alternative solution

Caption: Troubleshooting workflow for poor this compound peak shape in GC analysis.

Furaneol_Analysis_Strategy start This compound Sample decision Is thermal degradation a major concern? start->decision derivatize Derivatization decision->derivatize Yes direct_injection Direct Analysis decision->direct_injection No / Minimal silylation Silylation (e.g., with BSTFA) derivatize->silylation alkylation Alkylation (e.g., with PFBBr) derivatize->alkylation gc_analysis GC-MS Analysis silylation->gc_analysis alkylation->gc_analysis coc_ptv Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV) Injection direct_injection->coc_ptv optimized_splitless Optimized Hot Split/Splitless (Low Temperature, Inert Liner) direct_injection->optimized_splitless coc_ptv->gc_analysis optimized_splitless->gc_analysis

Caption: Decision pathway for selecting a this compound GC analysis strategy.

References

Addressing matrix effects in the LC-MS/MS analysis of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for LC-MS/MS Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address matrix effects when analyzing Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and reproducibility of quantitative analysis.[2][3] These interfering components compete with the analyte of interest for ionization in the mass spectrometer's source.[4]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a highly polar and relatively small molecule, making it challenging to extract and separate from complex sample matrices like fruits, beverages, and biological fluids.[5][6][7] Its high polarity means it often elutes early in typical reversed-phase chromatography, a region where many other polar matrix components (sugars, salts, organic acids) also elute. This co-elution is a primary cause of significant matrix effects.[4]

Q3: How can I determine if my this compound analysis is being impacted by matrix effects?

A3: The most common method is to perform a quantitative assessment using a post-extraction spike experiment.[1][2] This involves comparing the peak response of an analyte spiked into a blank matrix extract against the response of the same analyte in a clean solvent. A significant difference in signal indicates the presence of matrix effects. A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where suppression or enhancement occurs.[8][9]

Troubleshooting Guide

Q4: My this compound signal is inconsistent and shows poor reproducibility between my neat standards and my actual samples. What is the likely cause?

A4: This is a classic symptom of matrix effects. Co-eluting compounds from your sample matrix are likely suppressing or enhancing the ionization of this compound, leading to unreliable results.[4] To confirm this, you should conduct a matrix effect assessment experiment (see protocol in Q6). The solution will involve improving your sample cleanup, optimizing chromatography, or using a more robust calibration strategy.[1][10]

Q5: I suspect significant ion suppression. What are the most effective strategies to mitigate this for this compound analysis?

A5: There are three primary strategies to combat matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection. For this compound in fruit juices, Solid-Phase Extraction (SPE) with Lichrolut-EN cartridges has been shown to be effective at removing pigments and other non-volatiles.[5][11] More aggressive cleanup techniques or simple sample dilution can also be effective, provided your analyte concentration is high enough for detection post-dilution.[8][10]

  • Optimize Chromatography: Adjust your LC method to achieve better separation between this compound and the interfering matrix components. This could involve using a different column chemistry (e.g., HILIC for polar compounds), modifying the mobile phase gradient to be shallower, or using a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run.[10]

  • Use a Better Calibration Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps ensure that the standards and the samples experience the same degree of matrix effect.[3][9][12]

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects. A stable isotope-labeled (e.g., ¹³C or ²H) version of this compound is spiked into every sample before extraction.[13] Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for highly accurate correction and quantification.[8]

Quantitative Data Summary

The effectiveness of sample preparation is critical for mitigating matrix effects. The following table summarizes reported recovery data for this compound from different matrices, which can serve as a benchmark for your method development.

MatrixSample Preparation MethodAnalyteAverage Recovery (%)Reproducibility (CV% or RSD%)Reference
Fruit JuiceLichrolut-EN SPEThis compound98< 4[5][11]
Grape JuiceLiquid-Liquid ExtractionThis compound97.64.53 - 12.9[14]
WineLiquid-Liquid ExtractionThis compound106.33.53 - 5.47[14]
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows you to calculate the percentage of matrix effect (%ME).

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of this compound in the final elution solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Sample): Select a representative blank sample matrix (e.g., a this compound-free fruit juice). Process it through your entire sample preparation procedure. In the final step, spike the resulting clean extract with the same amount of this compound as in Set A.

    • Set C (Pre-Spike Sample): Spike the blank sample matrix with this compound at the start of the sample preparation procedure to the same final concentration. This set is used to evaluate recovery.

  • Analyze and Collect Data: Inject all three sample sets into the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Effect (%ME):

    • Use the average peak area from each set for the calculation.

    • %ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • Interpretation:

      • %ME = 100%: No matrix effect.

      • %ME < 100%: Ion suppression.

      • %ME > 100%: Ion enhancement.

  • (Optional) Calculate Recovery (%RE):

    • %RE = (Peak Area of Set C / Peak Area of Set B) * 100

Visual Guides and Workflows

MatrixEffect_Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate This compound Quantification q1 Is Matrix Effect the Cause? start->q1 exp1 Perform Post-Extraction Spike Experiment (See Protocol 1) q1->exp1 Investigate q2 Significant Matrix Effect Observed? exp1->q2 s1 Improve Sample Preparation (e.g., SPE) q2->s1 Yes no_me Problem is elsewhere (e.g., instrument issue, standard degradation) q2->no_me No s2 Optimize LC Separation end_node Re-validate Method & Achieve Accurate Results s1->end_node s3 Implement Robust Calibration s2->end_node s3->end_node

Caption: A workflow for identifying and addressing matrix effects.

Calibration_Strategies Comparison of Calibration Methods cluster_ext External Calibration cluster_mm Matrix-Matched Calibration cluster_sida Stable Isotope Dilution (SIDA) ext_cal Standards in Solvent ext_sample Analyte in Matrix ext_result Quantification Result (Prone to Inaccuracy) ext_sample->ext_result mm_cal Standards in Blank Matrix mm_sample Analyte in Matrix mm_result Improved Accuracy (Compensates for ME) mm_sample->mm_result sida_cal Standards + IS in Solvent sida_sample Analyte + IS in Matrix sida_result Highest Accuracy (Corrects for ME & Recovery) sida_sample->sida_result

Caption: Comparison of different calibration strategies for LC-MS/MS.

References

Technical Support Center: Enhancing the Stability of Furaneol in Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Furaneol in standard solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as strawberry furanone, is a naturally occurring organic compound widely used for its sweet, fruity, and caramel-like aroma. It is a key component in the flavor and fragrance industry and is also studied for its potential biological activities. The stability of this compound in standard solutions is a significant concern because it is prone to degradation, which can lead to a loss of potency, altered sensory properties, and the formation of undesirable byproducts. This degradation can compromise the accuracy and reproducibility of experimental results.

Q2: What are the main factors that affect the stability of this compound in solution?

The stability of this compound in standard solutions is primarily influenced by the following factors:

  • pH: this compound's stability is highly pH-dependent.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Light: Exposure to light can induce photochemical degradation.

  • Oxygen: this compound is susceptible to oxidation, especially in the presence of air.

  • Presence of other reactants: Amino acids and hydrogen sulfide can react with this compound, particularly at higher temperatures, leading to the formation of different compounds.[1]

Q3: What is the optimal pH for storing this compound solutions?

There is some variation in the reported optimal pH for this compound stability. Some studies suggest that the greatest stability in aqueous solutions is achieved at a pH of 3.5 to 4.[1] Another study indicates the lowest racemization rate occurs at pH values between 4 and 5. However, one study found that this compound and its malonylated glucoside were unstable at all pH values tested (ranging from 2.0 to 8.0) at 23°C.[1][2] Therefore, it is recommended to prepare this compound solutions in a slightly acidic buffer (pH 3.5-5) and to verify the stability under your specific experimental conditions.

Q4: What are the recommended storage conditions for this compound standard solutions?

To maximize the stability of this compound standard solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally between 2-8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is advisable.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: To prevent oxidation, it is beneficial to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

Yes, the use of antioxidants can help to mitigate the oxidative degradation of this compound. While specific quantitative data on the effectiveness of various antioxidants for this compound stabilization is limited in publicly available literature, the use of common antioxidants like ascorbic acid has been suggested. However, it is important to note that some antioxidants may have their own taste profiles or interfere with certain analytical methods.[1] Therefore, the choice of antioxidant should be carefully considered based on the specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound concentration over a short period. - Inappropriate pH of the solution.- Storage at room temperature or exposure to light.- Presence of oxygen in the solution or headspace.- Adjust the pH of the solution to the optimal range of 3.5-5 using a suitable buffer.- Store the solution at 2-8°C or frozen, and protect it from light.- Degas the solvent before preparing the solution and/or purge the headspace of the vial with an inert gas (e.g., nitrogen or argon).
Appearance of off-odors or discoloration in the solution. - Degradation of this compound into byproducts.- Oxidation of this compound.- Prepare fresh solutions more frequently.- Consider adding an antioxidant such as ascorbic acid to the solution.- Ensure storage conditions are strictly followed (low temperature, darkness, inert atmosphere).
Inconsistent results in analytical measurements (e.g., HPLC, GC-MS). - Degradation of this compound in the standard solution leading to inaccurate calibration.- Instability of this compound during the analytical procedure itself.- Prepare fresh calibration standards daily from a frozen stock solution.- Evaluate the stability of this compound in the mobile phase or during sample preparation steps.- For GC-MS analysis, derivatization might be necessary to improve stability and volatility.
Precipitation of this compound from the solution. - Exceeding the solubility limit of this compound in the chosen solvent.- Storage at very low temperatures where the solvent's capacity to dissolve this compound decreases.- Ensure the concentration of this compound does not exceed its solubility in the solvent at the storage temperature.- If storing at low temperatures, allow the solution to equilibrate to room temperature and vortex to ensure complete dissolution before use.

Data on this compound Stability

While comprehensive quantitative data in tabular format is scarce in the available literature, the following tables summarize the known qualitative and semi-quantitative information regarding the stability of this compound under various conditions.

Table 1: Influence of pH on the Stability of this compound in Aqueous Solutions

pH RangeRelative StabilityRemarks
< 3.5LowerDegradation may be accelerated.
3.5 - 5.0 Optimal Generally considered the most stable range for aqueous solutions.[1]
> 5.0LowerStability decreases as the pH becomes more alkaline.
2.0 - 8.0UnstableOne study reported instability across this entire pH range at 23°C.[2]

Table 2: Influence of Temperature on the Stability of this compound Solutions

TemperatureRelative StabilityRemarks
-80°C / -20°CHighRecommended for long-term storage of stock solutions.
2-8°CModerateSuitable for short-term storage (days to weeks).
Room Temperature (~23°C)LowSignificant degradation can occur, especially with exposure to light and air.
High Temperatures (e.g., 130°C, 160°C)Very LowRapid thermal degradation occurs, with the rate being higher at lower pH.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Standard Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound that can be used to prepare working standards.

Materials:

  • This compound (crystalline solid)

  • Solvent (e.g., Ethanol, Methanol, or a suitable buffer at pH 4)

  • Volumetric flask (amber glass)

  • Analytical balance

  • Spatula

  • Pipettes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Accurately weigh a desired amount of this compound crystalline solid using an analytical balance.

  • Quantitatively transfer the weighed this compound into an amber volumetric flask of the desired volume.

  • Add a small amount of the chosen solvent to dissolve the this compound completely. Gentle swirling or sonication may be used to aid dissolution.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • If desired, purge the headspace of the flask with an inert gas to minimize oxidation.

  • Seal the flask tightly and label it with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C in the dark.

Protocol 2: Stability Testing of this compound Solutions by HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of water with a small amount of acid like formic or acetic acid and an organic solvent like methanol or acetonitrile)

  • Autosampler vials (amber)

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparation, transfer an aliquot of the this compound solution into an HPLC vial.

    • Analyze the sample using a validated HPLC method. The UV detection wavelength is typically set around 280-290 nm.

    • Record the peak area or height of the this compound peak. This will serve as the initial concentration (100%).

  • Storage:

    • Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution.

    • Analyze the sample using the same HPLC method as in step 1.

    • Record the peak area or height of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Furaneol_Degradation_Pathway cluster_degradation Degradation Pathways This compound This compound (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation High Temperature Reaction_with_Amino_Acids Reaction with Amino Acids/H2S This compound->Reaction_with_Amino_Acids Heat Degradation_Products Degradation Products (e.g., dicarbonyls, off-flavor compounds) Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Reaction_with_Amino_Acids->Degradation_Products Thiophene derivatives, etc.

Caption: General degradation pathways of this compound.

Stability_Troubleshooting_Workflow Start This compound Solution Shows Instability Check_pH Is the pH between 3.5 and 5.0? Start->Check_pH Check_Storage_Temp Is the solution stored at 2-8°C or frozen? Check_pH->Check_Storage_Temp Yes Adjust_pH Adjust pH to 3.5-5.0 Check_pH->Adjust_pH No Check_Light_Exposure Is the solution protected from light? Check_Storage_Temp->Check_Light_Exposure Yes Adjust_Temp Store at recommended low temperature Check_Storage_Temp->Adjust_Temp No Check_Oxygen_Exposure Was the solution prepared with degassed solvent and/or stored under inert gas? Check_Light_Exposure->Check_Oxygen_Exposure Yes Protect_From_Light Use amber vials or store in the dark Check_Light_Exposure->Protect_From_Light No Minimize_Oxygen Use degassed solvents and/or an inert atmosphere Check_Oxygen_Exposure->Minimize_Oxygen No Re_evaluate Re-evaluate Stability Check_Oxygen_Exposure->Re_evaluate Yes Adjust_pH->Re_evaluate Adjust_Temp->Re_evaluate Protect_From_Light->Re_evaluate Minimize_Oxygen->Re_evaluate

Caption: Troubleshooting workflow for this compound solution instability.

References

Derivatization strategies to improve Furaneol volatility for GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization strategies to improve Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) volatility for Gas Chromatography (GC) analysis. This compound's high polarity and thermal instability make direct GC analysis challenging, often resulting in poor peak shape, low sensitivity, and inaccurate quantification.[1] Derivatization is a critical step to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and more stable functional group.

This guide covers three primary derivatization strategies: alkylation, acylation, and silylation. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparison of the methods to help you select and optimize the best approach for your research needs.

Troubleshooting Guides

Effective derivatization is key to successful GC analysis of this compound. Below are common issues encountered during the derivatization process, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Incomplete reaction: Insufficient reagent, suboptimal temperature, or inadequate reaction time. 2. Reagent degradation: Silylation and acylation reagents are sensitive to moisture. 3. Sample loss: Adsorption of this compound to glassware. 4. Derivative instability: Hydrolysis of the derivative due to the presence of water.1. Optimize reaction conditions: increase reagent concentration, temperature, and/or reaction time. 2. Use fresh, high-quality reagents and store them under anhydrous conditions. Purge vials with inert gas (e.g., nitrogen) before sealing. 3. Silanize glassware to prevent adsorption of the analyte. 4. Ensure all solvents and the sample are anhydrous. Analyze silylated derivatives as soon as possible as they can be unstable.
Poor Peak Shape (Tailing) 1. Incomplete derivatization: Residual underivatized this compound interacting with the GC column. 2. Active sites in the GC system: Contamination or degradation of the GC liner, column, or detector. 3. Excess derivatization reagent: Some reagents or their byproducts can interfere with chromatography.1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a deactivated GC liner and perform regular maintenance on the GC system, including trimming the column. 3. Remove excess reagent and byproducts before injection, if the protocol allows. For example, by evaporation under a stream of nitrogen.
Extraneous Peaks in Chromatogram 1. Byproducts of the derivatization reaction: Formation of side products from the reagent or sample matrix. 2. Contamination: Impurities in reagents, solvents, or from the sample matrix. 3. Derivative of other sample components: The derivatizing agent may react with other compounds in the sample matrix.1. Optimize reaction conditions to minimize byproduct formation. 2. Use high-purity reagents and solvents. Run a reagent blank to identify contaminant peaks. 3. Employ a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization to remove interfering compounds.
Poor Reproducibility 1. Inconsistent reaction conditions: Variations in temperature, time, or reagent amounts between samples. 2. Moisture contamination: Variable amounts of water in different samples or reagents. 3. Inconsistent sample handling: Differences in extraction or cleanup procedures.1. Use a heating block for consistent temperature control and a timer for accurate reaction times. Use precise liquid handling techniques. 2. Ensure all samples and reagents are handled under consistent anhydrous conditions. 3. Standardize all sample preparation steps and use an internal standard to correct for variability.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound is a highly polar and thermally labile compound due to its hydroxyl group.[1] This results in strong intermolecular hydrogen bonding, leading to low volatility. Direct injection onto a GC column can cause poor peak shape (tailing), low response, and even thermal degradation. Derivatization masks the polar hydroxyl group, increasing volatility and thermal stability, which leads to improved chromatographic performance and more reliable quantification.

Q2: Which derivatization method is best for my application?

A2: The choice of derivatization method depends on your specific requirements, including sample matrix, required sensitivity, and available instrumentation.

  • Alkylation with PFBBr is a robust and well-documented method that produces a stable derivative with excellent sensitivity, especially with an Electron Capture Detector (ECD).[1]

  • Acylation is a good alternative, particularly with fluorinated anhydrides (e.g., TFAA), as it produces stable derivatives and can avoid interference from naturally occurring acetylated compounds.[2]

  • Silylation (e.g., with BSTFA or MSTFA) is a common and effective method for hydroxyl groups, but the derivatives can be moisture-sensitive, requiring strictly anhydrous conditions and prompt analysis.

Q3: My silylation reaction is not working. What are the common causes?

A3: The most common reason for silylation failure is the presence of moisture. Silylating reagents are highly reactive with water, which will consume the reagent and can hydrolyze the formed silyl ether derivative. Ensure that your sample, solvents, and glassware are completely dry. Using fresh reagents and working under an inert atmosphere (e.g., nitrogen or argon) can significantly improve success rates.

Q4: Can I analyze other similar compounds with these methods?

A4: Yes, the derivatization methods described here for this compound are generally applicable to other semi-volatile compounds containing active hydrogen groups, such as other hydroxyfuranones, phenols, alcohols, and amines. However, reaction conditions may need to be optimized for each specific analyte.

Q5: How can I remove excess derivatization reagent and byproducts?

A5: Excess reagent and byproducts can sometimes be removed by gentle evaporation under a stream of nitrogen if the derivative is not too volatile. Alternatively, a liquid-liquid extraction or a solid-phase extraction (SPE) clean-up step can be performed after the reaction. However, it is important to validate that these steps do not result in the loss of the derivatized analyte.

Quantitative Data Summary

Derivatization Strategy Reagent Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Key Advantages Key Disadvantages
Alkylation Pentafluorobenzyl Bromide (PFBBr)0.5 ng/mL[1][3]2 ng/mL[1][3]2 - 500 ng/mL[1][3]Produces a very stable derivative; High sensitivity with ECD.Can be a more complex and time-consuming procedure.
Acylation Acetic Anhydride / TFAANot ReportedNot ReportedNot ReportedDerivatives are generally very stable; Fluorinated derivatives offer high sensitivity with ECD.Acidic byproducts may need to be removed to protect the GC column.
Silylation BSTFA / MSTFANot ReportedNot ReportedNot ReportedFast and straightforward reaction; Reagents are highly reactive.Derivatives can be moisture-sensitive and may hydrolyze over time; Reagents are highly sensitive to moisture.

Experimental Protocols

Below are detailed methodologies for the three main derivatization strategies for this compound.

Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from a validated method for the quantification of this compound in aqueous samples.[1]

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl Bromide (PFBBr) solution (10% in acetone)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium chloride (NaCl)

  • Hexane (GC grade)

  • Reaction vials (2 mL) with screw caps

Procedure:

  • Pipette 1 mL of the aqueous sample or standard into a 2 mL reaction vial.

  • Add 100 µL of 1 M NaOH to make the solution basic.

  • Add 50 µL of the 10% PFBBr solution to the vial.

  • Seal the vial tightly and heat at 80°C for 1 hour in a heating block.

  • After cooling to room temperature, add a small amount of NaCl to saturate the aqueous phase.

  • Add 500 µL of hexane to the vial and vortex for 1 minute to extract the PFBBr-Furaneol derivative.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a new GC vial for analysis.

Acylation with Acetic Anhydride

This is a general protocol for the acetylation of hydroxyl groups and should be optimized for this compound.

Materials:

  • Dried this compound standard or sample extract

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Reaction vials (2 mL) with screw caps

Procedure:

  • Ensure the this compound sample is completely dry. This can be achieved by evaporation of the solvent under a stream of nitrogen.

  • Add 200 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried sample in the reaction vial.

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC analysis.

Silylation with BSTFA

This is a general protocol for the silylation of hydroxyl groups. It is critical to perform this procedure under anhydrous conditions.

Materials:

  • Dried this compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with screw caps, purged with nitrogen

Procedure:

  • Ensure the this compound sample is completely dry by evaporating the solvent under a stream of nitrogen in a nitrogen-purged vial.

  • Add 100 µL of anhydrous solvent to the dried sample.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Analyze as soon as possible to prevent hydrolysis of the derivative.

Visualizations

The following diagrams illustrate the general workflow and a specific chemical reaction for this compound derivatization.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A This compound-containing Sample B Extraction / Cleanup (e.g., SPE) A->B C Add Derivatization Reagent B->C D Reaction (Heating) C->D E GC-MS Analysis D->E F Data Processing E->F

Caption: General workflow for this compound derivatization prior to GC-MS analysis.

Acylation_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (with -OH group) Plus1 + Reagent Acetic Anhydride (Acylating Agent) Arrow Pyridine Catalyst Heat Reagent->Arrow Derivative Acetylated this compound (Volatile Derivative) Plus2 + Byproduct Acetic Acid (Byproduct) Arrow->Derivative

Caption: Acylation of this compound with acetic anhydride to form a volatile derivative.

References

Technical Support Center: Optimizing Furaneol Extraction from Solid Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Furaneol from solid samples.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to extract from solid samples?

This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a highly polar and thermally labile compound, which makes its extraction from complex solid matrices challenging.[1][2] Its high polarity results in strong interactions with the sample matrix, making it difficult to efficiently extract using non-polar solvents. Furthermore, its instability can lead to degradation at elevated temperatures, which are often employed to increase extraction efficiency.

Q2: What are the common methods for extracting this compound from solid samples?

The most common methods for this compound extraction from solid samples include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile and semi-volatile compounds.[3][4]

  • Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent.[5][6]

  • Ultrasound-Assisted Extraction (UAE): A method that uses high-frequency sound waves to create cavitation bubbles in a solvent, enhancing the extraction of compounds from the sample matrix.

Q3: How do I choose the right SPME fiber for this compound extraction?

The choice of SPME fiber coating is crucial for efficient this compound extraction. Due to this compound's polar nature, a fiber with a polar or mixed-polarity coating is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it can extract a wide range of volatile and semi-volatile compounds.[7][8] For highly polar compounds, a polyacrylate (PA) fiber can also be effective.

Q4: What are the key parameters to optimize for HS-SPME of this compound?

The following parameters are critical for optimizing HS-SPME of this compound:

  • Extraction Temperature: Higher temperatures can increase the volatility of this compound, but temperatures that are too high can lead to degradation. A typical range to investigate is 40-70°C.[7][9]

  • Extraction Time: Sufficient time is needed for the analyte to reach equilibrium between the sample headspace and the SPME fiber. Optimization is necessary to ensure maximum adsorption without unnecessarily long extraction times. A range of 20-60 minutes is often explored.[9]

  • Sample Incubation/Equilibration Time: Allowing the sample to equilibrate at the extraction temperature before exposing the fiber can improve the release of volatiles into the headspace. An incubation time of 10-60 minutes is common.[7][9]

  • Ionic Strength: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which can "salt out" the volatile compounds, driving them into the headspace and improving extraction efficiency.

Q5: What are the important parameters for optimizing Ultrasound-Assisted Extraction (UAE) of this compound?

For UAE of this compound, the following parameters should be optimized:

  • Solvent Choice: A polar solvent is necessary to effectively extract the polar this compound. Ethanol, methanol, or mixtures with water are commonly used.

  • Sonication Time: Longer sonication times can increase extraction yield, but excessive time may lead to analyte degradation. Typical optimization ranges are between 10 to 60 minutes.[10][11]

  • Temperature: Similar to other methods, temperature can enhance extraction but also risks degrading this compound. A controlled temperature, often between 30-60°C, is recommended.[12][13]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and thus the extraction efficiency. Ratios are typically optimized in the range of 1:10 to 1:30 g/mL.[12][13]

  • Ultrasonic Power/Amplitude: Higher power can improve extraction but may also cause degradation. An optimal power level needs to be determined experimentally.[11][13]

Q6: Can derivatization improve this compound analysis?

Yes, derivatization can be a very effective strategy. Due to this compound's high polarity and instability, derivatizing it to a more stable and less polar compound can significantly improve its extraction by SPME and its subsequent analysis by gas chromatography (GC).[1][2] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Inappropriate Extraction Method/Parameters: The chosen method may not be suitable for the polar nature of this compound. Parameters like solvent polarity, temperature, or extraction time may be suboptimal.- For SPME, ensure a polar or mixed-polarity fiber (e.g., DVB/CAR/PDMS) is used. - For solvent-based extractions (like UAE or SPE elution), use a polar solvent such as methanol or ethanol. - Systematically optimize key parameters (temperature, time, pH, ionic strength). - Consider derivatization to increase volatility and reduce polarity.[1][2]
Analyte Degradation: this compound is thermally unstable and can degrade at high temperatures. It can also be unstable at certain pH values.[14]- Lower the extraction temperature and/or reduce the extraction time. - For GC analysis, ensure the injector temperature is not excessively high. - Control the pH of the sample matrix; this compound is more stable at slightly acidic pH (around 4-5).[14]
Inefficient Desorption (SPME) or Elution (SPE): The analyte is successfully extracted from the sample but not effectively transferred to the analytical instrument.- For SPME, optimize the desorption temperature and time in the GC inlet. - For SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent. Methanol is often effective.[5][6]
Poor Reproducibility (High RSD) Inconsistent Sample Preparation: Variations in sample homogenization, particle size, or water content can lead to inconsistent extraction.- Ensure a consistent and thorough homogenization procedure for solid samples. - Control the particle size of the sample powder.
Variable Extraction Conditions: Fluctuations in temperature, time, or agitation speed between samples.- Use automated systems for better control over extraction parameters. - Carefully monitor and control all manual steps.
SPME Fiber Degradation or Contamination: The fiber coating can be damaged or contaminated over time, leading to inconsistent performance.- Condition the SPME fiber according to the manufacturer's instructions before each use. - Regularly inspect the fiber for physical damage. - Run blank samples to check for carryover.
Matrix Effects (Ion Suppression/Enhancement in MS) Co-extraction of Interfering Compounds: Other compounds from the sample matrix are extracted along with this compound and affect its ionization in the mass spectrometer.- Optimize the selectivity of the extraction method. For SPE, this can involve using a more selective sorbent or adding a wash step to remove interferences.[15] - For HS-SPME, adjusting the extraction temperature can sometimes reduce the extraction of less volatile interfering compounds. - Use an internal standard that is structurally similar to this compound to compensate for matrix effects.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline for the extraction of this compound from a solid fruit sample. Optimization of the parameters in the table below is recommended.

Materials:

  • Homogenized solid sample (e.g., strawberry puree)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Weigh a specific amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.

  • Add a defined amount of NaCl (e.g., 1 g) to increase the ionic strength.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the heating block/water bath set to the desired incubation temperature (e.g., 50°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

  • After incubation, expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.

Optimizable Parameters for HS-SPME of this compound:

ParameterTypical Range
SPME Fiber Coating DVB/CAR/PDMS, PA
Extraction Temperature 40 - 70 °C[7][9]
Extraction Time 20 - 60 min[9]
Incubation/Equilibration Time 10 - 60 min[7][9]
Agitation Speed 250 - 500 rpm
Salt Concentration (NaCl) 0 - 30% (w/v)
Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of this compound from a liquid extract of a solid sample.

Materials:

  • Liquid extract of the solid sample (e.g., fruit juice)

  • SPE cartridges (e.g., Lichrolut-EN)[5][6]

  • Methanol

  • Deionized water

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load a specific volume of the liquid sample extract (e.g., 10 mL) onto the cartridge at a slow, controlled flow rate.

  • Washing (Optional): Pass a small volume of a weak solvent (e.g., water) through the cartridge to remove interfering compounds.

  • Drying: Dry the cartridge under vacuum for a short period to remove excess water.

  • Elution: Elute the retained this compound with a small volume of a strong solvent (e.g., 1-2 mL of methanol) into a collection vial.[5][6]

  • The eluate can then be concentrated or directly analyzed by GC-MS or LC-MS.

Optimizable Parameters for SPE of this compound:

ParameterOptions
Sorbent Type Lichrolut-EN, Oasis HLB, C18[5]
Elution Solvent Methanol, Ethyl Acetate
Elution Volume 1 - 5 mL
Sample pH Adjust to optimize retention

Visualizations

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis sample Solid Sample homogenize Homogenize sample->homogenize weigh Weigh Sample homogenize->weigh add_salt Add Salt & Seal Vial weigh->add_salt incubate Incubate & Agitate add_salt->incubate extract Expose SPME Fiber incubate->extract desorb Thermal Desorption extract->desorb gcms GC-MS Analysis desorb->gcms

Caption: Workflow for this compound extraction using HS-SPME.

experimental_workflow_spe cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Analysis sample Solid Sample liquid_extract Create Liquid Extract sample->liquid_extract load Load Sample liquid_extract->load condition Condition Cartridge condition->load wash Wash (Optional) load->wash elute Elute this compound wash->elute analyze GC-MS or LC-MS Analysis elute->analyze

Caption: Workflow for this compound extraction using SPE.

References

Strategies to prevent Furaneol loss during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaneol. The information provided aims to help prevent the loss of this compound during sample preparation and ensure accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample preparation: this compound is known to be unstable, particularly at high temperatures and non-optimal pH levels.[1][2][3][4] It is also susceptible to oxidation.[5]- Maintain a low temperature throughout the sample preparation process. - Adjust the sample pH to around 3.5, where this compound exhibits its greatest stability in aqueous solutions.[4] - To prevent oxidation, consider working under an inert gas and adding antioxidants like ascorbic acid, although this may not completely eliminate degradation.[5]
Poor peak shape or resolution in GC analysis High polarity of this compound: Due to its high polarity, this compound can be challenging to separate effectively on a gas chromatography column.[1][2][3]- Derivatization: Convert this compound into a more stable and less polar derivative. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature.[1][2][3] This derivative is suitable for SPME-GC/MS analysis. - Alternative analytical techniques: Consider using Liquid Chromatography (LC) methods, which can be used to verify GC results.[1][2]
Low recovery of this compound after extraction Inefficient extraction method: The choice of extraction technique and solvent is crucial for achieving high recovery of this compound. Liquid extraction methods can sometimes lead to the loss and degradation of analytes.[6]- Solid Phase Extraction (SPE): Utilize SPE for efficient extraction. Lichrolut-EN is a recommended sorbent that effectively extracts this compound from juice matrices with minimal retention of pigments and other non-volatile compounds, achieving a recovery rate of 98%.[6][7] - Solid Phase Microextraction (SPME): SPME, particularly when coupled with derivatization, is an effective technique for extracting this compound from aqueous samples.[1][2][3]
Inconsistent or variable results Sample matrix effects: The complexity of the sample matrix, such as in fruit juices or wines, can interfere with the analysis.[2] Formation of this compound during processing: Thermal processing can lead to the formation of this compound through the Maillard reaction and other pathways.[8][9][10][11][12][13]- Matrix-matched standards: Prepare calibration standards in a matrix that closely resembles the sample to compensate for matrix effects. - Minimize heat during sample preparation: Avoid excessive heating to prevent the artificial formation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to analyze?

This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a key aroma compound found in many fruits and thermally processed foods, contributing a sweet, caramel-like, or strawberry-like flavor.[1][2][13][14] Its analysis is challenging due to its high polarity and instability, which makes it difficult to extract from food matrices and separate using gas chromatography.[1][2][3]

Q2: What are the main factors that lead to this compound loss during sample preparation?

The primary factors contributing to this compound loss are:

  • Temperature: High temperatures can cause thermal degradation of this compound.[4]

  • pH: this compound is most stable in aqueous solutions at a pH of 3.5.[4] Deviations from this pH can lead to degradation.

  • Oxidation: this compound is sensitive to air and can oxidize, leading to the formation of off-notes.[5][15]

  • Inefficient Extraction: The choice of extraction method significantly impacts recovery.

Q3: What is derivatization and why is it recommended for this compound analysis by GC?

Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical method. For this compound analysis by Gas Chromatography (GC), derivatization is recommended to overcome its high polarity and instability.[1][2][3] Reacting this compound with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative that can be more easily separated and detected by GC-MS.[1][2][3]

Q4: Can I analyze this compound without derivatization?

Yes, it is possible to analyze this compound without derivatization, particularly with Liquid Chromatography (LC) methods.[1][2] For GC-MS, a technique called direct microvial insert thermal desorption has been successfully used for the analysis of underivatized this compound after solid-phase extraction.[6][7]

Q5: What are the recommended storage conditions for this compound standards and samples?

This compound standards should be stored at 2-8 °C under an inert gas as they are air sensitive.[15] For samples, it is crucial to minimize storage time and keep them at low temperatures to prevent degradation.

Experimental Protocol: Derivatization and SPME-GC/MS Analysis of this compound

This protocol is based on a method developed for the quantification of this compound in aqueous samples.[1][2][3]

1. Sample Preparation and Derivatization:

  • To an aqueous sample containing this compound, add a basic solution to raise the pH.

  • Introduce the derivatizing agent, pentafluorobenzyl bromide (PFBBr).

  • Heat the mixture at an elevated temperature to facilitate the reaction. This reaction converts the polar and unstable this compound into a stable and less polar derivative.

2. Solid Phase Microextraction (SPME):

  • Expose an SPME fiber to the headspace of the derivatized sample. The stable and less polar derivative will adsorb onto the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Insert the SPME fiber into the heated injection port of the GC-MS. The adsorbed derivative will be thermally desorbed from the fiber and transferred to the GC column.

  • Separate the derivative on the GC column.

  • Detect and quantify the derivative using the mass spectrometer.

Factors Affecting this compound Stability During Sample Preparation

Furaneol_Stability cluster_instability Factors Causing this compound Loss cluster_strategies Preventative Strategies High Temperature High Temperature Non-optimal pH Non-optimal pH Oxidation Oxidation Inefficient Extraction Inefficient Extraction Low Temperature Processing Low Temperature Processing Accurate this compound Quantification Accurate this compound Quantification Low Temperature Processing->Accurate this compound Quantification improves stability pH Adjustment (to ~3.5) pH Adjustment (to ~3.5) pH Adjustment (to ~3.5)->Accurate this compound Quantification improves stability Inert Atmosphere / Antioxidants Inert Atmosphere / Antioxidants Inert Atmosphere / Antioxidants->Accurate this compound Quantification prevents oxidation Optimized Extraction (SPE/SPME) Optimized Extraction (SPE/SPME) Optimized Extraction (SPE/SPME)->Accurate this compound Quantification improves recovery Derivatization Derivatization Derivatization->Accurate this compound Quantification improves stability & analysis This compound in Sample This compound in Sample This compound in Sample->High Temperature leads to degradation This compound in Sample->Non-optimal pH leads to degradation This compound in Sample->Oxidation leads to degradation This compound in Sample->Inefficient Extraction leads to loss

Caption: Workflow for preventing this compound loss.

References

Improving the limit of detection for Furaneol in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of Furaneol in complex samples. Our goal is to help you improve the limit of detection and overcome common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor chromatographic peak shape (tailing, broad peaks) and low signal intensity for this compound.

  • Question: My this compound peak is showing significant tailing and the sensitivity is low. What could be the cause and how can I fix it?

  • Answer: This is a common issue when analyzing polar compounds like this compound by Gas Chromatography (GC). The high polarity and potential for thermal instability can lead to poor chromatographic performance.[1][2][3]

    • Troubleshooting Steps:

      • Derivatization: The most effective solution is to derivatize this compound to create a less polar and more stable compound. Reaction with pentafluorobenzyl bromide (PFBBr) is a well-established method.[1][2][3] This derivatization makes the analyte more amenable to GC separation, resulting in sharper peaks and improved sensitivity.

      • GC Column Choice: Ensure you are using a suitable GC column. A mid-polar to polar column is often recommended for underivatized furanones, but a non-polar column is typically used for the PFBBr derivative.

      • Inlet Maintenance: Active sites in the GC inlet can contribute to peak tailing. Regularly replace the inlet liner and septum. Using a deactivated liner can also help minimize analyte interaction.

      • GC-MS Conditions: While some studies suggest this compound is thermally stable under typical GC conditions, it's prudent to use the lowest possible inlet and transfer line temperatures that still ensure efficient volatilization and transfer of the analyte to the column.[4]

Issue 2: Low or inconsistent recovery of this compound during sample preparation.

  • Question: I am experiencing low and variable recovery of this compound from my complex samples. What are the likely reasons and how can I improve it?

  • Answer: The high water solubility of this compound makes its extraction from aqueous-based complex matrices challenging.[1][2][3] Analyte loss can occur at various stages of sample preparation.

    • Troubleshooting Steps:

      • Extraction Technique Optimization:

        • Headspace Solid Phase Microextraction (HS-SPME): This is a popular technique for volatile and semi-volatile compounds. Optimize parameters such as fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature to maximize the partitioning of this compound from the sample matrix into the headspace and onto the fiber.[5][6]

        • Solid Phase Extraction (SPE): For liquid samples, SPE can be very effective. Sorbents like Lichrolut-EN have been shown to efficiently extract this compound with less retention of interfering matrix components compared to C18 or HLB sorbents.[7]

      • Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification in complex matrices.[8][9][10] By spiking your sample with a known amount of an isotopically labeled this compound internal standard at the beginning of your sample preparation, you can accurately correct for any analyte loss during extraction and analysis, as well as for matrix effects.

      • Sample Homogenization: For solid or semi-solid samples, ensure thorough homogenization to get a representative sample.[11][12] However, be mindful that excessive heat generation during blending can lead to the loss of volatile analytes like this compound.[11] Consider cryogenic grinding for heat-sensitive samples.

      • Minimize Sample Handling Steps: Every transfer and manipulation step is a potential source of analyte loss. Streamline your sample preparation workflow as much as possible.

Issue 3: Significant matrix effects leading to inaccurate quantification.

  • Question: I suspect that components in my sample matrix are interfering with the quantification of this compound. How can I mitigate these matrix effects?

  • Answer: Matrix effects, where co-eluting compounds from the sample enhance or suppress the analyte signal, are a common problem in complex sample analysis and can lead to inaccurate results.[13][14]

    • Troubleshooting Steps:

      • Stable Isotope Dilution Assay (SIDA): As mentioned previously, SIDA is highly effective at compensating for matrix effects because the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation and ionization in the mass spectrometer.[8][9][10]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely resembles your actual samples. This helps to mimic the matrix effects observed in the samples and can improve the accuracy of quantification.

      • Selective Extraction: Utilize sample preparation techniques that selectively isolate this compound while removing interfering matrix components. Derivatization followed by a clean-up step, or the use of selective SPE sorbents, can be beneficial.

      • High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS): Using a mass spectrometer with higher resolving power or employing MS/MS (e.g., in Multiple Reaction Monitoring - MRM mode) can significantly improve selectivity by separating the this compound signal from background interferences.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in analyzing this compound in complex samples?

A1: The primary challenge stems from this compound's physicochemical properties: it is highly polar and relatively unstable.[1][2][3] This makes it difficult to efficiently extract from aqueous matrices and to achieve good chromatographic separation without derivatization.

Q2: Why is derivatization recommended for this compound analysis by GC-MS?

A2: Derivatization chemically modifies this compound to make it less polar and more volatile.[16] This improves its behavior in the GC system, leading to sharper peaks, reduced tailing, and consequently, a lower limit of detection.[1][2][3] It can also enhance the efficiency of extraction from the sample matrix.

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I can expect to achieve for this compound?

A3: The achievable LOD and LOQ depend heavily on the analytical method and the complexity of the sample matrix. The following table summarizes some reported values:

Analytical MethodMatrixLODLOQ
Derivatization/SPME-GC/MSAqueous Samples0.5 ng/mL2 ng/mL
HS-SPME-GC-MS (for furan and alkylfurans)Chocolate-0.48 - 2.50 µg/kg
GC-MS (rapid method)Grape Juice & Wine23 - 94 µg/L96 - 277 µg/L

Q4: Can I analyze this compound without derivatization?

A4: Yes, it is possible to analyze this compound without derivatization, and some studies have reported its thermal stability under GC conditions.[4] However, you are more likely to encounter issues with peak shape and sensitivity, especially at low concentrations in complex matrices. For trace-level analysis, derivatization is highly recommended. Alternative techniques like HPLC can also be used for underivatized this compound.[4]

Q5: What are the key parameters to optimize for HS-SPME analysis of this compound?

A5: For successful HS-SPME analysis, optimization of the following parameters is crucial:

  • SPME Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[5]

  • Extraction Temperature: Increasing the temperature can enhance the partitioning of this compound into the headspace, but excessive heat can also lead to the formation of artifacts or degradation of the analyte.[6][11] A temperature around 40-70°C is a common range to investigate.[6][17]

  • Extraction Time: This needs to be long enough to allow for equilibrium or near-equilibrium to be reached between the sample and the SPME fiber.

  • Sample Incubation/Equilibration Time: Allowing the sample to equilibrate at the extraction temperature before exposing the fiber is important for reproducible results.[6][17]

Experimental Protocols

Protocol 1: this compound Analysis using Derivatization with PFBBr followed by SPME-GC-MS

This protocol is based on the method described by Chen & Sidisky (2011).[1][2][3]

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice), centrifuge to remove solids.

    • For solid samples, homogenize a known weight of the sample with a specific volume of water.

  • Derivatization:

    • To an aliquot of the sample (or sample extract) in a vial, add a basic solution (e.g., sodium hydroxide) to adjust the pH.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent.

    • Seal the vial and heat at an elevated temperature (e.g., 60-80°C) for a specified time to allow the reaction to complete.

    • Cool the vial to room temperature.

  • SPME Extraction:

    • Place the vial in the autosampler tray of the GC-MS system equipped with an SPME autosampler.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 min) at a controlled temperature (e.g., 40°C).

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Use a temperature program to elute the analytes.

    • Detect the derivatized this compound using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis sample Complex Sample (e.g., Fruit Juice) homogenize Homogenization/ Centrifugation sample->homogenize add_base Add Base homogenize->add_base add_pfbbr Add PFBBr add_base->add_pfbbr heat Heat Reaction add_pfbbr->heat hs_spme HS-SPME heat->hs_spme gcms GC-MS Analysis hs_spme->gcms

Caption: Workflow for this compound analysis with derivatization and HS-SPME.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Low Intensity Issues start Poor this compound Signal? peak_tailing Tailing or Broad Peak? start->peak_tailing low_recovery Low & Inconsistent Recovery? start->low_recovery derivatize Action: Derivatize this compound peak_tailing->derivatize check_inlet Action: Check GC Inlet/Liner peak_tailing->check_inlet use_sida Action: Use SIDA low_recovery->use_sida optimize_spme Action: Optimize SPME Parameters low_recovery->optimize_spme

Caption: Troubleshooting logic for common this compound analysis issues.

References

Troubleshooting poor reproducibility in Furaneol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Furaneol Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantification of this compound, a key aroma compound. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving reproducible this compound quantification?

A1: Poor reproducibility in this compound quantification often stems from its inherent chemical properties and the complexity of sample matrices. Key challenges include:

  • High Polarity and Instability : this compound's structure makes it difficult to extract efficiently from complex samples and prone to degradation.[1][2]

  • Volatility : As a significant aroma compound, this compound is volatile, which can lead to sample loss during preparation and analysis.[3]

  • Matrix Effects : Co-eluting compounds from the sample matrix can interfere with the analytical signal, causing either suppression or enhancement, which leads to inaccurate quantification.[1][4][5][6]

  • Low Concentrations : this compound is often present at trace levels (parts per billion or trillion), which challenges the detection limits of analytical instruments.[3]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.[7]

  • GC-MS is frequently coupled with sample preparation techniques like Solid Phase Microextraction (SPME) to enhance sensitivity and selectivity.[1][2] To address this compound's polarity and instability, a derivatization step is often incorporated.[1][2]

  • HPLC can also be used, but challenges with co-eluting peaks in complex matrices like fruit juices have been reported.[7]

Q3: Why is derivatization recommended for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For this compound, derivatization converts it into a more stable and less polar compound.[1][2] This improves its volatility and chromatographic behavior, leading to better peak shape, increased sensitivity, and more reproducible results during GC-MS analysis.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound quantification experiments.

Issue Potential Cause Recommended Solution
Low or No Signal/Peak Degradation of this compound : this compound is unstable and can degrade during sample preparation or analysis.[1][2]- Minimize sample preparation time and keep samples cool. - Consider derivatization to create a more stable compound.[1][2] - Use freshly prepared standards.
Inefficient Extraction : Due to its polarity, extraction of this compound from the sample matrix may be incomplete.[1][2]- Optimize the Solid Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature). - For liquid-liquid extraction, select a solvent with appropriate polarity.
Poor Peak Shape (Tailing or Fronting) Active Sites in the GC System : Polar compounds like this compound can interact with active sites in the GC inlet or column.[8]- Use a deactivated GC inlet liner and a column suitable for polar analytes. - Regular maintenance of the GC system, including cleaning the inlet, is crucial.[8]
Inappropriate GC Conditions : Suboptimal temperature programming or carrier gas flow can affect peak shape.- Optimize the GC oven temperature program to ensure proper elution. - Verify and adjust the carrier gas flow rate.
High Variability in Results (Poor Reproducibility) Matrix Effects : Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.[4][5][6]- Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE).[9][10] - Use matrix-matched calibration standards to compensate for matrix effects. - Employ an appropriate internal standard, such as maltol, to normalize the response.[1]
Inconsistent Sample Preparation : Variations in extraction time, temperature, or reagent volumes can introduce significant error.- Standardize all steps of the sample preparation protocol. - Use automated sample preparation systems where possible to improve consistency.
Inaccurate Quantification Standard Curve Issues : An inaccurate or poorly prepared calibration curve will lead to erroneous results.- Prepare fresh calibration standards for each batch of samples. - Ensure the calibration range brackets the expected concentration of this compound in the samples.
Incomplete Chromatographic Resolution : In HPLC, other components in the sample may co-elute with this compound, leading to inaccurate integration.[7]- Optimize the mobile phase composition and gradient to improve separation. - A study on citrus juices suggests using a second detecting wavelength to subtract interfering peaks.[7]

Experimental Protocols

Protocol: this compound Quantification in Aqueous Samples by SPME-GC-MS with Derivatization

This protocol is a generalized procedure based on established methods.[1][2]

  • Internal Standard Spiking : Spike the aqueous sample with an internal standard (e.g., maltol) to a known concentration.

  • pH Adjustment : Adjust the pH of the sample to basic conditions (e.g., using a phosphate buffer) to facilitate the derivatization reaction.

  • Derivatization : Add the derivatizing agent (e.g., pentafluorobenzyl bromide) to the sample. Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

  • SPME Extraction :

    • Place the sample vial in a heated autosampler tray.

    • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes) to extract the derivatized this compound.

  • GC-MS Analysis :

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use an optimized oven temperature program to ensure good chromatographic resolution.

    • Detect and quantify the derivatized this compound and internal standard using a mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Table of Typical GC-MS Parameters

Parameter Typical Setting
GC Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Visualizations

Furaneol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Adjust_pH Adjust pH Spike->Adjust_pH Derivatize Derivatization Adjust_pH->Derivatize SPME SPME Extraction Derivatize->SPME GCMS GC-MS Analysis SPME->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound quantification using SPME-GC-MS.

Troubleshooting_Tree Start Poor Reproducibility Check_IS Check Internal Standard Recovery Start->Check_IS IS_OK Consistent IS Check_IS->IS_OK Yes IS_Variable Variable IS Check_IS->IS_Variable No Matrix_Effects Investigate Matrix Effects: - Use matrix-matched standards - Improve sample cleanup (SPE) IS_OK->Matrix_Effects Sample_Prep Review Sample Preparation: - Standardize all steps - Check for analyte degradation IS_Variable->Sample_Prep GC_Issues Check GC System: - Inspect inlet liner - Check for leaks - Verify autosampler precision IS_Variable->GC_Issues

Caption: Decision tree for troubleshooting poor reproducibility.

Error_Sources cluster_sample Sample Related cluster_prep Preparation Related cluster_instrument Instrument Related center Poor Reproducibility Matrix Matrix Effects center->Matrix Degradation Analyte Instability center->Degradation Volatility Analyte Volatility center->Volatility Extraction Inconsistent Extraction center->Extraction Deriv Incomplete Derivatization center->Deriv Pipetting Pipetting Errors center->Pipetting GC_Inlet GC Inlet Activity center->GC_Inlet Column_Bleed Column Degradation center->Column_Bleed Detector Detector Sensitivity Drift center->Detector

Caption: Potential sources of error in this compound quantification.

References

Selection of internal standards for Furaneol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of internal standards for the quantitative analysis of Furaneol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound analysis?

A1: An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1][2] It is essential for accurate quantification because it helps to correct for variations that can occur during sample preparation, injection, and analysis.[1][3] By comparing the detector response of the analyte (this compound) to the response of the IS, variations in sample volume, injection inconsistencies, and matrix effects can be compensated for, leading to improved precision and accuracy.[1][3]

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

A2: An ideal internal standard for this compound analysis should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to this compound to ensure it behaves similarly during extraction, derivatization (if any), and chromatographic separation.[3]

  • Not Naturally Present: The internal standard must not be naturally present in the sample matrix being analyzed.[3]

  • Chromatographic Resolution: It should be well-resolved from this compound and other components in the sample chromatogram to avoid interference.[1]

  • Stability: The internal standard must be stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity, and any impurities should not interfere with the analysis.[2]

  • Mass Spectrometry Compatibility (for GC-MS): If using mass spectrometry, the IS should have a mass spectrum that is distinct from this compound and does not have overlapping fragments.

Q3: What are some common internal standards used for this compound analysis?

A3: Several compounds have been used as internal standards for the analysis of this compound and other furanones. The choice often depends on the specific sample matrix and analytical method. Some examples include:

  • 2-Octanone: This has been used in the GC-MS analysis of this compound in grape juice and wines.[4]

  • Maltol: Maltol has been utilized as an internal standard for the quantitative analysis of this compound by gas chromatography.

  • 4-(4-methoxyphenyl)-2-butanone: This compound has been employed as an internal standard in the analysis of Chinese rice wine.

  • Stable Isotope Labeled (SIL) this compound: The gold standard is to use a stable isotope-labeled version of this compound (e.g., d-furaneol).[5] SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte, leading to the most accurate correction for matrix effects and procedural losses.[6][7]

Q4: When should I consider using a stable isotope-labeled (SIL) internal standard?

A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended, especially when:

  • High accuracy and precision are required: SIL standards co-elute with the analyte and experience the same matrix effects, providing the most effective correction.[6]

  • Complex matrices are being analyzed: Food, beverage, and biological samples often have complex matrices that can cause significant ion suppression or enhancement in mass spectrometry. SIL standards are particularly effective in mitigating these effects.[7]

  • Multi-step sample preparation is involved: The more complex the sample preparation, the higher the potential for analyte loss. A SIL standard added at the beginning of the process will account for these losses.

Troubleshooting Guide

Issue 1: Poor peak shape for this compound and/or the internal standard.

  • Possible Cause: this compound is a polar and potentially unstable compound, which can lead to tailing peaks on common non-polar GC columns.[8][9] The internal standard might also be interacting with active sites in the GC system.

  • Troubleshooting Steps:

    • Check the GC Inlet: The inlet liner can be a source of active sites. Ensure you are using a clean, deactivated liner. Consider using a liner with glass wool, also deactivated.[10]

    • Column Selection: Use a more polar GC column, such as a WAX-type column (e.g., CP-WAX 52 CB), which is better suited for polar compounds like this compound.[4]

    • Derivatization: Consider derivatizing this compound to make it less polar and more stable. For example, derivatization with pentafluorobenzyl bromide (PFBBr) can improve its chromatographic behavior.[8][9]

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure the removal of any contaminants and to properly coat the stationary phase.

Issue 2: Inconsistent internal standard response across samples.

  • Possible Cause: This can be due to errors in adding the internal standard, variability in the sample matrix affecting its recovery, or instrument instability.

  • Troubleshooting Steps:

    • Verify Pipetting Technique: Ensure that the internal standard is added precisely and consistently to every sample and standard using calibrated pipettes.

    • Matrix Effects: If the matrix is highly variable between samples, it could be affecting the extraction efficiency of the internal standard differently in each sample. In this case, a stable isotope-labeled internal standard is the best solution. If a SIL IS is not available, consider a matrix-matched calibration.[11]

    • Check for IS Purity and Stability: Ensure the internal standard solution has not degraded. Prepare fresh solutions regularly.

    • Instrument Performance: Check the GC-MS system for leaks, and ensure the injector and detector are functioning correctly.

Issue 3: The internal standard co-elutes with an interfering compound from the matrix.

  • Possible Cause: The chosen internal standard is not suitable for the specific sample matrix.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the GC oven temperature program (e.g., change the ramp rate or initial/final temperatures) to try and separate the internal standard from the interfering peak.

    • Select a Different Internal Standard: If chromatographic modifications are unsuccessful, a different internal standard with a different retention time will be necessary.

    • Use Mass Spectrometry (MS) Detection: If using a mass spectrometer, select a specific ion for the internal standard that is not present in the interfering compound to allow for selective detection and quantification.

Experimental Protocols

Detailed Methodology for this compound Analysis by GC-MS using an Internal Standard

This protocol is a general guideline and may need to be optimized for specific sample matrices and instrumentation.

1. Reagents and Materials:

  • This compound analytical standard

  • Internal Standard (e.g., 2-Octanone)

  • Organic solvents (e.g., methanol, ethyl acetate) of high purity (HPLC or GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., fruit juice, wine)

2. Preparation of Standard Solutions:

  • This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.

  • Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the internal standard (e.g., 2-Octanone) and dissolve it in the same solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution and adding a constant, known concentration of the internal standard to each. The concentration range should bracket the expected concentration of this compound in the samples.

3. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 50 mL of the liquid sample (e.g., grape juice), add a known amount of the internal standard solution.

  • Add 5 g of anhydrous sodium sulfate to facilitate extraction.

  • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Separate the organic layer and concentrate it under a gentle stream of nitrogen if necessary.

  • Reconstitute the extract in a known volume of solvent before GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example): [4]

    • Column: CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm) or similar polar column.

    • Injector Temperature: 200 °C.

    • Injection Mode: Split (e.g., 30:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: 60°C for 1 min, then ramp at 10°C/min to 200°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.5 mL/min).

  • Mass Spectrometer (MS) Conditions (Example): [4]

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Ions to Monitor:

      • This compound: m/z 128 (quantifier), 43, 57 (qualifiers).

      • 2-Octanone (IS): m/z 43 (quantifier), 58, 71 (qualifiers).

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in each chromatogram.

  • Calculate the response ratio (Peak Area of this compound / Peak Area of Internal Standard) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the concentration of this compound for the calibration standards.

  • Calculate the response ratio for the unknown samples and determine the concentration of this compound using the calibration curve.

Quantitative Data Summary

The following table summarizes key parameters for this compound and a potential internal standard, 2-Octanone, based on a published GC-MS method.[4]

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound14.6312843, 57
2-Octanone (IS)5.564358, 71

Workflow for Internal Standard Selection

The following diagram illustrates a logical workflow for selecting an appropriate internal standard for this compound analysis.

InternalStandardSelection start Start: Need for this compound Quantification is_sil_available Is a Stable Isotope Labeled (SIL) This compound available and affordable? start->is_sil_available use_sil Use SIL this compound as the ideal internal standard is_sil_available->use_sil Yes search_analog Search for a suitable structural analog is_sil_available->search_analog No validation Method Validation: - Linearity - Accuracy - Precision - Recovery use_sil->validation criteria Evaluation Criteria: - Not in sample matrix - Chemically similar - Chromatographically resolved - Stable search_analog->criteria test_candidate Select and test a candidate internal standard (e.g., 2-Octanone, Maltol) criteria->test_candidate pass_validation Does it pass validation criteria? test_candidate->pass_validation finish End validation->finish implement Implement the validated method with the selected internal standard pass_validation->implement Yes reselect Re-evaluate criteria and select a new candidate pass_validation->reselect No implement->finish reselect->test_candidate

References

Reducing interference from other compounds in Furaneol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce interference from other compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

This compound analysis is challenging primarily due to its high polarity and instability, which makes it difficult to extract from complex matrices and separate using gas chromatography (GC).[1][2] Its analysis is further complicated by matrix effects, where other compounds in the sample can interfere with its detection and quantification.[1]

Q2: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What could be the cause?

Poor peak shape and low sensitivity for this compound are common issues in GC-MS analysis. These problems often stem from the compound's high polarity, which can lead to interactions with the GC column and inlet. Additionally, this compound can be thermally unstable under certain GC conditions.[1][3] To address this, consider the following:

  • Derivatization: Converting this compound to a less polar and more stable derivative can significantly improve its chromatographic behavior.[1][2]

  • Inlet and Liner Maintenance: Ensure the GC inlet liner is clean and deactivated to prevent degradation of this compound.[4]

  • Column Choice: Use a column suitable for polar compounds.

Q3: How can I reduce matrix interference when analyzing this compound in complex samples like fruit juices or food products?

Reducing matrix effects is crucial for accurate this compound quantification. Several sample preparation techniques can be employed:

  • Solid Phase Extraction (SPE): SPE can effectively clean up samples by removing interfering compounds.[5][6] Lichrolut-EN SPE columns have been shown to be effective for extracting this compound from juices with minimal retention of pigments and other non-volatile interferents.[5][6]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for extracting this compound, especially when combined with derivatization.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility.[7]

  • Dilution: Simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[8]

Q4: Is derivatization necessary for this compound analysis by GC-MS?

While not always mandatory, derivatization is a highly recommended technique to overcome the challenges associated with this compound's high polarity and instability.[1][2] Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) converts this compound into a more stable and less polar compound, leading to improved chromatographic separation and detection.[1][2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Extraction

Possible Causes:

  • Inefficient extraction method for a polar analyte.

  • Degradation of this compound during extraction.

  • Inappropriate solvent selection for elution.

Solutions:

  • Optimize Extraction Method:

    • For SPME, consider derivatization prior to extraction to increase affinity for the fiber.

    • For SPE, use a sorbent suitable for polar compounds like Lichrolut-EN.[5]

  • Control Temperature: Avoid high temperatures during extraction to minimize degradation.

  • Solvent Selection: For SPE, methanol has been shown to be an effective elution solvent for this compound from Lichrolut-EN columns.[5] For LLE, ensure the pH is adjusted to keep this compound in its uncharged form for efficient extraction into an organic solvent.[7]

Issue 2: Co-elution of Interfering Peaks with this compound

Possible Causes:

  • Complex sample matrix with compounds of similar polarity to this compound.

  • Sub-optimal chromatographic conditions.

Solutions:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or double LLE to remove interfering compounds.[5][7]

  • Optimize GC Method:

    • Adjust the temperature program to better separate this compound from co-eluting peaks.

    • Use a different GC column with a different stationary phase to alter selectivity.

  • Selective Detection: Utilize tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for higher selectivity and to reduce interference from co-eluting compounds.[9]

Quantitative Data Summary

The following table summarizes the performance of a derivatization-SPME-GC/MS method for this compound analysis.[2]

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Repeatability (RSD)9.5%
Linear Range2 - 500 ng/mL

Experimental Protocols

Protocol 1: this compound Analysis using Derivatization and SPME-GC/MS

This protocol is based on the method developed for quantifying this compound in aqueous samples.[1][2]

1. Derivatization: a. To a sample solution, add a basic solution to adjust the pH. b. Add pentafluorobenzyl bromide (PFBBr) as the derivatizing agent. c. Heat the mixture at an elevated temperature to facilitate the reaction.

2. SPME: a. Expose a suitable SPME fiber to the headspace of the derivatized sample. b. Allow the fiber to adsorb the derivatized this compound for a specific time.

3. GC-MS Analysis: a. Desorb the analyte from the SPME fiber in the GC inlet. b. Separate the derivatized this compound on a suitable GC column. c. Detect and quantify using a mass spectrometer.

Protocol 2: this compound Analysis using SPE-GC-MS

This protocol is based on a method for determining this compound in fruit juice.[5][6]

1. Solid Phase Extraction (SPE): a. Condition a Lichrolut-EN SPE column. b. Load the fruit juice sample onto the column. c. Wash the column to remove interfering substances. d. Elute this compound with methanol.

2. GC-MS Analysis: a. Inject the eluate into the GC-MS system. b. Separate this compound on a suitable GC column. c. Detect and quantify using a mass spectrometer.

Visualizations

experimental_workflow_derivatization_spme cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Aqueous Sample ph_adjust Adjust pH (Basic) sample->ph_adjust derivatization Add PFBBr & Heat ph_adjust->derivatization spme SPME derivatization->spme gcms GC-MS Analysis spme->gcms

Caption: Workflow for this compound analysis using derivatization and SPME.

experimental_workflow_spe cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis sample Fruit Juice Sample spe_column Lichrolut-EN SPE Column sample->spe_column wash Wash spe_column->wash elute Elute with Methanol wash->elute gcms GC-MS Analysis elute->gcms

Caption: Workflow for this compound analysis using Solid Phase Extraction (SPE).

troubleshooting_logic start Problem: Low Sensitivity / Peak Tailing q1 Is the sample complex? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Implement/Optimize Sample Cleanup (SPE, SPME) a1_yes->sol1 q2 Have you tried derivatization? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the GC system optimized? a2_yes->q3 sol2 Derivatize this compound (e.g., with PFBBr) a2_no->sol2 sol2->q3 sol3 Check/Replace Liner Optimize Temp Program Use Polar Column q3->sol3

Caption: Troubleshooting logic for common this compound analysis issues.

References

Validation & Comparative

A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for Furaneol quantification.

This compound, a key aroma compound found in a wide variety of fruits and a significant component in certain pharmaceuticals, presents unique analytical challenges due to its polarity and thermal instability. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its quantification is a critical decision in research and quality control. This guide provides a detailed comparison of these two powerful techniques, supported by experimental data and protocols, to aid in making an informed choice.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for the analysis of this compound using both HPLC and GC-MS, compiled from various studies.

ParameterHPLCGC-MS (with derivatization)
Limit of Detection (LOD) 0.14 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at low µg/mL levels2 ng/mL
Linearity (R²) > 0.999> 0.9952
Linear Range 0.5 - 60 µg/mL2 - 500 ng/mL
Recovery > 90%76.6% - 106.3%
Repeatability (CV%) Not explicitly stated9.5%
Run Time < 90 minutes~20 minutes

The Analytical Workflow: A Visual Representation

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_HPLC HPLC Analysis Workflow Sample Sample containing this compound Preparation Aqueous Extraction / Solid-Phase Extraction (SPE) Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration HPLC HPLC System (RP-C18 Column) Filtration->HPLC Detection UV Detector (e.g., 280 nm) HPLC->Detection Analysis Data Acquisition and Quantification Detection->Analysis

Figure 1: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_GCMS GC-MS Analysis Workflow Sample Sample containing this compound Derivatization Derivatization (e.g., with PFBBr) Sample->Derivatization Extraction Solid-Phase Microextraction (SPME) Derivatization->Extraction GCMS GC-MS System Extraction->GCMS Analysis Data Acquisition and Quantification GCMS->Analysis

A Comparative Sensory Analysis of Furaneol and Ethyl Maltol as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor science, both Furaneol and ethyl maltol are widely utilized as potent flavor enhancers, each imparting unique sensory characteristics to a diverse range of food and beverage products. This guide offers an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and product development professionals in their selection and application.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and ethyl maltol is crucial for their effective application in various food matrices. The following table summarizes their key characteristics.

PropertyThis compoundEthyl Maltol
Chemical Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone2-Ethyl-3-hydroxy-4-pyrone
Synonyms Strawberry furanone, Pineapple ketone-
Chemical Formula C₆H₈O₃C₇H₈O₃
Molecular Weight 128.13 g/mol 140.14 g/mol
Appearance White or colorless solid/crystalsWhite crystalline powder
Melting Point 73-77 °C89-93 °C[1]
Solubility Soluble in water and organic solvents.Sparingly soluble in cold water, soluble in hot water, ethanol, and propylene glycol.[1]

Sensory Properties: A Comparative Overview

While both compounds are known for their sweet and caramelic notes, their flavor profiles exhibit distinct differences.

This compound is predominantly characterized by a sweet, fruity, and caramel-like aroma.[2][3] At high concentrations, it possesses a caramel-like scent, which transforms into a sweet strawberry aroma upon dilution.[2] It is a key component in the aroma of strawberries and pineapple and is also found in tomatoes and buckwheat.[2] Some sensory experts describe its profile as having a more "pyrogenic" or cooked strawberry note compared to maltol and ethyl maltol.

Ethyl maltol delivers a pleasant sweet, caramel-like, and fruity aroma, often likened to cotton candy.[1] It is a synthetic compound that is significantly more potent than the naturally occurring maltol.[4] Ethyl maltol is highly effective at enhancing sweetness, harmonizing overall flavor profiles, and masking undesirable off-notes such as bitterness or acidity.[1][4] It is available in different grades, including pure, burnt, and special alcohol types, which offer variations in the intensity of fruity, milky, and caramel notes.[4]

Quantitative Sensory Data

Direct comparative studies providing quantitative sensory data for this compound and ethyl maltol are limited. However, available data on their detection thresholds highlight their potency. It is important to note that threshold values can vary significantly based on the sensory methodology employed and the medium in which they are tested.

CompoundType of ThresholdMediumConcentration
This compound Odor Detection-0.03 - 60 ppb
Ethyl Maltol Odor-Reportedly 4-6 times stronger than maltol

Experimental Protocols

To conduct a comprehensive sensory analysis comparing this compound and ethyl maltol, standardized experimental protocols are essential. Below are detailed methodologies for key sensory evaluation techniques.

Determination of Detection Threshold

The detection threshold, the lowest concentration at which a substance can be detected, can be determined using the ASTM E679: Standard Test Method for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits .

Objective: To determine the lowest concentration of this compound and ethyl maltol detectable by a sensory panel.

Materials:

  • This compound and ethyl maltol stock solutions of known concentrations.

  • Deionized, odor-free water as the diluent.

  • Glassware cleaned with non-odorous soap and thoroughly rinsed.

  • A panel of 20-30 screened and trained sensory panelists.

Procedure:

  • Sample Preparation: A series of dilutions of each compound is prepared, typically with a dilution factor of 2 or 3. The concentration range should span from well below the expected threshold to clearly detectable levels.

  • Presentation: A three-alternative forced-choice (3-AFC) method is commonly used. In each set, panelists are presented with three samples, two of which are blanks (water) and one contains the diluted flavor enhancer. The order of presentation is randomized.

  • Evaluation: Panelists are instructed to taste or sniff each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in the ascending series. The group threshold is the geometric mean of the individual thresholds.

Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a detailed sensory profile of this compound and ethyl maltol and quantify the intensity of their flavor attributes.

Materials:

  • Solutions of this compound and ethyl maltol at representative concentrations in a neutral base (e.g., 5% sucrose solution).

  • A panel of 8-12 highly trained sensory panelists.

  • A list of flavor descriptors.

  • Line scales (typically 15 cm) for intensity rating.

Procedure:

  • Lexicon Development: The panel, through a series of training sessions, develops a consensus vocabulary of descriptive terms for the aroma, flavor, and aftertaste of the samples. Reference standards for each descriptor are provided to calibrate the panelists.

  • Training: Panelists are trained to use the line scales to rate the intensity of each descriptor for various concentrations of the compounds and reference standards.

  • Evaluation: In individual booths under controlled conditions (lighting, temperature), panelists evaluate the randomized and coded samples. They rate the intensity of each descriptor on the provided line scales. Replicates are necessary to assess panelist performance.

  • Data Analysis: The data from the line scales are converted to numerical scores. Analysis of Variance (ANOVA) is used to determine significant differences in the intensity of attributes between the two compounds. The results are often visualized using spider web or radar plots.

Signaling Pathways

The perception of flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Pathway

Odorants like this compound bind to specific olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. This binding initiates a signal transduction cascade. For this compound, it has been identified that it specifically activates the OR5M3 receptor . The activation of this G-protein coupled receptor (GPCR) leads to a series of intracellular events culminating in the generation of an action potential that travels to the olfactory bulb and then to higher cortical areas for processing.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway for this compound This compound This compound Molecule OR5M3 Olfactory Receptor (OR5M3) (GPCR) This compound->OR5M3 Binds to G_olf G-protein (G_olf) OR5M3->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Sensory_Evaluation_Workflow General Workflow for Sensory Evaluation of Flavor Enhancers cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation Objective Define Objectives Method_Selection Select Sensory Method (e.g., Threshold, QDA) Objective->Method_Selection Panel_Selection Panelist Screening & Training Method_Selection->Panel_Selection Sample_Prep Prepare Samples & References Panel_Selection->Sample_Prep Evaluation Sensory Evaluation (Controlled Environment) Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, etc.) Data_Collection->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation Report Reporting Interpretation->Report

References

A Head-to-Head Battle: Cross-Validation of SPME and Liquid-Liquid Extraction for Furaneol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of two prevalent extraction techniques for the analysis of the potent aroma compound Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) reveals distinct advantages and limitations for each method. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), supported by experimental data to inform method selection for accurate and reliable quantification of this key flavor compound.

This compound, a compound characterized by its sweet, caramel-like aroma, is a critical component in the flavor profile of a wide range of food and beverage products. Its inherent polarity and thermal instability, however, present significant challenges for its efficient extraction and subsequent analysis[1][2]. This guide delves into a cross-validation of two commonly employed extraction methodologies, SPME and LLE, presenting quantitative performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance at a Glance

A direct comparison of the validation data for SPME and LLE methods for this compound analysis highlights the strengths of each technique. SPME, particularly when coupled with derivatization, demonstrates superior sensitivity with lower limits of detection (LOD) and quantification (LOQ). Conversely, LLE can offer high recovery rates and excellent precision.

ParameterSolid-Phase Microextraction (SPME) with DerivatizationLiquid-Liquid Extraction (LLE)
Limit of Detection (LOD) 0.5 ng/mL[1][2]7.3 µg/L - 94 µg/L[3][4][5][6]
Limit of Quantification (LOQ) 2 ng/mL[1][2]9.1 µg/L - 277 µg/L[3][4][5][6]
Recovery Data not explicitly provided in the reviewed abstract; however, the method was successfully applied to quantify this compound in fruit samples.92.5% - 106.3%[3][4][5][6]
Repeatability/Precision (RSD/CV%) 9.5%[1][2]< 11% (intra- and inter-day RSD)[3], 4.53% - 5.47% (CV%)[4][5][6]

Experimental Protocols

Solid-Phase Microextraction (SPME) with Derivatization

This method enhances the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Pentafluorobenzyl bromide (PFBBr) for derivatization

  • Basic solution (e.g., sodium hydroxide)

  • Sample matrix (e.g., fruit juice)

  • GC-MS system

Procedure:

  • Sample Preparation: An aqueous sample containing this compound is placed in a vial.

  • Derivatization: A basic solution and the derivatizing agent, PFBBr, are added to the sample. The vial is sealed and heated to facilitate the reaction, converting the polar this compound into a less polar and more stable derivative.

  • SPME Extraction: The SPME fiber is exposed to the headspace of the vial containing the derivatized sample. The analytes adsorb onto the fiber coating.

  • Desorption and Analysis: The fiber is retracted and introduced into the hot injector of a GC-MS system, where the adsorbed derivative is thermally desorbed and analyzed.

Liquid-Liquid Extraction (LLE)

A classic and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Sample matrix (e.g., grape juice, wine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: The liquid sample is placed in a separatory funnel.

  • Extraction: An immiscible organic solvent, such as ethyl acetate, is added to the separatory funnel. The funnel is stoppered and shaken vigorously to facilitate the partitioning of this compound from the aqueous phase into the organic phase. The layers are allowed to separate.

  • Collection: The organic layer containing the extracted this compound is collected. This step may be repeated multiple times with fresh solvent to maximize recovery.

  • Drying and Concentration: The collected organic extracts are combined and dried using an anhydrous drying agent. The solvent is then removed or reduced in volume, typically using a rotary evaporator, to concentrate the analyte.

  • Analysis: The concentrated extract is then analyzed by GC-MS.

Visualizing the Workflows

To further clarify the procedural differences between SPME and LLE, the following diagrams illustrate the key steps in each experimental workflow.

SPME_Workflow cluster_SPME SPME Workflow Sample Sample Preparation Derivatization Derivatization Sample->Derivatization Add Reagents Extraction SPME Extraction Derivatization->Extraction Expose Fiber Analysis GC-MS Analysis Extraction->Analysis Thermal Desorption

SPME Experimental Workflow

LLE_Workflow cluster_LLE LLE Workflow Sample Sample Preparation Extraction Liquid-Liquid Extraction Sample->Extraction Add Solvent & Shake Drying Drying & Concentration Extraction->Drying Collect Organic Layer Analysis GC-MS Analysis Drying->Analysis Inject Extract

LLE Experimental Workflow

Concluding Remarks

The choice between SPME and LLE for this compound analysis is contingent on the specific requirements of the study. When high sensitivity is paramount for detecting trace levels of this compound, the derivatization-SPME-GC-MS method is a compelling option, despite the additional sample preparation step. For applications where high recovery and precision are the primary concerns, and when dealing with higher concentrations of the analyte, traditional LLE remains a robust and reliable technique. However, researchers should be mindful of the potential for analyte loss and degradation with LLE[7]. Ultimately, a thorough consideration of the sample matrix, required detection limits, and available instrumentation will guide the optimal selection of an extraction method for the challenging yet rewarding analysis of this compound.

References

A Researcher's Guide to Solid-Phase Microextraction (SPME) Coatings for Furaneol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like Furaneol is paramount. This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound in many fruits and thermally processed foods, presents analytical challenges due to its high polarity and thermal instability. This guide provides a comprehensive comparison of different Solid-Phase Microextraction (SPME) coatings for the analysis of this compound, supported by experimental data and detailed protocols to aid in method development.

The Challenge of this compound Analysis and the Necessity of Derivatization

Direct analysis of this compound by SPME-GC-MS is often hindered by its chemical properties. To overcome these limitations, a derivatization step is crucial. The most common and effective approach involves the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or pentafluorobenzyl bromide (PFBBr). This reaction converts the polar this compound into a more volatile and thermally stable oxime derivative, making it amenable to extraction by SPME and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Performance Comparison of SPME Coatings for Derivatized this compound

The choice of SPME coating is critical for achieving optimal extraction efficiency, sensitivity, and reproducibility. This section compares the performance of traditional SPME fibers, the more recent SPME Arrow, and Thin-Film SPME (TF-SPME) technologies for the analysis of PFBHA-derivatized this compound.

Data Summary of SPME Coating Performance for PFBHA-Derivatized Carbonyl Compounds (as an analogue for this compound)

SPME FormatCoating MaterialExtraction EfficiencySensitivity (LOD/LOQ)ThroughputKey AdvantagesPotential Limitations
Traditional SPME Fiber PDMS/DVBGoodµg/m³ to ng/L range[1][2]ModerateWidely available, well-documentedLower phase volume, potential for fiber breakage
CAR/PDMSModerateNot ideal for PFBHA derivativesModerateGood for small, volatile moleculesCan induce by-product formation during thermal desorption[1]
Polyacrylate (PA)ModerateNot extensively studied for PFBHA derivativesModerateSuitable for polar analytesSwells in some organic solvents
SPME Arrow PDMSGoodLower LOD/LOQ than traditional fibers (e.g., 8-26 ng/L for formaldehyde)[2]HighHigher phase volume, increased sensitivity, mechanically robust[3]Requires compatible autosampler
DVB/PDMSVery GoodExpected to be superior to traditional fibersHighEnhanced extraction efficiency and reproducibilityRequires compatible autosampler
Thin-Film SPME (TF-SPME) PDMS/DVBHighExpected to be highHighLarge surface area and phase volume, rapid equilibriumNewer technology, less literature available for PFBHA derivatives
HLB/PDMSPotentially ExcellentPotentially the highest for polar derivativesHighHydrophilic-Lipophilic Balanced sorbent enhances extraction of polar compounds[4][5]Newer technology, limited commercial availability

Key Findings:

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) stands out as a versatile and effective coating for the extraction of PFBHA-derivatized compounds for both traditional SPME fibers and SPME Arrow.[1][6]

  • Carboxen-based coatings (CAR/PDMS) should be used with caution for PFBHA derivatives, as they have been reported to cause the formation of by-products during thermal desorption.[1]

  • SPME Arrow technology consistently demonstrates superior performance over traditional SPME fibers, offering significantly higher sensitivity and better reproducibility due to its larger phase volume and more robust design.[2][3] For instance, in the analysis of PFBHA-derivatized formaldehyde, SPME Arrow achieved lower limits of detection and quantification (8-26 ng/L) compared to traditional SPME fibers (11-36 ng/L).[2]

  • Thin-Film SPME (TF-SPME) , particularly with Hydrophilic-Lipophilic Balanced (HLB)/PDMS coatings, holds great promise for the analysis of polar derivatives like that of this compound. The larger surface area and phase volume of TF-SPME can lead to higher extraction efficiencies and faster analysis times.[4][5]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using SPME with on-fiber derivatization, which is a common and efficient approach.

On-Fiber Derivatization and SPME-GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of carbonyl compounds using PFBHA derivatization.

1. Materials and Reagents:

  • SPME fiber assembly (e.g., PDMS/DVB)

  • Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 3 g/L in water)[7]

  • Sample vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler compatible with SPME

2. Derivatization and Extraction Procedure:

  • Fiber Conditioning: Condition the SPME fiber in the GC injector port according to the manufacturer's instructions (e.g., 250 °C for 30 minutes).

  • PFBHA Loading (On-Fiber Derivatization):

    • Place a vial containing the PFBHA solution in the autosampler tray.

    • Expose the SPME fiber to the headspace of the PFBHA solution at a controlled temperature (e.g., 50 °C) for a specific duration (e.g., 5 minutes) to load the derivatizing agent onto the fiber coating.[7]

  • Sample Preparation: Place a known amount of the sample containing this compound into a headspace vial.

  • Simultaneous Extraction and Derivatization:

    • Immediately after loading with PFBHA, expose the SPME fiber to the headspace of the sample vial.

    • Incubate at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 30 minutes) with agitation to allow for the simultaneous extraction of this compound and its derivatization on the fiber.[7]

  • Thermal Desorption: After extraction, the fiber is retracted and transferred to the GC inlet for thermal desorption of the derivatized this compound (e.g., 250 °C for 2-5 minutes).

3. GC-MS Parameters:

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An example program could be: start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific GC column and analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. The specific ions to monitor will depend on the mass spectrum of the PFBHA-Furaneol derivative.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key steps.

cluster_prep Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis fiber_cond SPME Fiber Conditioning (e.g., 250°C, 30 min) pfbha_load PFBHA Loading (e.g., 50°C, 5 min) fiber_cond->pfbha_load Conditioned Fiber extraction Simultaneous Extraction & Derivatization (e.g., 50°C, 30 min) pfbha_load->extraction PFBHA-loaded Fiber sample_prep Sample Preparation (in Headspace Vial) sample_prep->extraction Sample desorption Thermal Desorption (GC Inlet, e.g., 250°C) extraction->desorption Derivatized Analyte on Fiber gcms_analysis GC-MS Analysis (Separation & Detection) desorption->gcms_analysis Desorbed Analyte

Caption: On-Fiber Derivatization and SPME Workflow for this compound Analysis.

This compound This compound (in sample matrix) Derivative Volatile & Stable This compound-PFBHA Oxime This compound->Derivative Derivatization Reaction PFBHA PFBHA (on SPME fiber) PFBHA->Derivative

Caption: Derivatization of this compound with PFBHA.

References

A Comparative Analysis of Furaneol Formation from Diverse Sugar Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry, food science, and drug development, understanding the formation of potent flavor compounds like Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is of paramount importance. This guide provides an objective comparison of this compound formation from various sugar precursors, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical pathways.

This compound, a compound prized for its sweet, caramel-like aroma, is primarily generated through the Maillard reaction and caramelization processes. The choice of sugar precursor significantly influences the efficiency of this compound formation. This guide will delve into the comparative yields and reaction pathways of this compound from hexose sugars (glucose, fructose), a deoxyhexose (rhamnose), and a pentose sugar (xylose).

Quantitative Comparison of this compound Yields

The yield of this compound is highly dependent on the starting sugar molecule. Experimental data from various studies have been compiled to provide a comparative overview.

Sugar PrecursorSugar TypeTypical this compound Yield (mol%)Key Observations
L-Rhamnose Deoxyhexose> 40%Consistently demonstrated to be an excellent precursor for high-yield this compound formation.[1][2][3]
D-Fructose KetohexoseModerateGenerally a more efficient precursor for this compound formation compared to glucose.[4]
D-Glucose AldohexoseLow to ModerateForms this compound, but typically in lower yields compared to fructose and especially rhamnose.[3]
D-Xylose Aldopentose< 1%A very poor precursor for this compound. The primary product is northis compound. This compound formation is a minor side reaction.[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for the formation and quantification of this compound from a model sugar precursor are outlined below. This protocol can be adapted for the comparison of different sugar precursors under identical conditions.

Protocol 1: this compound Formation in a Maillard Reaction Model System

Objective: To generate this compound from a sugar precursor and an amino acid in a controlled aqueous model system.

Materials:

  • Sugar precursor (e.g., D-glucose, D-fructose, L-rhamnose, or D-xylose)

  • Amino acid (e.g., Glycine or L-alanine)

  • Phosphate buffer (0.2 M, pH 7.0)

  • Screw-capped reaction vials

  • Heating block or water bath

Procedure:

  • Prepare a solution of the sugar precursor and the amino acid in the phosphate buffer. A typical molar ratio is 1:1.

  • Transfer a defined volume (e.g., 5 mL) of the reaction mixture into a screw-capped vial.

  • Tightly seal the vial to prevent the loss of volatile compounds.

  • Heat the vial at a specific temperature (e.g., 90°C) for a defined period (e.g., 1 hour).[4]

  • After the incubation period, immediately cool the vial in an ice bath to quench the reaction.

  • The resulting solution containing this compound is now ready for extraction and quantification.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column)

Procedure:

  • Extraction:

    • Add a known amount of the internal standard to the reaction mixture.

    • Extract the aqueous solution multiple times with dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven temperature program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 4°C/minute, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 35-350.

      • Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 128, 113, 85, 57, 43).

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Calculate the concentration of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a pre-established calibration curve.

Reaction Pathways and Mechanisms

The formation of this compound from different sugar precursors proceeds through distinct chemical pathways. The following diagrams, generated using the DOT language, illustrate the key steps in these transformations.

Formation from Hexoses (e.g., Glucose, Fructose)

The primary route for this compound formation from hexoses is through the Maillard reaction, which involves the formation of a key intermediate, 1-deoxyhexosone.

G This compound Formation from Hexoses cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Dehydration Hexose Hexose (Glucose/Fructose) SchiffBase Schiff Base Hexose->SchiffBase + Amino Acid AminoAcid Amino Acid AminoAcid->SchiffBase AmadoriProduct Amadori/Heyns Product SchiffBase->AmadoriProduct Rearrangement Deoxyhexosone 1-Deoxyhexosone AmadoriProduct->Deoxyhexosone Enolization & Deamination Intermediate2 Dicarbonyl Intermediate Deoxyhexosone->Intermediate2 Dehydration This compound This compound Intermediate2->this compound Cyclization & Dehydration

Caption: Maillard reaction pathway for this compound formation from hexose sugars.

Formation from a Deoxyhexose (L-Rhamnose)

L-Rhamnose, being a 6-deoxyhexose, is a more direct precursor to this compound, as it already possesses the methyl group at the C-6 position.

G This compound Formation from L-Rhamnose cluster_0 Maillard Reaction with Rhamnose cluster_1 Key Intermediate Formation cluster_2 Final Conversion Rhamnose L-Rhamnose RhamnoseAmadori Rhamnose-Amadori Product Rhamnose->RhamnoseAmadori + Amino Acid AminoAcid Amino Acid AminoAcid->RhamnoseAmadori Deoxyosone 4-Deoxy-L-threohex-2,5-diulose RhamnoseAmadori->Deoxyosone Enolization & Deamination This compound This compound Deoxyosone->this compound Cyclization & Dehydration

Caption: Simplified pathway for the high-yield formation of this compound from L-rhamnose.

Formation from a Pentose (e.g., D-Xylose)

The formation of this compound from pentoses is a more complex process that requires an additional carbon atom, typically supplied by a Strecker aldehyde derived from an amino acid.

G This compound Formation from Pentoses cluster_0 Initial Maillard Reaction cluster_1 Intermediate Formation cluster_2 Chain Elongation and Cyclization Pentose Pentose (Xylose) PentoseAmadori Pentose-Amadori Product Pentose->PentoseAmadori + Amino Acid AminoAcid Amino Acid AminoAcid->PentoseAmadori Deoxypentosone 1-Deoxypentosone PentoseAmadori->Deoxypentosone Enolization & Deamination C6Intermediate C6 Intermediate Deoxypentosone->C6Intermediate + Strecker Aldehyde StreckerAldehyde Strecker Aldehyde (from Amino Acid) StreckerAldehyde->C6Intermediate This compound This compound C6Intermediate->this compound Cyclization & Dehydration

Caption: Pathway for this compound formation from pentoses, highlighting the crucial chain elongation step.

References

A Comparative Guide to the Quantitative Analysis of Furaneol in Wine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aroma compounds is paramount. Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound with a characteristic caramel-like scent, significantly influences the sensory profile of wine.[1][2] This guide provides a comparative overview of validated quantitative methods for this compound analysis in wine, offering insights into their performance based on experimental data.

Comparison of Quantitative Methods

The determination of this compound in a complex matrix like wine presents analytical challenges due to its high polarity and potential for matrix interference.[3][4][5] Various methods have been developed and validated to address these challenges, primarily employing gas chromatography-mass spectrometry (GC-MS) coupled with different sample preparation techniques. High-performance liquid chromatography (HPLC) offers an alternative approach.

The following table summarizes the key performance characteristics of different validated methods for this compound quantification in wine.

MethodExtraction TechniqueLinearity (r²)Precision (RSD %)Recovery (%)LOD (µg/L)LOQ (µg/L)Reference
GC-MSSolid Phase Extraction (SPE)> 0.98< 10%> 89%< 0.7-[3][4][5]
GC-MSLiquid-Liquid Extraction (LLE)SatisfactorySatisfactorySatisfactory--[6]
GC-MSHeadspace Solid-Phase Microextraction (HS-SPME)> 0.9952< 12.9%76.6 - 106.3%23 - 9496 - 277[7][8]
HPLC-UV/VISDirect InjectionR² = 0.9992---76[9]
GC-MS/MSSolid Phase Extraction (SPE) after derivatization-----[10]
GC-MSStir Bar Sorptive Extraction (SBSE)0.96 - 0.991.29 - 4.02%-0.0058 - 0.06160.0172 - 0.2051[11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Extraction (SPE)

This method is a robust and widely used technique for the quantification of polar compounds like this compound in wine.

Sample Preparation and Extraction:

  • Internal standards, such as ethyl maltol, are added to the wine sample to correct for matrix effects.[3][5]

  • The sample is passed through a solid-phase extraction (SPE) cartridge.

  • The cartridge is washed to remove interfering compounds. An optimized washing step with an aqueous solution of 1% NaHCO3 at pH 8 has been shown to lead to cleaner extracts.[3][5]

  • This compound and other target analytes are eluted from the cartridge using an appropriate solvent.

GC-MS Analysis:

  • Injection: A large volume injection technique with a programmable temperature vaporization (PTV) inlet is often employed.[3][5]

  • Injector Temperature: The injector temperature is ramped to 300 °C with a pressure pulse.[3][5]

  • Column: A suitable capillary column for the separation of polar compounds is used.

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The ion m/z 128 is typically used for quantification of this compound.[6]

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.

Extraction:

  • A wine sample is placed in a sealed vial.

  • A solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the wine sample.[12]

  • The vial is typically heated and agitated to promote the transfer of volatile compounds from the sample to the headspace and then onto the fiber.

GC-MS Analysis:

  • Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • Separation and Detection: The desorbed compounds are separated on a GC column and detected by a mass spectrometer.

High-Performance Liquid Chromatography (HPLC) with UV/VIS Detection

HPLC provides an alternative to GC-based methods and can be advantageous for the analysis of thermally labile or highly polar compounds.

Sample Preparation:

  • Wine samples may be filtered prior to injection to remove particulate matter.

HPLC Analysis:

  • Column: A C18 column is commonly used for the separation.[9]

  • Mobile Phase: A gradient elution with a mixture of methanol and a weak acid solution (e.g., 0.5% formic acid) is employed.[9]

  • Detection: A UV/VIS detector set at a specific wavelength (e.g., 286 nm) is used for the detection of this compound.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in wine using SPE-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis wine_sample Wine Sample add_is Add Internal Standard wine_sample->add_is spe_extraction Solid Phase Extraction (SPE) add_is->spe_extraction elution Elution spe_extraction->elution gcms_analysis GC-MS Analysis elution->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification in wine using SPE-GC-MS.

Signaling Pathway Diagram

While this compound itself is not part of a classical signaling pathway in the biological sense, its formation in wine is a result of complex chemical reactions. The Maillard reaction and the chemical and enzymatic hydrolysis of this compound precursors are key pathways.

furaneol_formation maillard Maillard Reaction (Sugars + Amino Acids) This compound This compound maillard->this compound precursors This compound Precursors (e.g., Glycosides) hydrolysis Hydrolysis (Chemical/Enzymatic) precursors->hydrolysis hydrolysis->this compound

References

A Comparative Guide to the Analytical Quantification of Furaneol: Assessing Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantification of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in various fruits and processed foods. The selection of an appropriate analytical technique is critical for accurate and precise quantification, which is essential in flavor chemistry, food quality control, and sensory analysis. This document outlines the performance of various methods, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific application.

Introduction to this compound and its Analytical Challenges

This compound is a potent odorant with a characteristic sweet, caramel-like, and fruity aroma, often associated with strawberries, pineapple, and tomato. Its accurate quantification is challenging due to its high polarity, thermal instability, and susceptibility to matrix effects.[1][2][3] These properties necessitate careful consideration of the analytical method to ensure reliable results. This guide focuses on the accuracy and precision of prevalent techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC/MS).

Comparative Analysis of Analytical Methods

The performance of an analytical method is primarily evaluated based on its accuracy (closeness to the true value) and precision (reproducibility of measurements). Key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and Relative Standard Deviation (RSD) are crucial for comparing different techniques.

Quantitative Performance Data

The following table summarizes the key performance parameters of various analytical methods for this compound quantification as reported in the scientific literature.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD/CV%)Reference
GC-MS 23 µg/L96 µg/L> 0.995276.6 - 106.3< 12.9[4][5]
HS-SPME-GC/MS (with derivatization) 0.5 ng/mL2 ng/mL--9.5[2][3]
SPE-GC-MS ---98< 4[6][7]
HPLC-UV 0.14 µg/mL-> 0.999> 90-[8]

Note: The reported values may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Workflow for this compound Analysis

A generalized workflow for the analysis of this compound from a food matrix is depicted below. This process typically involves sample preparation, extraction of the analyte, followed by chromatographic separation and detection.

Furaneol_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard Extraction Extraction (LLE, SPE, SPME) InternalStandard->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification

A typical experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed. These protocols are synthesized from various published studies and should be adapted and validated for specific laboratory conditions and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to this compound's polarity, derivatization is often employed to improve its chromatographic behavior.

1. Sample Preparation and Extraction:

  • Homogenize the sample (e.g., fruit puree, juice).

  • Spike the homogenate with a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Alternatively, use Solid-Phase Extraction (SPE) with a polymeric sorbent for cleanup and concentration.[6][7]

2. Derivatization (Optional but Recommended):

  • To a dried extract, add a derivatizing agent (e.g., pentafluorobenzyl bromide) in a basic solution.[2][3]

  • Heat the mixture to facilitate the reaction, which converts the polar hydroxyl group of this compound into a less polar ether, improving its volatility and peak shape in the GC.[2][3]

3. GC-MS Analysis:

  • Injector: Splitless mode, typically at 250 °C.

  • Column: A polar capillary column (e.g., HP-WAX, DB-5ms) is commonly used.[9][10]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 40-50 °C, hold for a few minutes, then ramp up to 220-250 °C.[10][11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC/MS)

HS-SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds in complex matrices.

1. Sample Preparation:

  • Place a known amount of the homogenized sample into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

  • Add an internal standard.

2. HS-SPME Extraction:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for trapping a wide range of volatile compounds, including this compound.[11][12]

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 50-60 °C) with agitation to allow the volatiles to partition into the headspace.[9][12]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15-60 minutes) to adsorb the analytes.[9][11][12]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the trapped analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.[11]

  • The GC-MS conditions are generally similar to those described in the GC-MS section above.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative for the analysis of thermally labile and polar compounds like this compound, as it avoids high temperatures.

1. Sample Preparation and Extraction:

  • Homogenize the sample.

  • Spike with an internal standard.

  • Perform an aqueous extraction, followed by centrifugation or filtration to remove solid particles.[8]

  • Sample cleanup can be achieved using SPE with a C18 cartridge.[13]

2. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.[8]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile).[8][14]

  • Detection: UV detection at a wavelength around 280-290 nm is common for this compound.[8][13] A Diode Array Detector (DAD) can be used to check for peak purity.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[14]

Conclusion

The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, available instrumentation, and the desired sample throughput.

  • GC-MS , especially with derivatization, offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis. However, the derivatization step can add complexity to the sample preparation.

  • HS-SPME-GC/MS is an excellent solvent-free option for volatile analysis, providing good sensitivity and reduced sample handling. Optimization of extraction parameters is crucial for achieving accurate and reproducible results.

  • HPLC-UV is a reliable method that avoids the thermal degradation of this compound. It is generally less sensitive than GC-MS but offers simpler sample preparation for certain matrices.

For researchers and professionals in drug development and quality control, it is imperative to validate the chosen method in-house using certified reference materials or spiked samples to ensure the accuracy and precision of the data for the specific matrix of interest. The information presented in this guide serves as a foundation for selecting and developing a robust analytical method for this compound quantification.

References

A Comparative Guide to the Analysis of Furaneol: Benchmarking New and Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or strawberry furanone, is critical. This key aroma compound, found in a wide variety of fruits and heat-processed foods, is not only significant for flavor profiling but also has potential applications in various fields of chemical research. This guide provides a comprehensive comparison of established and emerging analytical techniques for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

The inherent characteristics of this compound, such as its high polarity and thermal instability, present analytical challenges.[1] This has led to the development of diverse analytical strategies, primarily centered around Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will delve into the nuances of these methods, including crucial sample preparation techniques like Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE), as well as the pivotal role of derivatization.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key performance indicators for various techniques used in this compound analysis, compiled from multiple studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

MethodSample PreparationDerivatization AgentLOD (ng/mL)LOQ (ng/mL)Recovery (%)Linearity (R²)Reference(s)
HS-SPME-GC-MSHeadspace-Solid Phase MicroextractionPentafluorobenzyl bromide (PFBBr)0.52->0.99[1][2]
SPE-GC-MSSolid Phase Extraction (Lichrolut-EN)None (Direct Injection)--98-[3]
GC-MSLiquid-Liquid ExtractionN,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA)7.3 µg/L9.1 µg/L92.5-[4]
Rapid GC-MS--23-94 µg/L96-277 µg/L76.6-106.3>0.9952[5][6]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

MethodSample PreparationDetectionLOD (µg/mL)LOQ (µg/mL)Recovery (%)Linearity (R²)Reference(s)
HPLC-UVClarification with Celite and Carrez solutionsUV (280 nm)0.14->90-
HPLC-UV/VISSolid Phase Extraction (XAD-2)UV/VIS & ESI-MS/MS----[7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical techniques. Below are representative protocols for the key methods discussed.

Protocol 1: Headspace Solid Phase Microextraction with Derivatization followed by GC-MS (HS-SPME-GC-MS)

This method is particularly effective for trace-level analysis of this compound in complex matrices. Derivatization is employed to enhance the volatility and thermal stability of this compound, making it more amenable to GC analysis.[1][2]

  • Sample Preparation: Homogenize the sample and place a known amount (e.g., 5 g) into a headspace vial. Add a saturated NaCl solution to improve the release of volatile compounds.

  • Derivatization: Introduce a solution of Pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone) into the vial. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation.

  • HS-SPME: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for the adsorption of the derivatized this compound.

  • GC-MS Analysis: Desorb the analyte from the SPME fiber in the hot GC inlet. The separation is achieved on a suitable capillary column (e.g., DB-5ms), and detection is performed by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: Solid Phase Extraction followed by Direct GC-MS (SPE-GC-MS)

This technique is advantageous as it avoids derivatization, simplifying the sample preparation process. It relies on the effective extraction and concentration of this compound from the sample matrix.[3]

  • Sample Preparation: Centrifuge the sample to remove solid particles.

  • Solid Phase Extraction: Condition an SPE cartridge (e.g., Lichrolut-EN) with methanol and then water. Load the sample onto the cartridge. Wash the cartridge with water to remove interferences. Elute this compound with a small volume of methanol.

  • GC-MS Analysis: Inject the eluate directly into the GC-MS system. A polar column (e.g., DB-WAX) is often preferred for the analysis of underivatized this compound.

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC offers an alternative to GC, particularly for samples where thermal degradation is a significant concern. This method is often simpler and faster than GC-based approaches.

  • Sample Preparation: Clarify the sample by centrifugation and filtration. For more complex matrices, a clarification step using agents like Celite and Carrez solutions may be necessary.

  • HPLC Analysis: Inject the clarified sample into an HPLC system equipped with a C18 reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol).

  • Detection: Monitor the eluent at a specific wavelength (e.g., 280 nm) where this compound exhibits strong absorbance.

Visualizing the Methodologies

To further elucidate the experimental workflows and the chemical principles involved, the following diagrams have been generated using the DOT language.

Derivatization_Reaction This compound This compound Product PFB-Furaneol Derivative (Volatile & Thermally Stable) This compound->Product Nucleophilic Substitution PFBBr Pentafluorobenzyl bromide (PFBBr) PFBBr->Product

Caption: this compound derivatization with PFBBr.

Analytical_Workflows cluster_GCMS GC-MS Based Methods cluster_HPLC HPLC Based Methods Sample_GC Sample SPME HS-SPME Sample_GC->SPME SPE SPE Sample_GC->SPE Derivatization Derivatization SPME->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis SPE->GCMS_Analysis Sample_HPLC Sample Clarification Clarification / SPE Sample_HPLC->Clarification HPLC_Analysis HPLC-UV/MS Analysis Clarification->HPLC_Analysis

Caption: Comparative analytical workflows.

Concluding Remarks

The choice between GC- and HPLC-based methods for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HS-SPME-GC-MS with derivatization stands out for its high sensitivity and is well-suited for trace-level quantification in complex samples.[1][2]

  • SPE-GC-MS offers a simpler, derivatization-free alternative, which can be advantageous in terms of sample throughput.[3]

  • HPLC-UV provides a rapid and straightforward approach, particularly beneficial when thermal degradation of this compound is a concern.

Recent advancements in analytical instrumentation, such as the use of tandem mass spectrometry (MS/MS), can further enhance the selectivity and sensitivity of both GC and HPLC methods. Ultimately, the optimal method will be a balance between the analytical requirements of the study and the practical considerations of the laboratory. This guide serves as a foundational resource to aid researchers in making an informed decision for their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of Furaneol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Furaneol, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound (also known as strawberry furanone or 4-hydroxy-2,5-dimethyl-3(2H)-furanone), a widely used flavoring and fragrance agent. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[1]

Spill Management: In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.

  • Eliminate all sources of ignition.[2][3]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2][4]

  • Collect the absorbed material and contaminated soil into a sealed, labeled container for hazardous waste disposal.[2][4]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
CAS Number 3658-77-3[4]
Molecular Formula C₆H₈O₃[5]
Molecular Weight 128.13 g/mol [5]
Appearance White to pale yellow crystalline solid or liquid[2]
Boiling Point Not available[2]
Flash Point > 200.0 °F (> 93.3 °C) Closed Cup[2]
Oral LD50 (Mouse) 1608 mg/kg

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

Furaneol_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 10g or < 100mL) assess_quantity->small_quantity large_quantity Large Quantity (> 10g or > 100mL) assess_quantity->large_quantity small_quantity->large_quantity No chemical_degradation Proceed with Chemical Degradation Protocol small_quantity->chemical_degradation Yes package_for_pickup Package for Professional Hazardous Waste Disposal large_quantity->package_for_pickup neutralize_and_verify Neutralize Reaction Mixture and Verify pH (6-8) chemical_degradation->neutralize_and_verify end End of Process package_for_pickup->end sewer_disposal Dispose of Aqueous Waste to Sanitary Sewer with Copious Amounts of Water neutralize_and_verify->sewer_disposal solid_waste_disposal Dispose of Solid Residue as Hazardous Waste neutralize_and_verify->solid_waste_disposal sewer_disposal->end solid_waste_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Chemical Degradation of this compound

For small quantities of this compound waste, chemical degradation through oxidation is a viable in-lab disposal method. This procedure should be performed in a certified chemical fume hood.

Principle: this compound, a furanone derivative with a ketone functional group, can be oxidized to smaller, less harmful organic molecules, and ultimately to carbon dioxide and water, using a strong oxidizing agent like potassium permanganate in a basic solution. Ketones are generally resistant to oxidation, but the reaction can proceed under these conditions with cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Preparation of the this compound Solution:

    • If the this compound waste is solid, dissolve it in a minimal amount of a water-miscible solvent like ethanol or acetone.

    • If it is already in a solution, ensure it is miscible with water.

    • In a suitably sized beaker, dilute the this compound solution with water to a concentration of approximately 1-2%. This should be done slowly and with stirring.

  • Basification of the Solution:

    • While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the diluted this compound solution until the pH is between 9 and 10. This creates the necessary alkaline conditions for the oxidation reaction.

  • Oxidation with Potassium Permanganate:

    • Slowly and in small portions, add a 5% solution of potassium permanganate (KMnO₄) to the basic this compound solution while stirring vigorously.

    • A color change from purple (the color of permanganate) to brown (the color of manganese dioxide, a byproduct) should be observed.

    • Continue adding the permanganate solution until the purple color persists for at least 15-20 minutes, indicating that the this compound has been completely oxidized.

    • The reaction may be slightly exothermic; monitor the temperature and add the permanganate solution at a rate that prevents boiling.

  • Quenching of Excess Permanganate:

    • After the reaction is complete, quench the excess potassium permanganate by slowly adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and only a brown precipitate of manganese dioxide (MnO₂) remains.

  • Neutralization and Disposal:

    • Allow the mixture to cool to room temperature.

    • Neutralize the solution by slowly adding a dilute acid (e.g., 1 M sulfuric acid) until the pH is between 6 and 8.

    • The brown manganese dioxide precipitate can be separated by filtration or decantation. This solid waste should be collected in a labeled container for hazardous waste pickup.

    • The remaining clear, neutralized aqueous solution can be safely discharged to the sanitary sewer with copious amounts of water, in accordance with local regulations.

Important Considerations:

  • Do not dispose of pure or concentrated this compound directly down the drain or in regular trash. [1]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.

  • For large quantities of this compound waste, it is recommended to arrange for disposal by a licensed professional hazardous waste management company.

  • Always be aware of potential incompatibilities. This compound is incompatible with strong oxidizing agents, and its decomposition can produce acrid smoke and irritating vapors when heated.[6] this compound is also known to be heat-labile.

References

Safeguarding Your Research: A Guide to Handling Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe handling and disposal protocol for every chemical is paramount. This guide provides essential, immediate safety and logistical information for managing Furaneol (CAS 3658-77-3), a compound recognized for its sweet, fruity aroma but also for its potential hazards. Adherence to these procedural steps is critical for maintaining a safe laboratory environment.

Hazard Identification

This compound, in its pure form or in various solutions, presents several hazards that necessitate careful handling. According to safety data sheets, it is harmful if swallowed or in contact with skin.[1] It can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[2][3][4][5]

Key Hazards:

  • Acute Oral and Dermal Toxicity: Harmful if ingested or absorbed through the skin.[1][3]

  • Skin Corrosion: Causes severe skin burns.[2][4][5]

  • Eye Damage: Poses a risk of serious eye damage.[2][4][5][6]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2][4][6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The required equipment varies based on the specific task and the potential for exposure.

Protection Type Routine Laboratory Handling Spill & Emergency Response
Eye/Face Protection Wear safety glasses with side shields or tightly sealing safety goggles.[1][7]Wear a face shield in addition to safety goggles.[7]
Hand Protection Chemical-resistant, impervious gloves (e.g., vinyl disposable) should be worn at all times.[1][2]Wear suitable, chemical-resistant gloves. Ensure no skin is exposed.
Body Protection Wear a standard laboratory coat.[8]Wear suitable protective clothing, such as a chemical-resistant apron or long-sleeved clothing, to prevent skin contact.[7][8]
Respiratory Protection A dust mask is recommended, especially when handling the powder form.[1] Use in a well-ventilated area or under a fume hood.[3][7]In case of insufficient ventilation or large spills creating vapor, suitable respiratory equipment may be required.[7]

Operational Plan: Safe Handling Procedures

Safe handling extends beyond personal protective equipment. It involves integrating safe practices into the entire workflow, from preparation to storage.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • Use local exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[7][9]

Procedural Steps:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust or vapors.[1][3] Do not eat, drink, or smoke in the handling area.[1][4]

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1][10] this compound can be sensitive to light and air.[8][9] Store away from incompatible materials like strong oxidizing agents.[1][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][4][6]

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

G cluster_0 PPE Selection Workflow for this compound Handling A Task Assessment (e.g., weighing, mixing, spill cleanup) B Low Potential for Exposure (e.g., handling sealed containers) A->B Minimal Contact C Moderate Potential for Exposure (e.g., weighing solid, preparing solutions) A->C Routine Handling D High Potential for Exposure (e.g., large quantities, spill response) A->D Non-routine/Emergency E Standard Lab Attire (Lab coat, closed-toe shoes) B->E F Standard PPE (Safety glasses with side shields, chemical-resistant gloves) C->F I Work in Fume Hood C->I G Enhanced PPE (Goggles, face shield, double gloves, chemical apron) D->G H Respiratory Protection (Dust mask or respirator as needed) D->H D->I G cluster_1 This compound Spill Response Workflow Start Spill Detected Alert Alert Personnel & Evacuate Area Start->Alert Ventilate Ensure Adequate Ventilation (Use Fume Hood) Alert->Ventilate PPE Don Appropriate Emergency PPE (Goggles, Face Shield, Gloves, Apron) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) PPE->Contain Collect Collect Contaminated Material into Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EHS Protocols Decon->Dispose Report Report Incident to Supervisor Dispose->Report End Response Complete Report->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.